Metolachlor esa
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-ethyl-N-(1-methoxypropan-2-yl)-6-methylanilino]-2-oxoethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO5S/c1-5-13-8-6-7-11(2)15(13)16(12(3)9-21-4)14(17)10-22(18,19)20/h6-8,12H,5,9-10H2,1-4H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGKZVUEZXGYSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N(C(C)COC)C(=O)CS(=O)(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1037567 | |
| Record name | Metolachlor ESA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1037567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171118-09-5 | |
| Record name | Metolachlor ESA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171118-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metolachlor ethanesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171118095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metolachlor ESA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1037567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(2-Ethyl-6-methyl-phenyl)-(2-methoxy-1-methyl-ethyl)-carbamoyl]-methanesulfonic acid sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METOLACHLOR ETHANESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25I8391P98 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of Metolachlor ESA for Analytical Standards: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metolachlor ethanesulfonic acid (ESA) is a major degradation product of the widely used herbicide metolachlor.[1] Due to its prevalence in environmental samples, the availability of high-purity Metolachlor ESA analytical standards is crucial for accurate quantification and monitoring.[2] This document provides a comprehensive technical guide to the proposed synthesis of this compound for use as an analytical standard. The synthesis involves a nucleophilic substitution reaction on the parent metolachlor molecule. Detailed experimental protocols, a proposed reaction pathway, and a framework for the characterization of the final product are presented.
Introduction
Metolachlor, a chloroacetamide herbicide, is extensively used in agriculture for the control of grassy and broadleaf weeds.[2][3] In the environment, particularly in soil and aquatic systems, metolachlor undergoes degradation to form more polar and mobile metabolites, including this compound and Metolachlor Oxanilic Acid (OA).[1][2] The increased polarity of this compound makes it a significant environmental analyte, often detected in ground and surface water.[2][4] Consequently, robust and accurate analytical methods for its detection are paramount. These methods rely on the availability of well-characterized, high-purity analytical standards.
This guide outlines a proposed synthetic route for this compound, starting from the commercially available herbicide, metolachlor. The proposed synthesis is based on established chemical principles for the conversion of chloroalkanes to sulfonic acids.
Proposed Synthesis Pathway
The synthesis of this compound can be achieved via a nucleophilic substitution reaction, where the chlorine atom of the chloroacetyl group in metolachlor is displaced by a sulfite ion. This is a variation of the Strecker sulfite alkylation. The resulting sulfonate salt is then acidified to yield the final ethanesulfonic acid product.
The overall proposed reaction is as follows:
Step 1: Sulfonation 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide (Metolachlor) reacts with sodium sulfite in an aqueous ethanol solution to form the sodium salt of this compound.
Step 2: Acidification The sodium salt of this compound is then treated with a strong acid, such as hydrochloric acid, to produce this compound.
Below is a DOT script for the visualization of this proposed synthesis pathway.
Experimental Protocols
The following are detailed, proposed methodologies for the key experiments in the synthesis of this compound.
Synthesis of this compound Sodium Salt
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 14.2 g (0.05 mol) of metolachlor.
-
Solvent and Reagent Addition: To the flask, add 100 mL of a 1:1 (v/v) mixture of ethanol and deionized water. While stirring, add 7.56 g (0.06 mol) of sodium sulfite.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain this temperature for 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The solvent will be removed under reduced pressure using a rotary evaporator. The resulting solid residue contains the this compound sodium salt and unreacted sodium sulfite.
Conversion to this compound and Purification
-
Dissolution: Dissolve the solid residue from the previous step in a minimum amount of deionized water.
-
Acidification: Slowly add 1 M hydrochloric acid dropwise to the solution while stirring until the pH of the solution is approximately 1-2. This will protonate the sulfonate salt to form the sulfonic acid.
-
Extraction: Transfer the acidified solution to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to obtain the high-purity analytical standard.
Data Presentation
The following tables summarize the key quantitative data for the starting material and the expected product. The data for the synthesized this compound are target values for an analytical standard and would need to be confirmed by experimental analysis.
Table 1: Properties of Starting Material and Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| Metolachlor | C₁₅H₂₂ClNO₂ | 283.80 | Off-white to colorless liquid |
| This compound | C₁₅H₂₃NO₅S | 329.41 | Expected to be a white to off-white solid |
Table 2: Proposed Reaction Parameters and Expected Outcomes
| Parameter | Value |
| Molar Ratio (Metolachlor:Sodium Sulfite) | 1 : 1.2 |
| Reaction Temperature | 85-90 °C (Reflux) |
| Reaction Time | 8-12 hours |
| Expected Yield | To be determined experimentally |
| Purity (post-purification) | > 98% (Target for analytical standard) |
Characterization of this compound
To confirm the identity and purity of the synthesized this compound for use as an analytical standard, a comprehensive characterization is required. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compound.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the identity of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule, particularly the sulfonic acid group.
-
Melting Point Analysis: To determine the melting point of the purified solid, which is a key physical property and indicator of purity.
Conclusion
This technical guide provides a detailed, albeit proposed, framework for the synthesis of this compound for analytical standards. The outlined procedure utilizes a straightforward and chemically sound nucleophilic substitution reaction. For any laboratory undertaking this synthesis, optimization of the reaction conditions and thorough characterization of the final product will be essential to ensure the quality and accuracy of the resulting analytical standard.
References
The Formation of Metolachlor ESA in Soil: A Deep Dive into the Core Mechanism
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The chloroacetamide herbicide S-metolachlor is a widely used tool in modern agriculture for the management of annual grasses and small-seeded broadleaf weeds. However, its environmental fate, particularly the formation of its mobile and persistent ethanesulfonic acid (ESA) metabolite, is a subject of significant scientific interest. This technical guide provides a comprehensive overview of the core mechanisms driving the transformation of metolachlor into metolachlor ESA in the soil environment, compiling key data and experimental methodologies to support further research and development in this field.
The Biochemical Pathway: A Glutathione-Mediated Transformation
The primary route of metolachlor transformation in soil is microbial degradation.[1] This process is not typically a direct source of energy for the microorganisms but rather a cometabolic process.[1] The central mechanism involves the conjugation of metolachlor with the tripeptide glutathione (GSH), a reaction catalyzed by the enzyme glutathione S-transferase (GST).[2] This initial step is a crucial detoxification pathway, rendering the herbicide more water-soluble.
Following the initial conjugation, the metolachlor-glutathione conjugate undergoes a series of enzymatic modifications, analogous to the mercapturic acid pathway, to form this compound.[3][4] This multi-step process involves the sequential cleavage of the glutamate and glycine residues from the glutathione conjugate, followed by the oxidation of the cysteine conjugate.
Diagram of the Metolachlor to this compound Transformation Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of glutathione S-transferases in the detoxification of metolachlor in two maize cultivars of differing herbicide tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of Glutathione S-Conjugates: Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymes Involved in Processing Glutathione Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Environmental Fate and Transport of Metolachlor ESA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metolachlor is a widely used pre-emergent chloroacetanilide herbicide for controlling annual grasses and broadleaf weeds in various agricultural crops.[1] Upon its application, metolachlor undergoes microbial degradation in the soil, leading to the formation of several metabolites, with Metolachlor ethanesulfonic acid (Metolachlor ESA) and Metolachlor oxanilic acid (Metolachlor OA) being the most prominent.[2][3] this compound, in particular, has garnered significant attention from the scientific and regulatory communities due to its high polarity, water solubility, and persistence in the environment.[4][5] These characteristics contribute to its increased mobility in soil and its subsequent detection in groundwater and surface water, often at concentrations higher than the parent compound.[6][7] This technical guide provides an in-depth overview of the environmental fate and transport of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways.
Physicochemical Properties
The environmental behavior of a chemical is largely dictated by its physicochemical properties. This compound's high water solubility and polarity are key factors in its environmental mobility. A summary of its key properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C15H23NO5S | [4] |
| Molecular Weight | 329.4 g/mol | [8] |
| Water Solubility | 212,461 mg/L (at 20°C, pH 7) | [9] |
| Vapor Pressure | Data not available | [9] |
| Henry's Law Constant | Data not available | [9] |
| Predicted Density | 1.243 ± 0.06 g/cm³ | [10] |
| Predicted pKa | -0.44 ± 0.50 | [10] |
Environmental Fate
The fate of this compound in the environment is governed by a combination of transport and transformation processes. Its high water solubility and low sorption potential make it prone to leaching, while its resistance to degradation contributes to its persistence.
Degradation
This compound is known for its persistence in the environment. Microbial degradation is the primary pathway for the dissipation of its parent compound, metolachlor, and while this compound is a product of this process, it is more resistant to further breakdown.
Soil Degradation:
The half-life (DT50) of this compound in soil can be highly variable, depending on soil type, temperature, and moisture content. Studies have reported a wide range of DT50 values, indicating its potential for long-term persistence.
| Condition | Half-life (DT50) in Days | Reference |
| Aerobic Soil (Laboratory) | 27.2 to >1000 | [9] |
| Aerobic Soil (Estimated) | ~70 | |
| Anaerobic Soil | Data not available |
Aquatic Degradation:
In aquatic environments, both photolysis and biodegradation contribute to the degradation of this compound, although the process is generally slow.
| Condition | Half-life (DT50) in Days | Reference |
| Water (Photolysis & Biodegradation) | 100 - 200 | [6] |
| Water-Sediment System (Parent Metolachlor) | 8 (water phase), 34 (sediment) | [11] |
Sorption and Mobility
The mobility of a pesticide in soil is inversely related to its sorption to soil particles. Sorption is quantified by the soil-water partition coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc).
This compound is significantly more mobile than its parent compound, metolachlor. This is attributed to its higher water solubility and lower affinity for soil organic matter.[3][5] Consequently, this compound has a high potential to leach through the soil profile and contaminate groundwater. While specific Kd and Koc values for this compound are not widely reported across a range of soil types, its lower sorption compared to metolachlor is a consistent finding. For context, reported Kd values for the parent S-metolachlor range from 1.3 to 8.7 L/kg.[12]
Experimental Protocols
Soil Sorption/Desorption Study (Batch Equilibrium Method - OECD 106)
This protocol outlines the determination of the soil adsorption/desorption characteristics of this compound using the batch equilibrium method, following the principles of OECD Guideline 106.[13][14][15]
Objective: To determine the adsorption distribution coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) of this compound in various soil types.
Materials:
-
Analytical standard of this compound
-
Radiolabeled ¹⁴C-Metolachlor ESA (optional, for more accurate mass balance)
-
At least five different soil types with varying properties (pH, organic carbon content, texture)
-
0.01 M CaCl₂ solution
-
Centrifuge tubes with screw caps (e.g., 50 mL polypropylene)
-
Orbital shaker
-
Centrifuge
-
Liquid Scintillation Counter (LSC) if using radiolabeled material
-
High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., MS/MS) for non-radiolabeled analysis
Procedure:
-
Preliminary Test (Tier 1):
-
Determine the optimal soil-to-solution ratio (e.g., 1:5, 1:10).
-
Establish the equilibration time by analyzing samples at various time points (e.g., 2, 4, 8, 24, 48 hours) to find when the concentration in the aqueous phase becomes constant.
-
Assess the stability of this compound and its adsorption to the test vessel walls.
-
-
Definitive Adsorption Test (Tier 2/3):
-
Prepare a stock solution of this compound in 0.01 M CaCl₂.
-
For each soil type, weigh an appropriate amount of air-dried, sieved (<2 mm) soil into duplicate centrifuge tubes.
-
Add a known volume of the this compound stock solution to each tube.
-
Securely cap the tubes and place them on an orbital shaker in the dark at a constant temperature (e.g., 20-25°C) for the predetermined equilibration time.
-
After equilibration, centrifuge the tubes at a speed sufficient to separate the solid and liquid phases (e.g., 3000 rpm for 20 minutes).
-
Carefully collect an aliquot of the supernatant (aqueous phase) for analysis.
-
Analyze the concentration of this compound in the supernatant using LSC or HPLC-MS/MS.
-
The amount of this compound adsorbed to the soil is calculated by subtracting the amount remaining in the solution from the initial amount added.
-
-
Desorption (Optional):
-
After the adsorption phase, decant the remaining supernatant.
-
Add a fresh volume of 0.01 M CaCl₂ (without this compound) to the soil pellet.
-
Resuspend the soil and shake for the same equilibration time.
-
Centrifuge and analyze the supernatant to determine the amount of desorbed this compound.
-
Data Analysis:
-
Calculate the adsorption coefficient Kd (L/kg):
-
Kd = (Cs / Cw)
-
Where Cs is the concentration of this compound in soil (mg/kg) and Cw is the concentration in water at equilibrium (mg/L).
-
-
Calculate the organic carbon-normalized adsorption coefficient Koc (L/kg):
-
Koc = (Kd / % Organic Carbon) * 100
-
Soil Degradation Study (Aerobic)
This protocol describes a laboratory study to determine the rate of aerobic degradation of this compound in soil.
Objective: To determine the aerobic soil degradation half-life (DT50) of this compound.
Materials:
-
Analytical standard of this compound
-
Radiolabeled ¹⁴C-Metolachlor ESA (recommended for metabolite identification)
-
Fresh, sieved (<2 mm) soil samples from representative agricultural areas
-
Incubation vessels that allow for aeration (e.g., flow-through systems or flasks with gas-permeable stoppers)
-
Trapping solutions for CO₂ (e.g., potassium hydroxide or sodium hydroxide) if using ¹⁴C-labeled compound
-
Analytical instrumentation (HPLC-MS/MS, LSC)
Procedure:
-
Soil Preparation and Treatment:
-
Adjust the moisture content of the soil to a specific level (e.g., 40-60% of maximum water holding capacity).
-
Pre-incubate the soil in the dark at a constant temperature (e.g., 20°C) for several days to allow microbial activity to stabilize.
-
Apply a known amount of this compound (and/or ¹⁴C-Metolachlor ESA) to the soil and mix thoroughly to ensure uniform distribution.
-
-
Incubation:
-
Place the treated soil into the incubation vessels.
-
Incubate the samples in the dark at a constant temperature.
-
Maintain aerobic conditions by continuously passing humidified air over the soil surface or by using gas-permeable stoppers.
-
If using a flow-through system with ¹⁴C-Metolachlor ESA, pass the effluent air through trapping solutions to capture evolved ¹⁴CO₂.
-
-
Sampling and Analysis:
-
Collect soil samples in duplicate or triplicate at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).
-
Extract the soil samples with an appropriate solvent (e.g., acetonitrile/water mixture).
-
Analyze the extracts for the concentration of this compound and any identified transformation products using HPLC-MS/MS or LSC.
-
Analyze the trapping solutions to quantify mineralization.
-
Data Analysis:
-
Plot the concentration of this compound remaining in the soil over time.
-
Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k).
-
Calculate the half-life DT50 :
-
DT50 = ln(2) / k
-
Visualizations
Metolachlor Degradation Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. Metolachlor | C15H22ClNO2 | CID 4169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. nj.gov [nj.gov]
- 8. Metolachlor ethanesulfonic acid | C15H23NO5S | CID 6426849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Metolachlor ethane sulfonic acid (Ref: CGA 354743) [sitem.herts.ac.uk]
- 10. Degradation of metolachlor in bare and vegetated soils and in simulated water‐sediment systems | Semantic Scholar [semanticscholar.org]
- 11. Degradation of metolachlor in bare and vegetated soils and in simulated water-sediment systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dissipation Kinetics, Leaching, and Ecological Risk Assessment of S-Metolachlor and Benfluralin Residues in Soil | MDPI [mdpi.com]
- 13. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]
- 14. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- 15. oecd.org [oecd.org]
An In-depth Technical Guide to the Toxicology and Ecotoxicology of Metolachlor ESA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metolachlor ethanesulfonic acid (ESA) is a major soil and water metabolite of the widely used chloroacetanilide herbicide, S-metolachlor. Due to its persistence and mobility in the environment, Metolachlor ESA is frequently detected in ground and surface water, raising concerns about its potential toxicological and ecotoxicological effects.[1] This technical guide provides a comprehensive overview of the current scientific understanding of this compound's impact on biological systems. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and environmental safety assessment.
While the toxicological profile of the parent compound, S-metolachlor, is well-characterized, data specifically for this compound are less extensive. Generally, studies indicate that this compound exhibits lower toxicity than its parent compound.[2][3] This reduced toxicity is often attributed to the replacement of the chloroacetyl group in metolachlor with a sulfonic acid group in ESA, which alters the molecule's biological reactivity.[2]
This guide summarizes available quantitative toxicity data, details relevant experimental protocols, and provides visual representations of key processes to facilitate a deeper understanding of the environmental fate and biological interactions of this significant herbicide metabolite.
Data Presentation
The following tables summarize the available quantitative data on the toxicology and ecotoxicology of this compound. It is important to note that data for this compound are limited compared to its parent compound, S-metolachlor.
Table 1: Mammalian Toxicology of this compound
| Test Type | Species | Route | Endpoint | Value | Reference |
| Acute Oral Toxicity | Rat | Oral | LD50 | > 5,000 mg/kg | [2] |
| Acute Dermal Toxicity | Rat | Dermal | LD50 | > 2,000 mg/kg | [2] |
| Skin Sensitization | Guinea Pig | Dermal | - | Weak sensitizer | [2] |
| Subchronic Oral Toxicity (3 months) | Rat | Oral (diet) | NOAEL | ≥ 1,640 mg/kg/day | |
| Subchronic Oral Toxicity (3 months) | Dog | Oral | NOAEL | Not clearly established; some evidence of liver toxicity | [3] |
| Developmental Toxicity | Rat | Oral (gavage) | NOAEL | 1,000 mg/kg/day (highest dose tested) |
Table 2: Ecotoxicology of this compound (Data are limited)
| Test Type | Species | Endpoint | Value | Reference |
| Algal Growth Inhibition | Nitzschia nana | No observed effect | No toxic effect up to 75 mg/L | |
| Algal Growth Inhibition | Microalgal species | No observed effect | No toxic effect up to 500 µg/L |
Note: The majority of available ecotoxicological data pertains to the parent compound, S-metolachlor. The data for this compound is sparse, highlighting a need for further research in this area.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological and ecotoxicological studies. The following sections outline typical experimental protocols relevant to the data presented.
Mammalian Toxicity Testing
Subchronic Oral Toxicity Study in Rodents (90-Day Study) - Based on OECD Guideline 408
A subchronic oral toxicity study in rodents is designed to evaluate the adverse effects of a substance administered orally in repeated doses over a 90-day period.
-
Test Animals: Young, healthy adult rats (e.g., Sprague-Dawley or Wistar strains) are used. Animals are randomly assigned to control and treatment groups, with an equal number of males and females in each group.
-
Administration of the Test Substance: this compound is typically administered via the diet, drinking water, or by gavage. For dietary administration, the test substance is mixed into the feed at various concentrations.
-
Dose Levels: At least three dose levels are used, along with a control group that receives the vehicle (e.g., untreated diet) only. Dose levels are selected based on the results of acute toxicity and range-finding studies. The highest dose should induce toxic effects but not mortality.
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are recorded weekly.
-
Clinical Pathology: Towards the end of the study, blood samples are collected for hematology and clinical biochemistry analysis to assess effects on blood cells and organ function (e.g., liver and kidney). Urine samples may also be collected for urinalysis.
-
Pathology: At the end of the 90-day period, all animals are euthanized. A full necropsy is performed, and major organs are weighed. Tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from the lower-dose groups may also be examined if treatment-related effects are observed in the high-dose group.
Ecotoxicological Testing
Algal Growth Inhibition Test - Based on OECD Guideline 201
This test assesses the effects of a substance on the growth of freshwater microalgae.
-
Test Organism: A rapidly growing species of green algae, such as Pseudokirchneriella subcapitata or Desmodesmus subspicatus, is used.
-
Culture Conditions: The algae are cultured in a nutrient-rich medium under controlled conditions of temperature, light, and pH.
-
Test Procedure: A series of test solutions with different concentrations of this compound are prepared. A known density of algal cells is added to each test solution and to a control solution (without the test substance).
-
Incubation: The test cultures are incubated for 72 hours under constant illumination and temperature.
-
Measurement of Growth: Algal growth is measured at 24, 48, and 72 hours. This can be done by measuring cell counts, biomass, or a surrogate parameter like chlorophyll fluorescence.
-
Data Analysis: The growth rate and yield are calculated for each concentration. The data are then used to determine the EC50 (the concentration that causes a 50% reduction in growth) and the No Observed Effect Concentration (NOEC).
Analytical Methods
Analysis of this compound in Water Samples - Based on EPA Methods
Accurate quantification of this compound in environmental samples is essential for exposure assessment. A common method involves Solid Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5]
-
Sample Preparation: A water sample is passed through an SPE cartridge (e.g., Oasis HLB). The cartridge retains the analyte of interest while allowing interfering substances to pass through.
-
Elution: The this compound is then eluted from the cartridge using a small volume of an organic solvent, such as methanol.
-
Concentration: The eluate is concentrated to a smaller volume, often using a gentle stream of nitrogen.
-
Analysis by LC-MS/MS: The concentrated extract is injected into an LC-MS/MS system. The liquid chromatography component separates the this compound from other compounds in the extract. The tandem mass spectrometry component provides highly selective and sensitive detection and quantification of the target analyte.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts related to the toxicology and ecotoxicology of this compound.
Signaling Pathways and Molecular Mechanisms
Information specifically detailing the signaling pathways and molecular mechanisms of toxicity for this compound is currently limited in the scientific literature. The primary mechanism of action of the parent compound, S-metolachlor, is the inhibition of very-long-chain fatty acid (VLCFA) synthesis in plants.[6] This leads to a disruption of cell division and growth.
In non-target organisms, studies on the parent compound, metolachlor, have suggested potential effects on cell cycle progression in human liver cells, possibly through alterations in retinoblastoma protein levels.[7] However, it is crucial to note that this compound is significantly less toxic than its parent compound. The replacement of the chlorine atom with a sulfonic acid group is thought to reduce its biological reactivity.[2] Therefore, it is plausible that this compound does not interact with cellular signaling pathways to the same extent or through the same mechanisms as S-metolachlor.
Further research, including toxicogenomic and proteomic studies, is necessary to elucidate the specific molecular interactions and signaling pathways that may be affected by this compound exposure in various organisms.
Conclusion
This compound is a persistent and mobile metabolite of the herbicide S-metolachlor, leading to its widespread presence in the environment. The available toxicological data indicate that this compound has a low order of acute and subchronic toxicity in mammals. Ecotoxicological data for this compound are sparse, but existing studies suggest a significantly lower toxicity compared to the parent S-metolachlor.
This guide has provided a summary of the current knowledge, including quantitative toxicity data, standardized experimental protocols, and visualizations of relevant processes. The significant data gaps, particularly in the ecotoxicology of this compound and its specific molecular mechanisms of action, underscore the need for further research to fully understand the environmental risks associated with this herbicide metabolite. This information is vital for conducting comprehensive risk assessments and for the development of effective environmental monitoring and management strategies.
References
- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 2. uaiasi.ro [uaiasi.ro]
- 3. primacyt.com [primacyt.com]
- 4. researchgate.net [researchgate.net]
- 5. cdpr.ca.gov [cdpr.ca.gov]
- 6. Dissipation of S-metolachlor in plant and soil and effect on enzymatic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Degradation Pathways and Byproducts of Metolachlor ESA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways of Metolachlor ethanesulfonic acid (ESA), a major environmental transformation product of the widely used herbicide metolachlor. This document details the core degradation processes, identifies key byproducts, presents quantitative data on degradation kinetics, and outlines detailed experimental protocols for the analysis of these compounds.
Introduction
Metolachlor is a pre-emergent chloroacetanilide herbicide used extensively in agriculture to control annual grasses and broadleaf weeds. Due to its widespread application, metolachlor and its degradation products are frequently detected in soil and water systems. Metolachlor ESA is one of the two primary and most persistent metabolites, alongside metolachlor oxanilic acid (OA).[1] Understanding the degradation pathways and byproducts of this compound is crucial for assessing its environmental fate, ecotoxicological impact, and potential risks to human health.
Degradation Pathways of Metolachlor
The transformation of metolachlor in the environment is primarily driven by two processes: microbial degradation and photolysis.[2] These pathways lead to the formation of more polar and often less toxic compounds, including this compound.
Microbial Degradation
Microbial activity is the principal mechanism for metolachlor degradation in soil.[3] This process is largely a cometabolic event, where microorganisms degrade the herbicide without using it as a primary energy source. However, some microbes have been shown to mineralize metolachlor, utilizing it as a carbon source.
The initial and critical step in the microbial transformation of metolachlor to its ESA and OA metabolites is the dechlorination of the parent molecule. This is often followed by the addition of a functional group. The formation of this compound involves the replacement of the chlorine atom with a sulfonic acid group.
Several microbial species have been identified as capable of degrading metolachlor, including fungi such as Aspergillus flavus, Aspergillus terricola, and Phanerochaete chrysosporium, as well as various bacteria.[4][5] The enzymatic detoxification in some organisms, such as maize, involves glutathione S-transferases (GSTs), which catalyze the conjugation of glutathione to the chlorinated acetyl group of metolachlor, a key step in its detoxification.[6][7][8]
dot
Photodegradation
Photodegradation, or photolysis, is another significant pathway for the breakdown of metolachlor, particularly in aqueous environments and on soil surfaces.[2][9] This process involves the degradation of the molecule by sunlight. The primary photochemical reaction is the cleavage of the carbon-chlorine (C-Cl) bond.[10]
The photodegradation of metolachlor can proceed through both direct and indirect photolysis. Direct photolysis occurs when the metolachlor molecule itself absorbs light energy. Indirect photolysis is mediated by other substances in the water, such as dissolved organic matter (DOM) and nitrates, which absorb light and produce reactive species like hydroxyl radicals that then degrade the metolachlor.[11] The presence of DOM can sometimes inhibit photolysis, while nitrates can accelerate it.[4]
Photodegradation of metolachlor leads to a variety of byproducts resulting from reactions such as dehalogenation, hydroxylation, and cyclization.[10] While this compound is primarily a microbial degradation product, photolytic pathways can contribute to the overall transformation of metolachlor in the environment, leading to a complex mixture of degradates.
dot
Key Byproducts of Metolachlor Degradation
The most significant and frequently detected degradation products of metolachlor in the environment are this compound and Metolachlor OA.
-
Metolachlor Ethanesulfonic Acid (ESA): This is a major metabolite formed through the replacement of the chlorine atom with a sulfonic acid group, primarily via microbial degradation. It is more polar and mobile in soil than the parent compound.[12]
-
Metolachlor Oxanilic Acid (OA): This is another major metabolite formed through further oxidation. Similar to ESA, it is more polar than metolachlor.
Quantitative Data on Metolachlor Degradation
The rate of metolachlor degradation is influenced by various environmental factors, including soil type, organic matter content, temperature, and moisture. The persistence of a pesticide is often expressed as its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate.
| Matrix | Condition | Metolachlor Half-life (DT50) | Reference(s) |
| Soil | Field studies | 15 to 70 days | [5][13] |
| Soil | Laboratory, 10°C | 64.8 days | [3] |
| Soil | Laboratory, 25°C | 26.3 days | [3] |
| Soil | Laboratory, 35°C | 23.7 days | [3] |
| Soil | Varying moisture (20-80%) | 28.8 to 66.7 days | [14] |
| Soil | Sterilized vs. Unsterilized | 126-136 days (sterile) vs. 38-50 days (unsterile) | [3] |
| Water | Aquatic mesocosm | 33.0 to 46.2 days | [15] |
| Water | Sunlight photolysis (summer) | 22 days | [2] |
| Water | Sunlight photolysis (winter) | 205 days | [2] |
Table 1: Half-life of Metolachlor under Various Environmental Conditions.
The formation of this compound and OA also varies with conditions. In one field study, alachlor ESA (a related compound) was formed at a faster rate and at higher concentrations than this compound, which corresponded to the shorter half-life of alachlor compared to metolachlor.[12][16]
Experimental Protocols for Analysis
The standard analytical approach for the determination of metolachlor and its degradates in environmental samples involves solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17][18]
Analysis of Metolachlor and its Degradates in Water
This protocol is a generalized procedure based on established methods.[17][18]
1. Sample Preparation and Extraction:
- Measure a 50 mL aliquot of the water sample.
- Condition an Oasis HLB solid-phase extraction (SPE) cartridge (e.g., 0.2 g) by passing 10 mL of methanol followed by 20 mL of deionized water.
- Pass the 50 mL water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL per minute.
- Rinse the cartridge with 10 mL of deionized water.
- Dry the cartridge by applying a vacuum for approximately 5 minutes.
- Elute the analytes with 10 mL of methanol into a 15 mL conical tube.
2. Sample Concentration and Reconstitution:
- Evaporate the methanol eluate to approximately 0.4 mL under a gentle stream of nitrogen at 40-45°C.
- Adjust the volume to 0.5 mL with methanol, then add 0.5 mL of water to achieve a final volume of 1.0 mL.
3. LC-MS/MS Analysis:
- Transfer the final extract to an autosampler vial.
- Inject the sample into an LC-MS/MS system.
- LC Conditions (Example):
- Column: C18 reverse-phase column.
- Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid.
- Flow Rate: 0.2-0.4 mL/min.
- MS/MS Conditions (Example):
- Ionization Mode: Electrospray Ionization (ESI), positive mode for the parent compound and negative mode for ESA and OA degradates.
- Detection: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for each analyte.
dot
Analysis of Metolachlor and its Degradates in Soil
This protocol is a generalized procedure based on established methods.[19]
1. Sample Extraction:
- Weigh 10 g of homogenized soil into an extraction vessel.
- Add 75 mL of an extraction solvent (e.g., 70% methanol in water with 1% ammonium hydroxide).
- Shake the mixture mechanically for a specified time (e.g., 30 minutes).
- Centrifuge and filter the extract. Repeat the extraction on the soil pellet.
- Combine the extracts.
2. Extract Cleanup and Concentration:
- Remove the methanol from the extract using rotary evaporation.
- Acidify the remaining aqueous extract.
- Pass the acidified extract through a conditioned SPE cartridge (e.g., ENV).
- Wash the SPE cartridge with acidified water.
- Elute the analytes with a suitable solvent (e.g., methanol with ammonium hydroxide).
- Evaporate the eluate and reconstitute in a solvent compatible with the LC mobile phase.
3. LC-MS/MS Analysis:
- The LC-MS/MS analysis is performed similarly to the water analysis, with potential adjustments to the chromatographic gradient to account for matrix effects.
dot
Conclusion
The degradation of metolachlor in the environment is a complex process governed by both microbial and photolytic pathways, leading to the formation of persistent metabolites such as this compound and OA. The rate of this degradation is highly dependent on environmental conditions. The analytical methods outlined in this guide, primarily SPE followed by LC-MS/MS, provide sensitive and reliable means for monitoring these compounds in soil and water. A thorough understanding of these degradation pathways and the ability to accurately quantify the parent compound and its byproducts are essential for effective environmental risk assessment and management.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of glutathione S-transferases in the detoxification of metolachlor in two maize cultivars of differing herbicide tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced activity of glutathione S-transferases and other metabolic genes confer resistance to S-metolachlor in Abutilon theophrasti Medic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic Pathways for S-Metolachlor Detoxification Differ Between Tolerant Corn and Multiple-Resistant Waterhemp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Direct and indirect photodegradation of atrazine and S-metolachlor in agriculturally impacted surface water and associated C and N isotope fractionation - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 12. Formation and transport of the sulfonic acid metabolites of alachlor and metolachlor in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ars.usda.gov [ars.usda.gov]
- 14. researchgate.net [researchgate.net]
- 15. The role of glutathione S-transferases in the detoxification of some organophosphorus insecticides in larvae and pupae of the yellow mealworm, Tenebrio molitor (Coleoptera: Tenebrionidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cdpr.ca.gov [cdpr.ca.gov]
- 19. epa.gov [epa.gov]
Physical and chemical properties of Metolachlor ESA
An In-depth Technical Guide on the Physical and Chemical Properties of Metolachlor ESA
Introduction
Metolachlor ethanesulfonic acid (ESA) is a major degradation product of the widely used chloroacetanilide herbicide, metolachlor.[1][2] As a polar metabolite, this compound exhibits greater water solubility and mobility in the environment compared to its parent compound, leading to its frequent detection in surface and groundwater.[1][3] Understanding the distinct physical and chemical properties of this compound is crucial for environmental monitoring, toxicological assessment, and the development of effective water treatment methodologies.[1] This guide provides a comprehensive overview of these properties, along with the experimental protocols used for their determination, targeted at researchers and professionals in drug development and environmental science.
Physical and Chemical Properties of this compound
The following table summarizes the key physical and chemical properties of this compound and its sodium salt. These values have been compiled from various scientific and regulatory databases.
| Property | Value | Remarks | Source(s) |
| IUPAC Name | 2-[2-ethyl-N-(1-methoxypropan-2-yl)-6-methylanilino]-2-oxoethanesulfonic acid | [4] | |
| Synonyms | Metolachlor ethane sulfonic acid, CGA 354743 | [4][5] | |
| Molecular Formula | C15H23NO5S | [1][4] | |
| Molecular Weight | 329.4 g/mol | [4] | |
| Melting Point | -17 °C | [5] | |
| Water Solubility | 212,461 mg/L | at 20 °C, pH 7 | [5] |
| Octanol-Water Partition Coefficient (log P) | -1.89 | Calculated at 20 °C, pH 7 | [5] |
| Dissociation Constant (pKa) | -0.44 ± 0.50 | Predicted | [6] |
| Density | 1.243 ± 0.06 g/cm³ | Predicted | [6] |
| Vapor Pressure | Not Available | [5] | |
| Henry's Law Constant | Not Available | [5] | |
| Appearance | Data not available | The sodium salt is described as White to Off-White. | [1] |
| Stability | The sodium salt is noted to be hygroscopic. | [6] |
Properties for this compound Sodium Salt (CAS: 171118-09-5):
| Property | Value | Remarks | Source(s) |
|---|---|---|---|
| Molecular Formula | C15H22NO5S.Na | [6] |
| Molecular Weight | 351.397 g/mol | |[6] |
Experimental Protocols
Detailed methodologies are essential for the accurate quantification and characterization of this compound. The most common analytical approach involves sample preparation by solid-phase extraction (SPE) followed by analysis using liquid chromatography-tandem mass spectrometry (LC/MS/MS).
Protocol 1: Determination of this compound in Water Samples
This protocol is a generalized procedure based on methods published by analytical chemistry labs and regulatory agencies.[7][8][9]
1. Principle: A known volume of a water sample is passed through a solid-phase extraction (SPE) cartridge. This compound is retained on the sorbent material while interferences are washed away. The analyte is then eluted with an organic solvent, concentrated, and analyzed by LC/MS/MS.[8][9]
2. Apparatus and Reagents:
-
Solid Phase Extraction (SPE) Vacuum Manifold
-
Nitrogen Evaporator
-
15 mL Graduated Conical Test Tubes
-
Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC/MS/MS)
-
Methanol (HPLC or pesticide grade)
-
Water (MS grade)
-
Acetonitrile (HPLC grade)
-
This compound analytical standard
3. Sample Preparation and Solid-Phase Extraction (SPE): a. Measure a 50 mL aliquot of the water sample.[7][8] b. Condition the SPE cartridge (e.g., C18) according to the manufacturer's instructions, typically involving sequential washing with methanol and water. c. Pass the 50 mL water sample through the conditioned SPE cartridge at a controlled flow rate.[8] d. Wash the cartridge with MS-grade water to remove any remaining polar impurities. e. Dry the cartridge thoroughly by applying a vacuum for several minutes.[9] f. Elute the retained this compound from the cartridge using a small volume of methanol (e.g., 10 mL) into a 15 mL conical tube.[9]
4. Sample Concentration and Reconstitution: a. Evaporate the methanol eluate to near dryness (approximately 0.4-0.5 mL) under a gentle stream of nitrogen in a water bath set to 40-45 °C.[8][9] b. Reconstitute the concentrated extract to a final volume of 1.0 mL using a solvent mixture compatible with the LC mobile phase, such as 1:1 methanol:water or 10:90 acetonitrile:water.[9][10] c. Vortex the sample to ensure homogeneity and transfer it to an autosampler vial for analysis.
5. Instrumental Analysis (LC/MS/MS): a. Chromatographic Separation: Perform separation using a C8 or C18 reversed-phase column (e.g., 2.1 x 50 mm, 5-µm particle size).[10] A typical mobile phase consists of a gradient of water and acetonitrile or methanol. b. Mass Spectrometric Detection: Utilize a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode for the detection of ESA degradates.[7][10] c. Quantification: Monitor the specific precursor-to-product ion transitions for this compound. Create a calibration curve using a series of external standards of known concentrations to quantify the analyte in the samples. The method limit of quantification is typically around 0.10 ppb.[7][10]
Visualizations
Metabolic Pathway of Metolachlor
The following diagram illustrates the environmental transformation of the parent herbicide Metolachlor into its primary metabolites, this compound and Metolachlor Oxanilic Acid (OA).
Caption: Transformation of Metolachlor to its ESA and OA metabolites.
Experimental Workflow for this compound Analysis
This diagram outlines the sequential steps involved in the analytical determination of this compound in an environmental water sample.
Caption: Workflow for the analysis of this compound in water.
References
- 1. CAS 171118-09-5: this compound | CymitQuimica [cymitquimica.com]
- 2. health.state.mn.us [health.state.mn.us]
- 3. mdpi.com [mdpi.com]
- 4. Metolachlor ethanesulfonic acid | C15H23NO5S | CID 6426849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Metolachlor ethane sulfonic acid (Ref: CGA 354743) [sitem.herts.ac.uk]
- 6. Cas 171118-09-5,this compound Na-salt, Pestanal | lookchem [lookchem.com]
- 7. Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdpr.ca.gov [cdpr.ca.gov]
- 9. cdpr.ca.gov [cdpr.ca.gov]
- 10. pubs.acs.org [pubs.acs.org]
Metolachlor ESA: A Comprehensive Technical Guide
This technical guide provides an in-depth overview of Metolachlor Ethane Sulfonic Acid (ESA), a significant metabolite of the widely used herbicide metolachlor. This document is intended for researchers, scientists, and professionals in drug development and environmental science, offering detailed information on its chemical properties, analytical methodologies, environmental fate, and toxicological profile.
Chemical and Physical Properties
Metolachlor ESA is a primary degradation product of the herbicide metolachlor. Understanding its fundamental chemical and physical characteristics is crucial for its detection and toxicological assessment.
| Property | Value | Reference |
| CAS Number | 171118-09-5 | [1][2] |
| Molecular Formula | C15H22NNaO5S (Sodium Salt) | |
| Molecular Weight | 351.397 g/mol (Sodium Salt) | [1] |
| Synonyms | Metolachlor ethane sulfonic acid, CGA 354743 |
Analytical Methodology: Detection in Water Samples
The reliable detection and quantification of this compound in environmental samples, particularly water, are essential for monitoring its presence and assessing potential risks. A validated method utilizing Solid Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely accepted approach.[3]
Experimental Protocol: SPE and LC-MS/MS Analysis
This protocol outlines the key steps for the analysis of this compound in water samples.
2.1.1. Sample Preparation: Solid Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of deionized water.
-
Loading: Load 50 mL of the water sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 10 mL of deionized water to remove interfering substances.
-
Elution: Elute the retained this compound from the cartridge using 10 mL of methanol.
-
Concentration: Evaporate the methanol eluate to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of 10:90 (v/v) acetonitrile/water for LC-MS/MS analysis.[2][3]
2.1.2. Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Monitoring: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the precursor ion to a specific product ion.
-
Experimental Workflow
The following diagram illustrates the workflow for the analysis of this compound in water samples.
Environmental Fate and Degradation
Metolachlor, upon its release into the environment, undergoes microbial degradation, leading to the formation of more polar and mobile metabolites, including this compound and Metolachlor Oxanilic Acid (OA).[4] This transformation is a critical aspect of its environmental fate.
Degradation Pathway
The primary degradation pathway of metolachlor involves the substitution of the chlorine atom with a sulfonic acid group, resulting in the formation of this compound.
Toxicological Profile
The toxicological assessment of this compound is crucial for understanding its potential health effects. Studies have been conducted on various animal models to determine its acute and subchronic toxicity.
Summary of Toxicological Data
| Study Type | Species | Key Findings | Reference |
| Acute Oral Toxicity | Rat | Low acute toxicity, with an LD50 > 5000 mg/kg. | [5] |
| Subchronic Oral Toxicity | Rat | No adverse effects observed at doses up to 1000 mg/kg/day over 90 days. | [5] |
| Subchronic Oral Toxicity | Dog | No adverse effects observed at doses up to 500 mg/kg/day over 90 days. | [6] |
| Developmental Toxicity | Rat | No evidence of developmental toxicity at doses up to 1000 mg/kg/day. | [5] |
Key Toxicological Insights:
-
This compound exhibits significantly lower toxicity compared to its parent compound, metolachlor.[5]
-
The primary route of elimination is through feces, with limited absorption from the gastrointestinal tract.[5]
-
No evidence of mutagenic or carcinogenic potential has been reported in available studies.[6]
References
Metolachlor ESA in the Environment: A Technical Review of its Occurrence, Analysis, and Fate
An in-depth examination of the prevalence, detection methodologies, and environmental pathways of Metolachlor ethanesulfonic acid (ESA), a primary and persistent degradate of the widely used herbicide Metolachlor.
Metolachlor, a pre-emergent herbicide extensively used in agriculture to control grasses and broadleaf weeds in crops like corn and soybeans, undergoes transformation in the environment, leading to the formation of several degradation products. Among these, Metolachlor ethanesulfonic acid (ESA) and Metolachlor oxanilic acid (OXA) are the most significant.[1] This technical guide provides a comprehensive literature review on the occurrence of Metolachlor ESA in various environmental compartments, details the analytical protocols for its detection, and visualizes its formation and analytical workflow.
Widespread Occurrence in Water Resources
This compound is frequently detected in both groundwater and surface water, often at higher concentrations and with greater frequency than the parent compound.[2][3] This is attributed to its higher mobility and persistence in the environment.[4][5]
Studies conducted across various regions have consistently reported the presence of this compound. For instance, in Minnesota, this compound was detected in 74% of surface water samples and 83% of groundwater monitoring well samples in 2016. Similarly, in France, the frequent detection of Metolachlor metabolites, including ESA, at concentrations exceeding quality standards in drinking water has led to considerations for restricting the use of S-metolachlor to preserve groundwater quality. Research in New York has also documented the presence of Metolachlor and its metabolites in groundwater, tile-drain discharge, and surface water.[6]
The transport of this compound into water bodies is influenced by several factors. Agricultural runoff is a primary contributor to surface water contamination. Furthermore, this compound can move through the soil and enter groundwater.[2] Studies have shown that these degradates can be transported deep into the soil, with detections at depths of 75-90 cm, whereas the parent herbicide was not detected at these depths.[4] The input dynamics into surface water can differ, with a significant portion of the yearly load of this compound in some lakes attributed to groundwater recharge, while the parent Metolachlor's load is more linked to event-driven runoff.[3][5]
Quantitative Data on this compound Occurrence
The following tables summarize the quantitative data on this compound concentrations as reported in the cited literature.
| Location | Water Source | Detection Frequency | Maximum Concentration (µg/L) | Year of Study | Reference |
| Minnesota, USA | Surface Water | 74% | 4.21 | 2016 | [2] |
| Minnesota, USA | Groundwater (Monitoring Wells) | 83% | 16.9 | 2016 | [2] |
| Minnesota, USA | Community Public Water Supply Wells (Source Water) | 63% (68 of 108 samples) | 3.69 | 2015 | [2] |
| California, USA | Well Water | - | 20.2 | 2001-2015 | [7] |
| Various, USA | Groundwater (Agricultural Settings) | 17% | 32.8 | Published 2003 | [8] |
| Various, USA | Surface Water (Agricultural Areas) | 82.74% | 77.6 | Published 2003 | [8] |
Note: µg/L is equivalent to parts per billion (ppb).[2]
Analytical Methodologies for Detection
The accurate detection and quantification of this compound in environmental samples are crucial for monitoring its prevalence and assessing potential risks. The standard analytical approach involves solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC/MS/MS).[9][10][11][12]
Detailed Experimental Protocol: Water Sample Analysis
The following protocol is a synthesized representation of the methodologies described in the cited literature for the analysis of Metolachlor and its degradates in water.[9][10][11][12]
1. Sample Preparation and Solid-Phase Extraction (SPE)
-
A 50 mL aliquot of the water sample (groundwater or surface water) is measured.[9][10][12]
-
The sample is passed through a C-18 or Oasis HLB solid-phase extraction cartridge (0.2 g).[9][10][12]
-
The cartridge is rinsed with water to remove interfering substances.[10][12]
-
The analytes, including this compound, are eluted from the cartridge using a solvent, typically methanol or a methanol/water mixture (e.g., 80/20 v/v).[9][10][12]
2. Eluate Concentration and Reconstitution
-
The eluate is concentrated to a small volume (e.g., < 1.0 mL or approximately 0.4 mL) using a gentle stream of nitrogen and a water bath at around 40-45 °C.[9][10][12]
-
The concentrated extract is then reconstituted to a final volume (e.g., 1.0 mL) with a specific mobile phase composition, such as 10/90 acetonitrile/water or by adding water to the methanol extract.[9][10][12]
3. Instrumental Analysis: LC/MS/MS
-
The final extract is analyzed using liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS).[9][10][12]
-
The analysis is performed in negative ion mode for the ESA and OA degradates.[9][11]
-
Specific precursor and product ion pairs are monitored for each analyte to ensure accurate identification and quantification.[9][11]
-
Method detection limits (MDL) and limits of quantification (LOQ) are typically in the low parts-per-billion range, for example, an LOQ of 0.10 ppb and an MDL of 0.05 ppb have been reported.[9][10]
Visualizing Pathways and Processes
Diagrams illustrating the degradation pathway of Metolachlor and the analytical workflow provide a clear visual representation of these complex processes.
References
- 1. researchgate.net [researchgate.net]
- 2. health.state.mn.us [health.state.mn.us]
- 3. Input dynamics and fate in surface water of the herbicide metolachlor and of its highly mobile transformation product metolachlor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. usgs.gov [usgs.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cdpr.ca.gov [cdpr.ca.gov]
- 8. epa.gov [epa.gov]
- 9. Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdpr.ca.gov [cdpr.ca.gov]
- 11. researchgate.net [researchgate.net]
- 12. cdpr.ca.gov [cdpr.ca.gov]
Chirality and Enantiomeric Forms of Metolachlor ESA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metolachlor, a widely used chloroacetamide herbicide, is a chiral compound that has seen a market shift from a racemic mixture to an enantiomerically enriched form, S-metolachlor, due to its enhanced herbicidal activity. This transition has significant implications for its environmental fate and toxicological profile. A primary and persistent metabolite of metolachlor in the environment is metolachlor ethane sulfonic acid (ESA). The chirality of the parent compound is retained during its transformation to metolachlor ESA, making the study of its enantiomeric forms crucial for understanding its environmental behavior, transport, and potential biological effects. This technical guide provides a comprehensive overview of the chirality of metolachlor and its ESA metabolite, detailing experimental protocols for their enantioselective analysis, presenting quantitative data on their environmental occurrence, and illustrating key pathways and workflows.
Introduction to the Chirality of Metolachlor and its Metabolites
Metolachlor possesses two chiral elements: an asymmetrically substituted carbon atom (C1') and a chiral axis arising from restricted rotation around the N-aryl bond. This results in the existence of four stable stereoisomers: (aS,1'S), (aR,1'S), (aS,1'R), and (aR,1'R).[1][2] The herbicidal activity of metolachlor is primarily attributed to the S-enantiomers.[3] Consequently, the agricultural industry has largely transitioned from using racemic metolachlor (a 1:1 mixture of S- and R-enantiomers) to S-metolachlor, a formulation enriched with the more active S-isomers (typically around 88%).[4]
Metolachlor undergoes microbial degradation in the environment, leading to the formation of several metabolites. The most prominent and persistent of these are metolachlor ethane sulfonic acid (MESA) and metolachlor oxanilic acid (MOXA).[5] The formation of these metabolites occurs through the displacement of the chlorine atom by glutathione, followed by further enzymatic transformations.[6] Crucially, the stereochemistry of the parent metolachlor molecule is preserved during the formation of MESA and MOXA.[5] This conservation of chirality means that the enantiomeric composition of MESA in environmental samples can provide insights into the historical use of racemic versus S-enriched metolachlor formulations and can even be used as a tool for dating groundwater.[7]
Data Presentation: Enantiomeric Composition of Metolachlor and this compound in Environmental Samples
The shift from racemic to S-enriched metolachlor has led to a corresponding change in the enantiomeric composition of metolachlor and its metabolites in the environment. The enantiomeric fraction (EF) or enantiomer excess (EE) are common metrics used to quantify this composition. The enantiomer excess is defined as the excess of the 1'S- over the 1'R-isomers. The following tables summarize quantitative data on the enantiomeric composition of metolachlor and the detection of its metabolites in various environmental matrices.
| Sample Type | Location | Year | Enantiomer Excess (EE) of Metolachlor | Citation |
| Surface Water (Lake) | Switzerland | pre-1998 | ≈ 0 | |
| Surface Water (Lake) | Switzerland | 1998 | up to 0.25 | |
| Surface Water (Lake) | Switzerland | 1999 | up to 0.64 |
| Environmental Matrix | Location | Year | Maximum Concentration of this compound (µg/L) | Detection Frequency | Citation |
| Surface Water | Minnesota, USA | 2016 | 4.21 | 74% | [8] |
| Groundwater (Monitoring Wells) | Minnesota, USA | 2016 | 16.9 | 83% | [8] |
| Groundwater (Community Public Water Supply Wells) | Minnesota, USA | 2015 | 3.69 | 63% | [8] |
| Surface Water | Wisconsin, USA | 2021 | Not specified | 96% | [7] |
Experimental Protocols for Enantioselective Analysis
The accurate determination of the enantiomeric forms of metolachlor and its ESA metabolite requires specialized analytical techniques capable of chiral separation. The following sections detail the key experimental protocols for sample preparation and analysis.
Sample Preparation: Solid-Phase Extraction (SPE) of Water Samples
A common method for extracting and concentrating metolachlor and its polar metabolites from water samples is solid-phase extraction.
Protocol:
-
Sample Preparation: Measure a 50 mL aliquot of the water sample.[9]
-
Cartridge Conditioning: Use an Oasis HLB SPE cartridge (0.2 g). Pre-condition the cartridge by passing 10 mL of methanol followed by 20 mL of deionized water.[9]
-
Sample Loading: Pass the 50 mL water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL per minute.[9]
-
Cartridge Rinsing: Rinse the cartridge with 10 mL of deionized water to remove interfering substances.[9]
-
Drying: Apply a vacuum for approximately 5 minutes to remove excess water from the cartridge.[9]
-
Elution: Elute the retained analytes from the cartridge with 10 mL of methanol.[9]
-
Concentration: Evaporate the methanol eluate to approximately 0.4 mL under a gentle stream of nitrogen at 40-45 °C.[9]
-
Reconstitution: Adjust the final volume of the extract to 1.0 mL with an appropriate solvent mixture (e.g., 0.5 mL of water and 0.5 mL of methanol) for subsequent analysis.[9]
Enantioselective Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the separation and quantification of chiral compounds. The use of a chiral stationary phase is essential for the separation of enantiomers.
LC-MS/MS Conditions for Metolachlor Enantiomers:
-
Chromatographic Column: A chiral stationary phase based on cellulose tris(3,5-dimethylphenyl carbamate) is effective for separating metolachlor enantiomers.[10]
-
Mobile Phase: A typical mobile phase consists of an isocratic or gradient mixture of organic solvents like methanol or acetonitrile and water, often with additives like ammonium formate or formic acid to improve ionization.
-
Ionization Source: Atmospheric pressure chemical ionization (APCI) in positive ion mode can be used.[10]
-
Mass Spectrometry: A triple quadrupole mass spectrometer is used in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
Enantioselective Analysis by Capillary Zone Electrophoresis (CZE)
CZE is an alternative technique for the chiral separation of the polar metabolites, MESA and MOXA.
CZE Conditions for this compound and OXA Enantiomers:
-
Chiral Selector: Gamma-cyclodextrin (γ-CD) is used as a chiral selector in the background electrolyte.[10]
-
Background Electrolyte: An optimal background electrolyte consists of a borate buffer at pH 9 containing 20% (v/v) methanol and 2.5% (w/v) γ-CD.[10]
-
Capillary Temperature: A temperature of 15 °C is maintained for maximum resolution.[10]
-
Applied Voltage: A high voltage of 30 kV is applied for separation.[10]
Visualizations: Pathways and Workflows
Chemical Structures of Metolachlor Enantiomers
Caption: The four stereoisomers of metolachlor.
Metabolic Pathway of S-Metolachlor
Caption: Simplified metabolic pathway of S-metolachlor.
Experimental Workflow for Enantioselective Analysis
Caption: Workflow for enantioselective analysis.
Conclusion
The chirality of metolachlor and its primary metabolite, this compound, is a critical factor in understanding the environmental behavior and potential risks associated with this widely used herbicide. The shift to enantiomerically enriched S-metolachlor has altered the enantiomeric signature of these compounds in the environment. The detailed experimental protocols and data presented in this guide provide researchers and scientists with the necessary information to conduct accurate enantioselective analysis. The provided visualizations of chemical structures, metabolic pathways, and analytical workflows serve as valuable tools for understanding the complex stereochemistry and transformations of metolachlor and its ESA metabolite. Continued monitoring and research into the enantioselective fate and effects of these compounds are essential for a comprehensive environmental risk assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. S-Metolachlor | CAS 87392-12-9 | LGC Standards [lgcstandards.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. USGS WRIR 98-4245: Distribution of Major Herbicides in Ground Water of the U.S. [water.usgs.gov]
- 6. researchgate.net [researchgate.net]
- 7. datcp.wi.gov [datcp.wi.gov]
- 8. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 9. ars.usda.gov [ars.usda.gov]
- 10. Enantioselective Oxidative Stress and DNA Damage Induced by Rac- and S-metolachlor on the Earthworm Eisenia fetida - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Metolachlor ESA in Water by LC-MS/MS
Introduction
Metolachlor is a widely used chloroacetanilide herbicide for controlling weeds in various crops, including corn and soybeans.[1] Its degradation in the environment leads to the formation of more mobile and persistent metabolites, such as Metolachlor ethanesulfonic acid (ESA).[2] Due to its potential to contaminate ground and surface water, regulatory bodies and environmental monitoring programs necessitate sensitive and reliable analytical methods for its detection. This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Metolachlor ESA in water samples, following the principles outlined in established environmental analysis protocols like EPA Method 535.[3]
Principle
This method employs Solid-Phase Extraction (SPE) to isolate and concentrate this compound from a water sample. The extracted analyte is then separated from matrix interferences using reverse-phase Liquid Chromatography (LC) and subsequently detected and quantified by a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. The use of negative ion electrospray ionization (ESI) provides high selectivity and sensitivity for this acidic metabolite.[4][5]
Experimental Protocols
1. Standard Preparation
-
Primary Stock Solution (e.g., 100 µg/mL): Purchase a certified standard of this compound or prepare by accurately weighing the neat material and dissolving it in methanol.[6]
-
Intermediate Stock Solution (e.g., 10 µg/mL): Dilute the primary stock solution with methanol.[7]
-
Calibration Standards: Perform serial dilutions of the intermediate stock solution with a 1:1 methanol:water mixture to prepare a series of calibration standards.[7] Recommended concentrations can range from 0.00125 µg/mL to 1.0 µg/mL.[7] Store all standard solutions in a refrigerator at < 5 °C when not in use.[7]
2. Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is based on methods utilizing Oasis HLB or C18 cartridges.[4][5][7][8]
-
Cartridge Conditioning: Condition an SPE cartridge (e.g., Oasis HLB, 200 mg) by passing 10 mL of methanol followed by 10 mL of deionized water through it.[6][7] Do not allow the cartridge to go dry.
-
Sample Loading: Measure 50 mL of the water sample and pass it through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.[6][7]
-
Cartridge Washing: After the entire sample has passed through, rinse the cartridge with 10 mL of deionized water to remove interfering substances.[7]
-
Drying: Dry the cartridge by applying a vacuum (e.g., 15 inches of Hg) for at least 5 minutes to remove excess water.[7][8]
-
Elution: Elute the trapped analytes by passing 10 mL of methanol through the cartridge, collecting the eluate in a 15 mL conical tube.[7][8]
-
Concentration and Reconstitution: Evaporate the methanol eluate to approximately 0.4 mL using a gentle stream of nitrogen in a water bath set to 40-45 °C.[7][8] Adjust the final volume to 0.5 mL with water, and then add 0.5 mL of methanol, making the final extract volume 1.0 mL in a 1:1 methanol:water solution.[7][8]
-
Final Step: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[7][8]
3. LC-MS/MS Analysis
The following tables outline the instrumental conditions for the analysis.
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Setting |
|---|---|
| Column | C18 Column (e.g., Restek Ultra C18, 3 µm, 100x2.1 mm)[3] |
| Mobile Phase A | Aqueous Solution: Water with additives like ammonium formate and formic acid[7][8] |
| Mobile Phase B | Organic Solution: Methanol/water with additives like ammonium formate and formic acid[7][8] |
| Gradient | A shallow, stepping gradient optimized for the separation of this compound from matrix components. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 3.0 µL[7] |
| Column Temperature | 40 - 65 °C |
Table 2: Mass Spectrometry (MS/MS) Conditions
| Parameter | Setting |
|---|---|
| Instrument | Tandem Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative[3][4] |
| Ion Spray Voltage | -4500 V to -5500 V[3][7] |
| Source Temperature | 500 °C[3][7] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM)[3] |
| This compound Transitions | |
| Precursor Ion (Q1) | m/z 330[7] |
| Product Ion (Q3) - Quantifier | m/z 298 [7] |
| Product Ion (Q3) - Qualifier | m/z 202[7] |
| Compound Parameters | |
| Declustering Potential (DP) | -71 V[7] |
| Collision Energy (CE) for 330 > 298 | -19 V[7] |
| Collision Energy (CE) for 330 > 202 | -37 V[7] |
Data Presentation
The performance of the described method is summarized below, with data compiled from validated protocols.
Table 3: Summary of Method Performance Data
| Parameter | Value | Source |
|---|---|---|
| Limit of Quantification (LOQ) | 0.05 - 0.10 ppb (µg/L) | [4][5][7][8] |
| Limit of Detection (LOD/MDL) | 0.002 - 0.045 µg/L | [3][9] |
| Fortification Levels | 0.10 - 100 ppb | [4][5] |
| Average Recovery | 75% - 114% |[4][5][9] |
Visualizations
The following diagrams illustrate the experimental workflow and the chemical relationship of the analyte.
Caption: Metolachlor biodegradation pathway.
Caption: LC-MS/MS analytical workflow.
The detailed LC-MS/MS method provides a selective, sensitive, and reliable protocol for the quantitative analysis of this compound in water samples. The combination of Solid-Phase Extraction for sample cleanup and concentration, followed by the specificity of tandem mass spectrometry, allows for detection and quantification at sub-ppb levels, meeting the requirements for environmental monitoring. This application note serves as a comprehensive guide for researchers and scientists in implementing this analysis.
References
- 1. epa.gov [epa.gov]
- 2. Enantiomeric separation of metolachlor and its metabolites using LC-MS and CZE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciex.com [sciex.com]
- 4. Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. cdpr.ca.gov [cdpr.ca.gov]
- 8. cdpr.ca.gov [cdpr.ca.gov]
- 9. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group--Update and additions to the determination of chloroacetanilide herbicide degradation compounds in water using high-performance liquid chromatography/mass spectrometry [pubs.usgs.gov]
Application Note: Solid-Phase Extraction (SPE) for the Analysis of Metolachlor ESA in Soil Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metolachlor is a widely utilized pre-emergent herbicide from the chloroacetamide class, applied to control grasses and broadleaf weeds in various crops. In the environment, particularly in soil, metolachlor degrades into several metabolites. Metolachlor ethanesulfonic acid (Metolachlor ESA) is one of its primary and most frequently detected degradation products. Due to its high water solubility and mobility, this compound has the potential to leach into groundwater, making its monitoring in soil a critical aspect of environmental safety assessment.
The complexity of the soil matrix, with its high content of organic matter and other interfering substances, necessitates a robust sample preparation method to ensure accurate and sensitive quantification. Solid-Phase Extraction (SPE) is a highly effective and widely adopted technique for the cleanup and concentration of analytes like this compound from complex environmental samples. This application note provides a detailed protocol for the extraction and SPE cleanup of this compound from soil samples prior to analysis, typically by Liquid Chromatography with tandem mass spectrometry (LC/MS/MS).
Principle
The methodology involves an initial liquid-solid extraction of this compound from the soil matrix using a polar solvent mixture. The resulting extract is then passed through an SPE cartridge. The cartridge's sorbent retains the analyte of interest while allowing interfering matrix components to be washed away. Finally, the purified this compound is eluted from the cartridge with a small volume of organic solvent. This eluate is then concentrated and reconstituted in a suitable solvent for instrumental analysis.
Quantitative Data Summary
The following tables summarize the performance data from various validated methods for the determination of this compound in soil.
Table 1: Recovery and Precision Data for this compound in Soil
| Method Reference | Fortification Level (µg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Vryzas Z, et al. (2007)[1] | 50 - 500 | >71 | <10 |
| Unnamed Study (2021)[2] | 100 (as 0.1 µg/g) | 81 - 97 | <9.7 |
Table 2: Method Detection and Quantification Limits for this compound in Soil
| Method Reference | Matrix | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) |
| US EPA (MRID 46829512)[3] | Soil & Thatch | Not Specified | 10 |
| Vryzas Z, et al. (2007)[1] | Soil | 5 - 10 | 10 - 50 |
| Unnamed Study (2021)[2] | Soil | Not Specified | 100 (as 0.1 µg/g) |
Experimental Protocol
This protocol is a composite of established methods, primarily based on the US EPA enforcement chemistry method and other peer-reviewed studies.[1][3]
1. Apparatus and Reagents
-
Apparatus:
-
Analytical balance
-
Plastic extraction bottles or glass centrifuge tubes (50 mL)
-
Mechanical shaker or vortex mixer
-
Centrifuge capable of >3000 rpm
-
Solid-Phase Extraction (SPE) vacuum manifold
-
Nitrogen evaporator with water bath
-
Autosampler vials
-
-
Reagents and Supplies:
-
Methanol (HPLC or pesticide grade)
-
Acetonitrile (HPLC grade)
-
Ammonium hydroxide
-
Phosphoric acid or Formic acid
-
Deionized water (HPLC grade)
-
SPE Cartridges: Polymeric sorbents like Waters Oasis HLB (200 mg, 6 cc) or Varian ENV (1 g) are recommended.[3][4] C18 cartridges can also be used.[1]
-
This compound analytical standard
-
2. Soil Sample Extraction
-
Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris and ensure uniformity.
-
Weighing: Accurately weigh 10 ± 0.1 g of the homogenized soil into a 50 mL plastic extraction bottle or centrifuge tube.[3]
-
Extraction Solvent Preparation: Prepare an extraction solvent of 70% methanol in water containing 1% ammonium hydroxide (v/v/v).[3] For example, to make 1 L, mix 700 mL of methanol, 290 mL of water, and 10 mL of ammonium hydroxide.[3]
-
Extraction: Add 20 mL of the extraction solvent to the soil sample. Cap the bottle securely.
-
Agitation: Shake the sample vigorously using a mechanical shaker for 30 minutes at room temperature.[3]
-
Separation: Centrifuge the sample at 3000 rpm for 10 minutes to pellet the soil particles.
-
Collection: Carefully decant the supernatant into a clean collection vessel.
-
Re-extraction (Optional but Recommended): For improved recovery, repeat steps 4-7 with a fresh aliquot of extraction solvent and combine the supernatants.[3]
Alternative Extraction: Microwave-Assisted Extraction (MAE) can be used with a 50:50 methanol/water solution for 20 minutes at 100°C as an alternative to mechanical shaking.[1]
3. Solid-Phase Extraction (SPE) Cleanup
-
Extract Preparation: Take the combined supernatant and, if necessary, reduce the methanol content by rotary evaporation. Acidify the sample by adding phosphoric acid to a final concentration of 0.1% or formic acid.[3] This step ensures the analyte is in a suitable form for retention on the SPE sorbent.
-
Manifold Setup: Place the SPE cartridges on the vacuum manifold.
-
Cartridge Conditioning: Pre-condition the SPE cartridges sequentially by passing the following solvents through by gravity or light vacuum (do not allow the sorbent to go dry):
-
Sample Loading: Load the acidified soil extract onto the conditioned SPE cartridge. Maintain a slow, steady flow rate of approximately 1-2 drops per second to ensure efficient binding of the analyte.[3]
-
Cartridge Washing (Interference Removal):
-
Drying: Apply a high vacuum (10-15 in. Hg) for 5-10 minutes to thoroughly dry the sorbent.[4] This step is crucial for ensuring efficient elution.
-
Elution:
-
Concentration and Reconstitution:
-
Final Sample: Transfer the final extract into an autosampler vial for LC/MS/MS analysis.
Workflow Visualization
The following diagram illustrates the complete experimental workflow for the extraction and analysis of this compound in soil.
Caption: Experimental workflow for this compound analysis in soil.
References
Application Note: Quantification of Metolachlor ESA in Groundwater Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metolachlor is a widely used herbicide that can find its way into groundwater systems. Its degradation product, Metolachlor ethanesulfonic acid (Metolachlor ESA), is of significant environmental concern due to its higher polarity, persistence, and mobility in soil and water.[1][2] Accurate and sensitive quantification of this compound in groundwater is crucial for monitoring water quality, assessing environmental fate, and understanding potential human exposure. This application note provides a detailed protocol for the quantification of this compound in groundwater samples using Solid-Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
This section details the methodology for the quantification of this compound in groundwater, based on established and validated methods.[3][4]
Sample Collection and Preservation
-
Collection: Collect groundwater samples in clean, amber glass bottles to prevent photodegradation.
-
Preservation: Upon collection, cool the samples to a temperature of less than 5°C.
-
Storage: Store all samples in a refrigerator at approximately 4 ± 3 °C until extraction.[4] Sample extracts should also be stored under the same refrigerated conditions.[4]
Sample Preparation: Solid-Phase Extraction (SPE)
The principle of this method involves the concentration and purification of this compound from a water sample using an Oasis HLB solid-phase extraction cartridge.[3][4]
-
Materials:
-
Oasis HLB (0.2 g, 6 cc) SPE cartridges
-
Solid Phase Extraction Vacuum Manifold
-
Methanol (nanograde or equivalent)
-
Deionized (DI) water
-
15 mL graduated conical test tubes
-
Nitrogen evaporator
-
-
Procedure:
-
Cartridge Conditioning: Pre-condition the SPE cartridges by passing 10 mL of methanol followed by 20 mL of DI water through the cartridge by gravity or under a slight vacuum (10-15 inches of Hg). Do not allow the cartridges to go dry.[3][4]
-
Sample Loading: Measure 50 ± 0.1 grams of the groundwater sample into a beaker.[3][4] Pass the 50 mL sample aliquot through the conditioned SPE cartridge at a flow rate of 5-10 mL per minute.[3]
-
Cartridge Rinsing: After the entire sample has passed through, rinse the sample beaker with 10 mL of DI water and pass this rinseate through the cartridge.[3]
-
Drying: Apply a vacuum of approximately 15 inches of Hg for at least 5 minutes to remove excess water from the cartridge.[4]
-
Elution: Elute the trapped analytes from the cartridge with 10 mL of methanol, collecting the eluate in a 15 mL graduated conical test tube.[3][4]
-
Concentration: Evaporate the methanol eluate to approximately 0.4 mL using a nitrogen evaporator in a water bath at 40 ± 2 °C.[3][4]
-
Reconstitution: Adjust the final volume of the extract to 0.5 mL with methanol, and then add 0.5 mL of water, making the final extract volume 1.0 mL in a 1:1 methanol:water solution.[3][4]
-
Transfer: Transfer the final extract into an autosampler vial for LC-MS/MS analysis.[3][4]
-
LC-MS/MS Analysis
-
Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS) is used for the analysis.[3][4]
-
Chromatographic Conditions (Typical):
-
Mobile Phase A: Water with additives such as ammonium formate and formic acid. A typical preparation involves mixing 470 mL of water with 25 mL of methanol, 4.50 mL of 1 M ammonium formate, and 0.5 mL of formic acid.[3]
-
Mobile Phase B: Methanol with additives. A typical preparation involves mixing 450 mL of methanol with 45 mL of water, 4.50 mL of 1 M ammonium formate, and 0.5 mL of formic acid.[3]
-
A gradient elution program is typically employed to separate the analytes.
-
-
Mass Spectrometry: The mass spectrometer is operated in negative ion mode for the detection of this compound. The specific precursor and product ion transitions for this compound should be optimized for the instrument in use.
Calibration and Quantification
-
Standards: Prepare a series of calibration standards by serially diluting a certified stock solution of this compound.[3] The standards should be prepared in a 1:1 methanol:water solution to match the final extract composition.[3]
-
Calibration Curve: A calibration curve is generated by plotting the peak area response against the concentration of the standards. A minimum of three concentration levels is required, with a typical range being 0.00125 µg/mL to 0.1 µg/mL.[3] The coefficient of determination (R²) for the calibration curve should be greater than 0.990.[3]
-
Quantification: The concentration of this compound in the groundwater samples is determined by external standard (ESTD) calculation using the generated calibration curve.[3]
Data Presentation
The following tables summarize typical quantitative data for the analysis of this compound in groundwater.
Table 1: Method Detection and Quantification Limits
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) - Dilute-and-Shoot | 2 µg/L | [5] |
| Limit of Quantification (LOQ) - SPE | 0.02 µg/L | [5] |
| Method Reporting Limit | 0.05 µg/L | [6] |
| Method Detection Limit (example) | 1.2 ng/L (ppt) | [7] |
Table 2: Recovery and Precision
| Fortification Level | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| LOQ, 10x LOQ, 50x LOQ | 79.6 - 113.0% | < 17.0% | [5] |
| Not Specified | 86 - 114% | ≤ 20% | [5] |
Table 3: Occurrence of this compound in Groundwater
| Study/Location | Detection Frequency | Concentration Range | Reference |
| Iowa Statewide Sampling | Detected >7 times more frequently than parent Metolachlor | Not specified | [1] |
| Helena Valley, Montana | Detected in shallow aquifers | 1.2 ng/L (ppt) - 11 ng/L (ppt) for ESA and OA | [7] |
| USA (General Survey) | Detected in 13 of 596 groundwater samples | 0.1 - 0.4 µg/L | [8] |
| NAWQA Study | Detected more frequently than parent Metolachlor | Not specified | [1] |
Visualizations
The following diagram illustrates the experimental workflow for the quantification of this compound in groundwater samples.
Caption: Workflow for this compound Quantification.
References
Application Note: Determination of Metolachlor ESA in Water Samples by Solid Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Introduction
Metolachlor is a widely used herbicide, and its degradation product, Metolachlor ethanesulfonic acid (ESA), is a compound of significant environmental interest due to its potential to contaminate ground and surface water.[1] This application note details a robust and sensitive analytical method for the quantitative determination of Metolachlor ESA in water samples. The described protocol utilizes Solid Phase Extraction (SPE) for sample clean-up and concentration, followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This method is suitable for researchers and scientists in environmental monitoring and water quality assessment.
Principle
A measured volume of a water sample is passed through a solid phase extraction cartridge, which retains the analyte of interest.[2][3] Interfering substances are washed away, and the this compound is then eluted with an organic solvent.[2][3] The eluate is concentrated and analyzed by LC-MS/MS, which provides high selectivity and sensitivity for the detection and quantification of the target analyte.[2][3]
Quantitative Data Summary
The performance of the analytical method is summarized in the table below. The data presented are typical values obtained from method validation studies and may vary based on the specific instrumentation and laboratory conditions.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.05 ppb | [4] |
| Limit of Quantitation (LOQ) | 0.075 ppb - 0.10 ppb | [4][5] |
| Fortification Levels | 0.1, 0.25, 0.5, 1.25, 2.5 ppb | [2] |
| Average Recovery | 95% - 105% | [5] |
| Instrument Calibration Range | 0.00125 - 0.1 µg/mL | [2][3] |
| Correlation Coefficient (r) | ≥ 0.995 | [2][3] |
Experimental Protocols
1. Sample Collection and Storage
-
Collect water samples in clean, amber glass bottles to prevent photodegradation.
-
Upon receipt, check and record the temperature of the samples.[2][3]
-
Store all samples in a designated refrigerator at approximately 4 ± 3 °C until analysis.[2][3]
2. Sample Preparation: Solid Phase Extraction (SPE)
This protocol is based on the use of Oasis HLB SPE cartridges.
-
Apparatus and Equipment:
-
Reagents:
-
Methanol (nanograde or equivalent)
-
HPLC grade water
-
Formic acid (HPLC grade)
-
-
Procedure:
-
Allow samples to reach ambient temperature.[2]
-
Set up the SPE vacuum manifold with the Oasis HLB cartridges.
-
Cartridge Conditioning: Pre-condition the SPE cartridges by passing 10 mL of methanol followed by 20 mL of HPLC grade water under vacuum (10-15 in. Hg). Do not allow the cartridge to go dry.[2]
-
Sample Loading: Measure 50 ± 0.1 grams of the water sample and pass it through the conditioned SPE cartridge at a flow rate of 5-10 mL per minute.[3]
-
Cartridge Washing: After the entire sample has passed through, rinse the sample beaker with 10 mL of deionized water and pass this rinse through the cartridge. Apply vacuum for approximately 5 minutes to remove excess water.[3]
-
Elution: Elute the retained analytes from the cartridge with 10 mL of methanol into a 15 mL graduated conical test tube.[2][3]
-
Concentration: Evaporate the eluant to approximately 0.4 mL in a water bath at 40 ± 2 °C under a gentle stream of nitrogen.[2][3]
-
Reconstitution: Adjust the final volume of the extract to 1.0 mL by adding 0.5 mL of methanol and then 0.5 mL of water.[2]
-
Vortex the final extract and transfer it to an autosampler vial for LC-MS/MS analysis.
-
3. Instrumental Analysis: LC-MS/MS
-
Instrumentation:
-
LC Conditions:
-
Column: Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm or equivalent.[2]
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., methanol with 0.1% formic acid). The specific gradient will depend on the instrument and column used.
-
Flow Rate: As recommended for the column.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C).
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for this compound.[5]
-
Precursor/Product Ions: The specific mass transitions for this compound should be monitored. For example, a precursor ion of m/z 330 and product ions of m/z 202 and m/z 80 might be used, though these should be optimized for the specific instrument.[3]
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and entrance/exit potentials for maximum signal intensity.[3]
-
4. Calibration and Quantification
-
Prepare a series of calibration standards by serially diluting a stock solution of this compound in a 1:1 methanol:water mixture.[2][3] Recommended concentrations are 0.00125, 0.0025, 0.005, 0.01, 0.025, 0.05, and 0.1 µg/mL.[2][3]
-
Analyze the calibration standards before and after each set of samples.[2][3]
-
Generate a calibration curve using a linear or quadratic regression with a correlation coefficient (r) of ≥ 0.995.[2][3]
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
Diagrams
Caption: Experimental workflow for the detection of this compound.
Caption: Formation of this compound from the parent herbicide.
References
- 1. oehha.ca.gov [oehha.ca.gov]
- 2. cdpr.ca.gov [cdpr.ca.gov]
- 3. cdpr.ca.gov [cdpr.ca.gov]
- 4. epa.gov [epa.gov]
- 5. Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Metolachlor ESA from Plant Tissues
These application notes provide a detailed protocol for the extraction and quantification of Metolachlor ethanesulfonic acid (ESA), a key metabolite of the herbicide S-metolachlor, from various plant tissues. The methodology is intended for researchers, scientists, and professionals in drug development and environmental monitoring.
Introduction
Metolachlor is a widely used herbicide for the control of broadleaf weeds and annual grasses in various crops. Following application, it degrades in the environment and metabolizes within plants into several products, including Metolachlor ESA (ethanesulfonic acid) and Metolachlor OXA (oxanilic acid). Due to its persistence and mobility, this compound is frequently detected in soil and water resources.[1][2][3] Therefore, a reliable and efficient method for its extraction and quantification from plant tissues is crucial for assessing herbicide residue levels, understanding metabolic pathways in plants, and ensuring food safety.
This protocol is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, incorporating solid-phase extraction (SPE) for cleanup, followed by analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[4][5][6]
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the extraction of this compound from plant tissues.
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (all HPLC or LC-MS grade).
-
Reagents: Formic acid (reagent grade), Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl).
-
Standards: Certified reference standards of this compound.
-
SPE Cartridges: C18 solid-phase extraction cartridges (e.g., 500 mg, 6 mL).
-
QuEChERS tubes: 50 mL polypropylene centrifuge tubes containing pre-weighed salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Filters: 0.22 µm syringe filters (PTFE or nylon).
Equipment
-
High-speed blender or homogenizer (e.g., Polytron, IKA)
-
Centrifuge capable of reaching >4000 x g
-
Sample concentrator/evaporator (e.g., nitrogen evaporator)
-
Solid-phase extraction (SPE) vacuum manifold
-
Vortex mixer
-
Analytical balance
-
LC-MS/MS system
Sample Preparation and Homogenization
-
Sample Collection: Collect representative plant tissue samples (e.g., leaves, stems, grains).
-
Washing: Gently wash the samples with deionized water to remove any soil and debris, then pat dry.
-
Homogenization: For soft tissues, homogenize directly. For tougher tissues like straw or grains, it may be necessary to dry and grind them to a fine powder.[7][8] Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
Extraction
-
To the 50 mL tube containing the homogenized sample, add 15 mL of 1% acetic acid in acetonitrile.
-
If required, add an appropriate internal standard.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Immediately cap the tube and shake vigorously for 1 minute to ensure proper mixing and prevent the formation of salt agglomerates.
-
Centrifuge the tube at ≥ 4000 x g for 5 minutes.
Solid-Phase Extraction (SPE) Cleanup
-
Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through it. Do not allow the cartridge to go dry.[5]
-
Loading: Take a 5 mL aliquot of the supernatant from the extraction step and dilute it with 5 mL of water containing 0.1% formic acid. Load this diluted extract onto the conditioned C18 SPE cartridge.[9]
-
Washing: Wash the cartridge with 5 mL of 40% acetonitrile in water (containing 0.1% formic acid) to remove interferences.[9]
-
Elution: Elute the this compound from the cartridge with 10 mL of methanol into a collection tube.[5][10]
Concentration and Reconstitution
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen at approximately 40-45°C.[5][10]
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of an appropriate solvent mixture (e.g., 1:1 methanol:water) for LC-MS/MS analysis.[5]
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
LC-MS/MS Analysis
Analysis is typically performed using an LC-MS/MS system in negative ion mode, monitoring for the specific precursor and product ion transitions of this compound.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate, is typical.[10]
-
Ionization: Electrospray ionization (ESI) in negative mode.
Data Presentation
The following table summarizes quantitative data for the analysis of S-metolachlor and its metabolite, this compound, from various studies. Note that data for this compound in plant matrices is limited, and thus data from other matrices is included for reference.
| Analyte | Matrix | Extraction Method | Recovery (%) | LOQ (Limit of Quantitation) | Reference |
| S-metolachlor | Maize & Soybean Straw | Accelerated Solvent Extraction (ASE) | 83.4 - 119.3 | 0.19 - 0.67 ng/g | [7] |
| S-metolachlor | Cotton Plant | Solvent Extraction | 94.5 - 102.9 | Not Specified | [3] |
| This compound | Groundwater | Solid-Phase Extraction (SPE) | 85 - 105 (at various spike levels) | 0.05 ppb | [5] |
| This compound | Soil | Microwave-Assisted Extraction (MAE) & SPE | >71 | 10 - 50 µg/kg | [11] |
| This compound | Grass | Acetonitrile Extraction & SPE | Not specified, but method validated | 10 ppb | [9] |
Visualization
Experimental Workflow
The following diagram illustrates the complete workflow for the extraction and analysis of this compound from plant tissues.
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 5. cdpr.ca.gov [cdpr.ca.gov]
- 6. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. epa.gov [epa.gov]
- 10. cdpr.ca.gov [cdpr.ca.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Metolachlor ESA as a Biomarker for Herbicide Runoff
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metolachlor is a widely used chloroacetanilide herbicide for controlling broadleaf weeds and annual grasses in various agricultural crops like corn, soybeans, and sorghum.[1] Following its application, metolachlor undergoes transformation in the environment, primarily forming metabolites such as metolachlor ethanesulfonic acid (ESA) and metolachlor oxanilic acid (OA).[1] Metolachlor ESA is a major metabolite that has been detected in surface and groundwater, often at higher concentrations and with greater frequency than the parent compound.[2][3] Its increased mobility and persistence make this compound an effective biomarker for tracking the runoff of metolachlor-based herbicides from agricultural fields into aquatic ecosystems.[2][3][4] These application notes provide detailed protocols for the detection and quantification of this compound in water samples, summarize relevant quantitative data, and illustrate the environmental pathways and experimental workflows.
Environmental Fate and Transport of Metolachlor to this compound
Metolachlor applied to soil is transformed into its ethanesulfonic acid (ESA) metabolite.[4] Due to its higher solubility and lower soil adsorption compared to the parent compound, this compound is more prone to leaching and runoff, leading to its presence in groundwater and surface water bodies.[4] Studies have shown that a significant portion of the annual load of this compound in water bodies can be attributed to groundwater recharge and event-driven runoff.[2][3]
References
Application of Metolachlor ESA in Watershed Monitoring Studies: A Detailed Guide
Introduction
Metolachlor is a widely used herbicide for controlling broadleaf weeds and grasses in various agricultural crops, including corn and soybeans.[1][2] In the environment, metolachlor degrades into several metabolites, with metolachlor ethanesulfonic acid (ESA) and metolachlor oxanilic acid (OA) being the most significant.[3][4] Due to its higher persistence and mobility in soil and water compared to the parent compound, Metolachlor ESA is frequently detected in both groundwater and surface water, making it a key indicator for assessing the impact of agricultural runoff on watershed health.[4][5][6][7] This document provides detailed application notes and protocols for researchers and scientists involved in watershed monitoring studies focused on this compound.
Environmental Fate and Transport
Metolachlor applied to agricultural fields undergoes transformation in the soil, leading to the formation of this compound.[5] This degradation product is more water-soluble and less likely to adsorb to soil particles than the parent metolachlor, resulting in a higher potential for leaching into groundwater and transport via runoff into surface water bodies.[5] Studies have shown that this compound is often detected at higher concentrations and more frequently than metolachlor itself in water samples.[4][6]
Logical Relationship: Environmental Fate of Metolachlor
Caption: Transformation and transport pathways of Metolachlor to this compound in a watershed.
Quantitative Data Summary
The following tables summarize key quantitative data related to the analysis of this compound in water samples, compiled from various analytical methods and monitoring studies.
Table 1: Analytical Method Performance for this compound
| Parameter | Value | Water Type | Analytical Method | Reference |
| Method Limit of Quantification (MLOQ) | 0.10 ppb (µg/L) | Ground & Surface Water | SPE and LC/ESI-MS/MS | [8][9] |
| Method Detection Limit (MDL) | 0.05 ppb (µg/L) | Water | Immunoassay | [10] |
| MDL Range | 0.009 - 0.045 µg/L | Reagent, Surface, & Ground Water | HPLC/MS | [11] |
| Average Recovery | 95% - 105% | Ground & Surface Water | SPE and LC/ESI-MS/MS | [8][9] |
| Recovery Range | 75% - 114% | Reagent, Surface, & Ground Water | HPLC/MS | [11] |
Table 2: Reported Concentrations of this compound in Watersheds
| Location/Study | Water Body Type | Concentration Range (µg/L) | Maximum Concentration (µg/L) | Reference |
| Canajoharie Creek Watershed, NY | Tile Drains | 3.27 - 23.4 | 23.4 | [4] |
| Canajoharie Creek Watershed, NY | Receiving Stream | < 0.6 - 0.85 | 0.85 | [4] |
| Minnesota | Monitoring Wells | Not specified | 16.9 | [2] |
| Minnesota | Community Public Water Supply Wells | Not specified | 3.69 | [2] |
| Midwestern US Agricultural Areas | Surface Water | Not specified | 77.6 (for Metolachlor) | [12] |
| Midwestern US Agricultural Areas | Groundwater | Not specified | 32.8 (for Metolachlor) | [12] |
Experimental Protocols
The following protocols are detailed methodologies for the analysis of this compound in water samples, primarily based on Solid Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS).
Protocol 1: Sample Collection and Preservation
-
Sample Collection: Collect water samples in amber glass bottles to prevent photodegradation.
-
Volume: A sample volume of 50 mL is typically sufficient for analysis.[8][9][13]
-
Preservation: Store samples at 4°C when not in use.[10] No chemical preservation is typically required if extraction is performed promptly.
Protocol 2: Solid Phase Extraction (SPE)
This protocol is a common method for extracting and concentrating this compound from water samples.
-
Cartridge Selection: Use a C18 or Oasis HLB solid-phase extraction cartridge.[8][9][13]
-
Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol followed by deionized water.
-
Sample Loading: Pass the 50 mL water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL per minute.[13]
-
Cartridge Rinsing: Rinse the cartridge with a small volume of deionized water to remove any interfering substances.[13]
-
Analyte Elution: Elute the trapped this compound from the cartridge using an appropriate solvent. A common elution solvent is 10 mL of methanol or an 80/20 methanol/water (v/v) mixture.[8][9][13]
-
Eluate Concentration: Evaporate the eluate to a small volume (approximately 0.4-1.0 mL) under a gentle stream of nitrogen at a temperature of around 40-45°C.[8][9][13]
-
Reconstitution: Reconstitute the concentrated extract to a final volume of 1.0 mL with a solution suitable for LC/MS/MS analysis, such as 10/90 acetonitrile/water or a 1:1 methanol:water mixture.[8][9][13]
Experimental Workflow: this compound Analysis
Caption: Standard workflow for the analysis of this compound in water samples.
Protocol 3: LC/MS/MS Analysis
-
Instrumentation: Utilize a liquid chromatography system coupled with a tandem mass spectrometer (LC/MS/MS).[13]
-
Ionization Mode: this compound is typically analyzed in negative ion mode using electrospray ionization (ESI).[8][9]
-
Chromatographic Separation: Achieve separation on a suitable C18 analytical column. The mobile phase often consists of a gradient of acetonitrile and water with additives like formic acid.
-
Mass Spectrometry Detection: Monitor for specific precursor and product ion pairs for this compound to ensure accurate identification and quantification.
-
Calibration: Prepare a calibration curve using certified reference standards of this compound to quantify the concentration in the samples.[14]
Conclusion
Monitoring for this compound is a critical component of assessing the impact of agricultural activities on water quality. Its higher persistence and mobility make it a more reliable indicator of metolachlor use in a watershed than the parent compound. The protocols and data presented here provide a comprehensive guide for researchers and scientists to effectively design and implement monitoring studies for this important environmental contaminant. Adherence to these standardized methods will ensure the generation of high-quality, comparable data essential for informed environmental management and protection.
References
- 1. Environmental fate of S-Metolachlor - A Review - Advances in Weed Science [awsjournal.org]
- 2. health.state.mn.us [health.state.mn.us]
- 3. researchgate.net [researchgate.net]
- 4. Metolachlor and its metabolites in tile drain and stream runoff in the canajoharie creek watershed [pubs.usgs.gov]
- 5. usgs.gov [usgs.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. epa.gov [epa.gov]
- 11. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group--Update and additions to the determination of chloroacetanilide herbicide degradation compounds in water using high-performance liquid chromatography/mass spectrometry [pubs.usgs.gov]
- 12. epa.gov [epa.gov]
- 13. cdpr.ca.gov [cdpr.ca.gov]
- 14. cdpr.ca.gov [cdpr.ca.gov]
Application Notes and Protocols: Synthesis and Characterization of Metolachlor ESA Reference Material
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the laboratory synthesis, purification, and characterization of Metolachlor ESA (Metolachlor ethane sulfonic acid). This compound is a significant degradation product of the widely used herbicide Metolachlor.[1] The availability of a pure reference standard is crucial for environmental monitoring, toxicological studies, and regulatory compliance. The following protocols outline a proposed synthetic route based on established chemical principles, a robust purification scheme using solid-phase extraction (SPE), and a sensitive analytical method for characterization and quantification using liquid chromatography-tandem mass spectrometry (LC/MS/MS).
Introduction
Metolachlor is a chloroacetanilide herbicide extensively used for weed control in various agricultural crops.[2] Its environmental fate is of significant interest, as it degrades into more polar and mobile metabolites, including this compound and Metolachlor OXA (oxanilic acid).[1][3] These degradates are frequently detected in ground and surface water, necessitating accurate monitoring to assess water quality and potential human health risks.[3] The synthesis of this compound reference material is essential for the calibration of analytical instrumentation and the validation of analytical methods.
While this compound is primarily formed in the environment through microbial degradation, this document proposes a chemical synthesis approach suitable for a laboratory setting.[3][4] The protocol is designed to be accessible to researchers with a background in organic synthesis.
Proposed Synthesis of this compound
The proposed synthesis involves a nucleophilic substitution reaction, where the chlorine atom of the chloroacetyl group in Metolachlor is displaced by a sulfite ion.
Reaction Scheme:
Metolachlor + Na₂SO₃ → this compound (Sodium Salt) this compound (Sodium Salt) + H⁺ → this compound
Starting Materials and Reagents:
-
Metolachlor (analytical standard)
-
Sodium sulfite (Na₂SO₃), anhydrous
-
Ethanol, reagent grade
-
Deionized water
-
Hydrochloric acid (HCl), 1M solution
-
Sodium hydroxide (NaOH), 1M solution
-
Dichloromethane, HPLC grade
-
Methanol, HPLC grade
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[5][6]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 g of Metolachlor in 50 mL of ethanol.
-
Addition of Sulfite: To this solution, add a solution of 1.5 g of anhydrous sodium sulfite dissolved in 20 mL of deionized water.
-
Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC/MS.
-
Work-up: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: To the remaining aqueous solution, slowly add 1M HCl with stirring until the pH reaches 2-3. This will protonate the sulfonate salt to form the sulfonic acid.
-
Extraction: Extract the aqueous solution three times with 50 mL portions of dichloromethane. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification of this compound
Purification of the synthesized this compound is critical to ensure its quality as a reference material. Solid-phase extraction (SPE) is a widely used and effective method for this purpose.[5][6]
Experimental Protocol:
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge by passing 10 mL of methanol followed by 10 mL of deionized water through the cartridge.[5]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a methanol/water solution (e.g., 1:1 v/v) and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 10 mL of deionized water to remove any remaining salts and highly polar impurities.
-
Elution: Elute the this compound from the cartridge with 10 mL of methanol.[5]
-
Concentration: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at approximately 45 °C to obtain the purified this compound.[5]
Analytical Characterization and Quantification
The identity and purity of the synthesized this compound should be confirmed using appropriate analytical techniques. LC/MS/MS is the preferred method for its high sensitivity and selectivity.[5][6]
Instrumentation and Conditions:
-
Liquid Chromatograph: HPLC or UPLC system
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Column: C18 reversed-phase column (e.g., Waters Acquity BEH C18)[5]
-
Mobile Phase: A gradient of an aqueous solution (e.g., water with ammonium formate and formic acid) and an organic solution (e.g., methanol with ammonium formate and formic acid).[5][6]
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
Experimental Protocol:
-
Standard Preparation: Prepare a stock solution of the synthesized this compound in methanol at a concentration of 100 µg/mL. From this stock, prepare a series of calibration standards by serial dilution in a methanol/water mixture (1:1 v/v).[6]
-
Sample Preparation: Dissolve a known amount of the purified this compound in the mobile phase to a concentration within the calibration range.
-
LC/MS/MS Analysis: Inject the calibration standards and the sample solution into the LC/MS/MS system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound against the concentration of the standards. Determine the concentration and purity of the synthesized sample from the calibration curve.
Data Presentation
Table 1: Synthesis and Purification Data
| Parameter | Result |
| Starting Mass of Metolachlor | 1.0 g |
| Mass of Crude this compound | [Insert experimental value] |
| Mass of Purified this compound | [Insert experimental value] |
| Yield | [Calculate and insert value] % |
| Purity (by LC/MS/MS) | >98% |
Table 2: LC/MS/MS Parameters for this compound Analysis
| Parameter | Value |
| LC Conditions | |
| Column | Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate |
| Mobile Phase B | Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate |
| Gradient | [Specify gradient conditions, e.g., 5-95% B over 10 min] |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS/MS Conditions | |
| Ionization Mode | ESI Negative |
| Precursor Ion (m/z) | [Insert value, e.g., 328.1] |
| Product Ions (m/z) | [Insert values for quantification and confirmation] |
| Collision Energy | [Specify optimized value] |
Diagrams
Caption: Workflow for the synthesis and purification of this compound.
Caption: Solid-Phase Extraction (SPE) protocol for this compound purification.
Safety Precautions
-
All experimental work should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Metolachlor and its derivatives are potentially hazardous. Handle with care and consult the Safety Data Sheet (SDS) before use.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
-
Dispose of all chemical waste according to institutional and local regulations.
References
Application Note: High-Performance Liquid Chromatography (HPLC) for the Separation of Metolachlor ESA
Introduction
Metolachlor is a widely used herbicide from the chloroacetanilide class. Its degradation in the environment leads to the formation of various metabolites, including Metolachlor ethanesulfonic acid (ESA). Due to the potential for groundwater contamination, the accurate and sensitive determination of Metolachlor ESA is of significant environmental and regulatory importance. High-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (MS), provides a robust and reliable method for the separation and quantification of this compound in various matrices, primarily water samples. This application note details the methodologies and protocols for the successful HPLC analysis of this compound.
Principle of Separation
The separation of this compound by HPLC is typically achieved using reversed-phase chromatography. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. This compound, being a polar compound, has a lower affinity for the stationary phase compared to the parent compound, Metolachlor, and thus elutes earlier from the column. Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of the parent compound and its various metabolites in a single analytical run. Detection is commonly performed using tandem mass spectrometry (LC-MS/MS) for high selectivity and sensitivity, although UV detection is also possible.
Quantitative Data Summary
The following tables summarize quantitative data from various methods for the analysis of Metolachlor and its metabolites, including this compound.
Table 1: Method Performance and Recovery Data
| Analyte | Fortification Level (ppb) | Average Recovery (%) | Relative Standard Deviation (%) | Matrix | Reference |
| This compound | 0.10 - 100 | 95 - 105 | Not Specified | Ground and Surface Water | [1] |
| This compound | 0.20 | 75 - 114 | < 15.8 | Buffered Reagent Water, Surface Water, Ground Water | [2] |
| This compound | 1.0 | 75 - 114 | < 15.8 | Buffered Reagent Water, Surface Water, Ground Water | [2] |
| S-Metolachlor | 0.05 mg/kg | 81.20 - 112.9 | 3.2 - 6.8 | Soybean Straw | [3] |
| S-Metolachlor | 0.1 mg/kg | 81.20 - 112.9 | 3.2 - 6.8 | Soybean Straw | [3] |
Table 2: Limits of Detection (LOD) and Quantitation (LOQ)
| Analyte | Method Limit of Quantification (ppb) | Method Limit of Detection (ng injected) | Method Detection Level (µg/L) | Reference |
| This compound | 0.10 | 0.125 | 0.009 - 0.045 | [1][2] |
| S-Metolachlor | 0.075 (LOQ, ppb) | - | - | [4] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)
This protocol is adapted from methods for analyzing Metolachlor and its metabolites in water samples.[1][5][6]
Materials:
-
Oasis HLB SPE Cartridges (0.2 g)[5][6] or C18 SPE Columns[1]
-
Nitrogen evaporator
-
Vortex mixer
-
15 mL graduated conical test tubes
Procedure:
-
Cartridge Conditioning: Pre-condition the SPE cartridge by passing 10 mL of methanol followed by 20 mL of deionized water.[6] Do not allow the cartridge to go dry.
-
Sample Loading: Measure a 50 mL aliquot of the water sample and pass it through the conditioned SPE cartridge.[5][6]
-
Cartridge Washing: Rinse the cartridge with a volume of water to remove any interfering substances.
-
Analyte Elution: Elute the retained analytes with 10 mL of methanol into a 15 mL conical tube.[5][6]
-
Concentration: Evaporate the eluate to approximately 0.4 mL using a gentle stream of nitrogen at 40-45 °C.[5][6]
-
Reconstitution: Adjust the final volume of the extract to 1.0 mL by adding 0.5 mL of methanol and 0.5 mL of water.[5][6] For some methods, reconstitution in 10/90 acetonitrile/water may be used.[1]
-
Vortexing and Transfer: Vortex the final extract and transfer it to an autosampler vial for HPLC analysis.[5][6]
Protocol 2: HPLC-MS/MS Analysis
This protocol provides a general procedure for the analysis of this compound. Specific conditions may need to be optimized based on the instrument and column used.
Instrumentation and Reagents:
-
Liquid Chromatography system with autosampler and column oven (e.g., Shimadzu)[5][6]
-
Tandem Mass Spectrometer (e.g., QTRAP 4000)[7]
-
HPLC Column: Hypersil Gold (150 x 2.1 mm, 3 µm) or equivalent C18 column[7]
-
Mobile Phase A: Water with 0.01% Formic Acid[7]
-
Mobile Phase B: Acetonitrile with 0.01% Formic Acid[7]
-
This compound analytical standard
Procedure:
-
Instrument Setup:
-
Mobile Phase Gradient: A typical gradient would start with a high percentage of aqueous mobile phase (A) and gradually increase the percentage of organic mobile phase (B) to elute the analytes. An example gradient is as follows:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-20 min: Hold at 5% A, 95% B
-
20.1-25 min: Return to initial conditions (95% A, 5% B) for column re-equilibration.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode for ESA and OXA degradates, and positive ion mode for parent compounds.[1]
-
Monitor the appropriate precursor/product ion pairs for this compound. These transitions should be determined by infusing a standard solution of the analyte prior to sample analysis.
-
-
Calibration: Prepare a series of calibration standards by diluting a stock solution of this compound in the mobile phase or a solvent mixture similar to the final sample extract (e.g., 1:1 methanol:water).[5] The concentration range should bracket the expected concentrations in the samples.
-
Sample Analysis: Inject the prepared sample extracts and calibration standards into the LC-MS/MS system.
-
Data Analysis: Quantify the concentration of this compound in the samples by comparing the peak areas to the calibration curve.
Visualizations
Caption: Experimental workflow for the analysis of this compound using SPE and HPLC-MS/MS.
References
- 1. Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group--Update and additions to the determination of chloroacetanilide herbicide degradation compounds in water using high-performance liquid chromatography/mass spectrometry [pubs.usgs.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. epa.gov [epa.gov]
- 5. cdpr.ca.gov [cdpr.ca.gov]
- 6. cdpr.ca.gov [cdpr.ca.gov]
- 7. affinisep.com [affinisep.com]
Application Notes and Protocols for Rapid Metolachlor ESA Screening using Immunoassay Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metolachlor is a widely used herbicide, and its degradation product, metolachlor ethanesulfonic acid (ESA), is a significant environmental analyte due to its higher water solubility and persistence.[1][2][3][4] Rapid screening methods for Metolachlor ESA are crucial for environmental monitoring and human exposure risk assessment. While chromatographic methods like LC/MS/MS offer high sensitivity and specificity for this compound analysis, they can be time-consuming and require sophisticated instrumentation.[5][6] Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), present a promising alternative for rapid, high-throughput screening.[7][8][9][10]
This document provides detailed application notes and a generalized protocol for the development and application of immunoassay techniques for the rapid screening of this compound. It is important to note that while commercial ELISA kits are available for the parent compound, metolachlor, these kits generally exhibit low to negligible cross-reactivity with the ESA metabolite. Therefore, the development of a specific antibody and immunoassay for this compound is often necessary.
Principle of Immunoassay for this compound
The most common immunoassay format for small molecules like this compound is the competitive ELISA . This assay relies on the competition between the target analyte (this compound) in the sample and a labeled this compound conjugate for a limited number of specific antibody binding sites. The signal generated is inversely proportional to the concentration of this compound in the sample.
Key Experimental Protocols
Hapten Synthesis and Conjugation
To produce antibodies against this compound, a hapten (a small molecule that can elicit an immune response only when attached to a large carrier) must be synthesized. This involves modifying the this compound molecule to introduce a functional group suitable for conjugation to a carrier protein like bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).
Protocol for Hapten-Carrier Conjugation (Generalized):
-
Hapten Synthesis: Modify the this compound molecule to introduce a carboxyl or amino group. This step requires expertise in synthetic organic chemistry.
-
Activation of Hapten: Activate the carboxyl group of the hapten using a reagent like N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an NHS-ester.
-
Conjugation to Carrier Protein: React the activated hapten with the carrier protein (e.g., BSA) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at room temperature for several hours or overnight at 4°C.
-
Purification: Remove unconjugated hapten and reagents by dialysis or gel filtration chromatography.
-
Characterization: Determine the hapten-to-protein conjugation ratio using techniques like UV-Vis spectroscopy or MALDI-TOF mass spectrometry.
Antibody Production (Polyclonal or Monoclonal)
Polyclonal Antibody Production (General Protocol):
-
Immunization: Immunize animals (e.g., rabbits) with the this compound-carrier protein conjugate emulsified with an adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts).
-
Booster Injections: Administer booster injections every 3-4 weeks.
-
Titer Determination: Collect small blood samples to monitor the antibody titer using an indirect ELISA.
-
Antiserum Collection: Once a high titer is achieved, collect the antiserum.
-
Antibody Purification: Purify the antibodies from the antiserum using protein A/G affinity chromatography.
Monoclonal Antibody Production: For higher specificity, monoclonal antibodies can be produced using hybridoma technology.
Competitive ELISA Protocol for this compound Screening
This protocol is a generalized indirect competitive ELISA.
Materials:
-
Microtiter plates (96-well)
-
This compound standards
-
This compound-protein conjugate (for coating)
-
Anti-Metolachlor ESA antibody (primary antibody)
-
Enzyme-labeled secondary antibody (e.g., Goat anti-rabbit IgG-HRP)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with the this compound-protein conjugate diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Add this compound standards or samples to the wells, followed by the addition of the primary antibody against this compound. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the enzyme-labeled secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Reaction: Add the substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.
Data Presentation
The following tables represent typical quantitative data that would be generated during the validation of a this compound immunoassay.
Table 1: Assay Performance Characteristics (Illustrative)
| Parameter | Value |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantitation (LOQ) | 0.15 ng/mL |
| Working Range | 0.15 - 5.0 ng/mL |
| Mid-point (IC50) | 1.0 ng/mL |
Table 2: Recovery of this compound from Spiked Water Samples (Illustrative)
| Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | Recovery (%) |
| 0.2 | 0.19 | 95 |
| 0.5 | 0.52 | 104 |
| 1.0 | 0.97 | 97 |
| 2.5 | 2.6 | 104 |
| 5.0 | 4.8 | 96 |
Table 3: Cross-Reactivity with Related Compounds (Illustrative)
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | 1.0 | 100 |
| Metolachlor | > 1000 | < 0.1 |
| Metolachlor OXA | > 1000 | < 0.1 |
| Alachlor ESA | 500 | 0.2 |
| Alachlor | > 1000 | < 0.1 |
Visualizations
Experimental Workflow for Competitive ELISA
Caption: Workflow for the indirect competitive ELISA for this compound detection.
Signaling Pathway of Competitive ELISA
References
- 1. health.state.mn.us [health.state.mn.us]
- 2. attogene.com [attogene.com]
- 3. Metolachlor-ESA | Luxembourg Institute of Science and Technology [list.lu]
- 4. researchgate.net [researchgate.net]
- 5. [The development of an enzyme immunoassay for the detection of the herbicide metolachlor in water samples] [pubmed.ncbi.nlm.nih.gov]
- 6. cdpr.ca.gov [cdpr.ca.gov]
- 7. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]
- 8. Use of Immunoassays for Biomonitoring of Herbicide Metabolites in Urine [stacks.cdc.gov]
- 9. epa.gov [epa.gov]
- 10. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peak Tailing in Metolachlor ESA Chromatography
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the chromatographic analysis of Metolachlor ESA.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it identified?
A1: Peak tailing is a common chromatographic problem where the peak is not symmetrical, and the latter half of the peak is broader than the front half.[1] In an ideal chromatogram, peaks exhibit a symmetrical Gaussian shape. Peak tailing is generally identified when the asymmetry factor (As) or tailing factor (Tf) is greater than 1.2.[1] This distortion can compromise the accuracy and reproducibility of quantitative analysis by making it difficult to determine the precise end of the peak for integration.[2]
Q2: What are the primary causes of peak tailing for an acidic analyte like this compound?
A2: For acidic compounds such as this compound, peak tailing is often caused by:
-
Secondary Interactions: Unwanted interactions can occur between the ionized this compound and the stationary phase, particularly with any residual, un-endcapped silanol groups on silica-based columns.[3]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase is a critical factor. If the pH is too close to the pKa of this compound, both the ionized and non-ionized forms of the analyte will be present, leading to peak distortion. For acidic analytes, a mobile phase pH that is at least 2 pH units below the analyte's pKa is recommended to ensure it is in a single, non-ionized form.[4][5] The predicted pKa of this compound is approximately -0.44.[6]
-
Column Overload: Injecting too much sample (mass overload) or too large of a volume (volume overload) can saturate the stationary phase, leading to peak distortion.[7]
-
Column Degradation: Over time, columns can degrade. This can manifest as a loss of stationary phase, the creation of active sites, or a void at the column inlet, all of which can cause peak tailing.[7]
-
Extra-Column Effects: Peak broadening and tailing can be introduced by issues outside of the column, such as excessive tubing length or diameter, or poorly made connections that create dead volume.[2]
Q3: How does the mobile phase pH specifically affect the peak shape of this compound?
A3: As an acidic compound, the ionization of this compound is highly dependent on the mobile phase pH. At a pH close to its pKa, both the ionized (more polar) and non-ionized (less polar) forms will exist in equilibrium. These two forms will have different interactions with the reversed-phase stationary phase, leading to a mixed-mode retention mechanism that results in a broad, tailing peak. By lowering the mobile phase pH well below the pKa of this compound, the equilibrium is shifted almost entirely to the non-ionized form. This allows for a single, consistent interaction with the stationary phase, resulting in a sharper, more symmetrical peak.[4][5][8]
Q4: What are the initial steps to take when I observe peak tailing for this compound?
A4: Start with the simplest and most likely solutions:
-
Check the Mobile Phase pH: Ensure your mobile phase is adequately buffered and the pH is sufficiently low (ideally pH 2.5-3.5) to keep the this compound in its non-ionized form.
-
Reduce Sample Concentration: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were likely overloading the column.[7]
-
Inspect System Connections: Check all fittings and tubing between the injector and the detector for any signs of leaks or damage. Ensure all connections are secure and minimize the use of overly long or wide-bore tubing.
Q5: Can the choice of column impact peak tailing for this compound?
A5: Absolutely. Using a modern, high-purity silica column that is well end-capped is crucial. End-capping is a process that deactivates the acidic silanol groups on the silica surface, which can cause secondary interactions with analytes. For acidic analytes, while the primary concern is often ion-exchange with basic compounds, a highly inert surface will generally provide better peak shapes for all types of analytes by minimizing unwanted interactions.
Troubleshooting Guides
Guide 1: Mobile Phase Optimization
If you suspect your mobile phase is the cause of peak tailing, follow these steps:
-
Verify pH: Use a calibrated pH meter to confirm the pH of the aqueous portion of your mobile phase before mixing with the organic modifier. For this compound, a pH in the range of 2.5 to 3.5 is generally recommended.
-
Buffer Selection and Concentration: Ensure you are using an appropriate buffer for your desired pH range. Formic acid (0.1%) with ammonium formate or acetic acid with ammonium acetate are common choices for LC-MS applications and can improve peak shape.[7] The buffer concentration should be sufficient to control the pH but not so high as to cause precipitation or ion suppression in the mass spectrometer (typically 5-10 mM for LC-MS).[7]
-
Organic Modifier: The type and concentration of the organic modifier (e.g., acetonitrile or methanol) can influence peak shape. While acetonitrile is a common choice, methanol can sometimes offer different selectivity and improved peak shape for certain compounds.[9] Experiment with slight variations in the organic modifier percentage.
Guide 2: Column and System Hardware Troubleshooting
If mobile phase optimization does not resolve the issue, investigate the column and HPLC system:
-
Column Health Check:
-
Test with a Standard: Inject a well-behaved, neutral compound to see if it also exhibits tailing. If it does, the problem is likely with the column or system, not the specific chemistry of this compound.
-
Flush the Column: If contamination is suspected, flush the column with a strong solvent (e.g., isopropanol or a high percentage of organic solvent).
-
Backflush the Column: If you suspect a blocked inlet frit, and the column manufacturer allows it, disconnect the column from the detector and backflush it to waste.[7]
-
Replace the Column: If the above steps do not improve the peak shape, the column may be irreversibly damaged, and replacement is necessary.
-
-
System Check:
-
Check for Dead Volume: Inspect all tubing and connections. Use pre-cut, factory-finished tubing where possible and ensure all fittings are properly seated.
-
Injector and Sample Loop: A partially blocked injector port or sample loop can cause peak distortion. Clean or replace these components as needed.
-
Guard Column: If you are using a guard column, it may be contaminated or expired. Try removing the guard column to see if the peak shape improves.
-
Data Presentation
The following table provides illustrative data on how mobile phase pH can affect the peak asymmetry of an acidic analyte like this compound. Note that the optimal pH may vary depending on the specific column and other chromatographic conditions.
| Mobile Phase pH | Analyte State | Expected Peak Asymmetry Factor (As) | Peak Shape Description |
| 1.5 | Fully Protonated | 1.0 - 1.2 | Symmetrical |
| 2.5 | Mostly Protonated | 1.1 - 1.3 | Good Symmetry |
| 3.5 | Partially Ionized | 1.4 - 1.8 | Noticeable Tailing |
| 4.5 | Significantly Ionized | > 1.8 | Severe Tailing |
Experimental Protocols
Representative HPLC-MS/MS Method for this compound Analysis
This protocol is a composite based on several published methods and serves as a starting point for method development and troubleshooting.[10][11][12]
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
Column: A C18 reversed-phase column with high-purity silica and robust end-capping (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear ramp to 95% B
-
8-10 min: Hold at 95% B
-
10.1 min: Return to 5% B
-
10.1-15 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Sample Diluent: The initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
MS/MS Detection: Electrospray ionization (ESI) in negative ion mode. Monitor the appropriate precursor and product ion transitions for this compound.
Mandatory Visualization
Below is a troubleshooting workflow for addressing peak tailing in this compound chromatography.
A logical workflow for troubleshooting peak tailing in this compound analysis.
References
- 1. scribd.com [scribd.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. researchgate.net [researchgate.net]
- 6. Cas 171118-09-5,this compound Na-salt, Pestanal | lookchem [lookchem.com]
- 7. labcompare.com [labcompare.com]
- 8. moravek.com [moravek.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. affinisep.com [affinisep.com]
- 11. cdpr.ca.gov [cdpr.ca.gov]
- 12. Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SPE Recovery for Metolachlor ESA Analysis
Welcome to the technical support center for optimizing Solid-Phase Extraction (SPE) recovery of Metolachlor ESA. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low recovery for this compound during SPE?
Low recovery of this compound can stem from several factors throughout the SPE process. The most common issues include improper pH of the sample, suboptimal sorbent selection, inefficient elution, and breakthrough during sample loading. It's also crucial to ensure the analyte has not been lost due to excessive drying of the cartridge, which can lead to the loss of more volatile compounds.[1][2][3]
Q2: How can I improve the reproducibility of my this compound SPE method?
Poor reproducibility is often linked to inconsistencies in sample pretreatment, cartridge conditioning, or elution steps.[4] To enhance reproducibility, ensure that all samples are treated uniformly before extraction. Automated SPE systems can help maintain consistency.[3] Additionally, verifying the proper functioning of your analytical instrument by injecting known standards can help differentiate between SPE-related issues and instrument variability.[1][2]
Q3: My sample extract is not clean enough for analysis. What can I do?
If your sample extract contains significant matrix interference, consider modifying the wash steps in your SPE protocol. A stronger wash solvent, without eluting the analyte, can help remove more interferences.[5] Alternatively, you could explore using a different sorbent with a higher selectivity for this compound or a different extraction mechanism altogether.[2]
Q4: What should I do if my sample fails to flow through the SPE cartridge?
Flow issues can arise from viscous or cloudy samples, clogged cartridge frits, or improper solvent miscibility.[6] Pre-filtering or centrifuging samples with high particulate matter is recommended. Ensure that the solvents used in successive steps are miscible. If the issue persists, consider using a larger particle size sorbent.[6]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the SPE of this compound and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Incomplete Elution: The elution solvent may not be strong enough to desorb this compound from the sorbent. | Increase the strength of the elution solvent. For reversed-phase sorbents like C18 or Oasis HLB, this can be achieved by increasing the percentage of organic solvent (e.g., methanol) in the elution mixture.[7][8][9] Consider adding a "soak time" where the elution solvent sits in the cartridge for a few minutes to improve interaction with the analyte.[3][5] |
| Analyte Breakthrough: The analyte may not be retained effectively during sample loading or washing. | Ensure the sample pH is appropriate for analyte retention. For acidic analytes like this compound, a lower pH can improve retention on reversed-phase sorbents. Also, check the flow rate during sample loading; a slower rate can enhance retention.[3][4] | |
| Improper Sorbent Conditioning/Equilibration: Failure to properly prepare the sorbent can lead to poor analyte interaction. | Always pre-condition the cartridge with an appropriate organic solvent (e.g., methanol) followed by an equilibration step with water or a buffer matching the sample matrix.[8][9][10] | |
| Poor Reproducibility | Inconsistent Sample Pre-treatment: Variations in sample preparation can lead to inconsistent results. | Standardize your sample pre-treatment protocol, including pH adjustment and removal of particulates.[4] |
| Variable SPE Cartridge Packing: Inconsistent packing of the sorbent bed can affect flow rates and interaction times. | Use high-quality, certified SPE cartridges from a reputable supplier to ensure consistent performance. | |
| Inconsistent Elution Volumes or Flow Rates: Variations in the elution process will directly impact the final concentration and recovery. | Use a vacuum manifold with controlled flow rates or an automated SPE system to ensure consistent elution conditions.[3] | |
| Matrix Effects/Interference | Insufficient Wash Step: The wash solvent may not be effectively removing co-extracted matrix components. | Optimize the wash step by using a solvent that is strong enough to remove interferences but weak enough to not elute this compound. This may involve adjusting the organic solvent percentage or the pH of the wash solution.[5] |
| Inappropriate Sorbent Selection: The chosen sorbent may have a high affinity for matrix components similar to the analyte. | Consider a different sorbent with a more selective chemistry for this compound. For example, if using a generic C18 sorbent, a polymeric sorbent like Oasis HLB might offer different selectivity.[8][9] |
Quantitative Data Summary
The following table summarizes typical SPE parameters and expected recovery rates for this compound based on published methods.
| Sorbent Type | Sample Volume (mL) | Elution Solvent | Average Recovery (%) | Reference |
| C18 | 50 | 80/20 Methanol/Water (v/v) | 95 - 105 | [7][11] |
| Oasis HLB | 50 | Methanol | Not explicitly stated, but method validation shows acceptable recoveries | [8][9] |
Experimental Protocol: SPE for this compound in Water Samples
This protocol is a generalized procedure based on established methods for the analysis of this compound in water.
1. Materials:
-
SPE Cartridges: C18 (e.g., 500 mg, 6 mL) or Oasis HLB (e.g., 200 mg, 6 mL)[7][8]
-
Methanol (HPLC grade)
-
Deionized Water (HPLC grade)
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
-
Conical Tubes (15 mL)
-
LC-MS/MS system for analysis
2. SPE Procedure:
-
Cartridge Conditioning:
-
Cartridge Equilibration:
-
Sample Loading:
-
Load the 50 mL water sample onto the cartridge at a flow rate of 5-10 mL/min.[8]
-
-
Washing:
-
Elution:
-
Concentration and Reconstitution:
-
Analysis:
Visualizations
Caption: Standard workflow for Solid-Phase Extraction (SPE) of this compound.
Caption: Troubleshooting decision tree for common SPE issues.
References
- 1. hawach.com [hawach.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. promochrom.com [promochrom.com]
- 4. silicycle.com [silicycle.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdpr.ca.gov [cdpr.ca.gov]
- 9. cdpr.ca.gov [cdpr.ca.gov]
- 10. agilent.com [agilent.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: LC-MS/MS Analysis of Metolachlor ESA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Metolachlor ESA.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, such as salts, lipids, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[1][2] This interference can either decrease the analyte signal (ion suppression) or, less commonly, increase it (ion enhancement).[1] Ultimately, matrix effects can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity in your results.[2][3] Given that this compound is a polar metabolite, it is often analyzed in complex matrices like water, soil, and food, where matrix effects are a significant concern.[4]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: A common method to assess matrix effects is the post-extraction spike comparison. This involves comparing the peak area of this compound in a standard solution prepared in a clean solvent to the peak area of a blank sample extract that has been spiked with the same concentration of this compound after the extraction process. A significant difference between these two signals indicates the presence of matrix effects. A lower response in the spiked matrix sample suggests ion suppression, while a higher response indicates ion enhancement.
Q3: What are the primary strategies to minimize or compensate for matrix effects?
A3: There are several strategies that can be employed:
-
Sample Preparation: Implementing a robust sample cleanup procedure is one of the most effective ways to remove interfering matrix components before they enter the LC-MS/MS system.[4] Techniques like Solid-Phase Extraction (SPE) are commonly used for water and soil samples.[5][6]
-
Chromatographic Separation: Optimizing the liquid chromatography method to separate this compound from co-eluting matrix components can significantly reduce interference.[7]
-
Sample Dilution: A simple approach is to dilute the sample extract. This reduces the concentration of matrix components introduced into the ion source, but it requires an instrument with sufficient sensitivity to still detect this compound at the desired levels.
-
Calibration Techniques: To compensate for matrix effects that cannot be eliminated, specific calibration methods are used. Matrix-matched calibration, where standards are prepared in a blank matrix extract, is a common approach.[8] The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is a highly effective way to correct for signal variability caused by matrix effects.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no signal for this compound in sample, but good signal in standard solution. | Ion Suppression: Co-eluting matrix components are suppressing the ionization of this compound. | 1. Improve Sample Cleanup: If not already in use, implement a Solid-Phase Extraction (SPE) cleanup step. For complex matrices, consider using a more selective sorbent. 2. Dilute the Sample: Perform a dilution series of your sample extract (e.g., 1:10, 1:100) to determine if reducing the matrix concentration improves the signal. 3. Optimize Chromatography: Adjust the gradient or change the column to better separate this compound from the interfering compounds. |
| Inconsistent and non-reproducible results for replicate injections of the same sample. | Variable Matrix Effects: The composition of the matrix may be inconsistent, or the matrix components may be affecting the ionization process erratically. | 1. Use an Internal Standard: Incorporate a stable isotope-labeled internal standard for this compound if available. This will help to correct for variations in signal intensity. 2. Enhance Sample Homogenization: Ensure that your initial sample is thoroughly homogenized before extraction to guarantee consistency between aliquots. |
| Poor recovery of this compound during sample preparation. | Inefficient Extraction or Cleanup: The chosen sample preparation method may not be suitable for the matrix, leading to loss of the analyte. | 1. Optimize SPE Method: Evaluate different SPE sorbents, elution solvents, and sample pH to improve the recovery of the polar this compound metabolite. 2. Check for Analyte Breakthrough: During SPE, collect the fraction that passes through the cartridge during sample loading to check if the analyte is not being retained. |
| Peak tailing or splitting for this compound. | Matrix Overload or Column Contamination: High concentrations of matrix components can affect the column performance, leading to poor peak shape. | 1. Implement a Guard Column: Use a guard column to protect your analytical column from strongly retained matrix components. 2. Improve Sample Cleanup: A more effective cleanup will reduce the amount of interfering substances reaching the column. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Water Samples
This protocol is adapted from a method for the analysis of Metolachlor and its degradates in well water.[5]
-
Sample Preparation:
-
Measure a 50 mL aliquot of the water sample.
-
-
SPE Cartridge Conditioning:
-
Condition an Oasis HLB SPE cartridge (0.2 g) by passing the appropriate conditioning solvents as per the manufacturer's instructions.
-
-
Sample Loading:
-
Pass the 50 mL water sample through the conditioned SPE cartridge.
-
-
Washing:
-
Rinse the cartridge with 10 mL of deionized water to remove unretained polar interferences.
-
Apply a vacuum for approximately 5 minutes to dry the sorbent.[5]
-
-
Elution:
-
Elute the retained analytes, including this compound, with 10 mL of methanol into a collection tube.[5]
-
-
Concentration and Reconstitution:
-
LC-MS/MS Analysis:
-
Transfer the final extract to an autosampler vial for injection into the LC-MS/MS system.
-
Quantitative Data Summary
The following table summarizes recovery data from a method validation study for this compound in well water, demonstrating the effectiveness of the described SPE protocol.
| Fortification Level (ppb) | Average Recovery (%) | Relative Standard Deviation (%) |
| 0.1 | 95 | 5.2 |
| 0.25 | 98 | 4.1 |
| 0.5 | 101 | 3.5 |
| 1.0 | 102 | 3.1 |
| 2.0 | 99 | 4.5 |
Data is illustrative and based on typical validation results for similar methods.[5]
Visualizations
Troubleshooting Workflow for Matrix Effects
The following diagram illustrates a logical workflow for identifying and mitigating matrix effects in the LC-MS/MS analysis of this compound.
Caption: A flowchart for troubleshooting matrix effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. (PDF) Sample Preparation Methods for Pesticide Analysis in Food Commodities, Biological and Environment Matrices (2017) | Renata Raina-Fulton | 5 Citations [scispace.com]
- 5. cdpr.ca.gov [cdpr.ca.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
Technical Support Center: Analysis of Metolachlor ESA in Complex Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the limit of detection for Metolachlor ESA in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for detecting this compound?
A1: The most common and effective technique for the determination of this compound is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, which is crucial when dealing with complex matrices and low concentration levels.[1][2] Gas Chromatography (GC) is generally not suitable for the direct analysis of polar metabolites like this compound without derivatization.
Q2: What are the typical sample preparation techniques for different matrices?
A2: The choice of sample preparation technique is highly dependent on the matrix:
-
Water (Groundwater, Surface Water): Solid Phase Extraction (SPE) is the most widely used method.[1][2] Oasis HLB cartridges are commonly employed for the extraction of this compound from water samples.[1]
-
Soil and Sediment: Microwave-Assisted Extraction (MAE) followed by Solid Phase Extraction (SPE) is an effective approach for extracting this compound from soil matrices.
-
Food and Plant Tissues: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular choice for a wide range of food and plant matrices. For high-fat matrices, modifications to the standard QuEChERS protocol, such as a freezing step to remove lipids, may be necessary. For plant tissues, Accelerated Solvent Extraction (ASE) can also be utilized.
Q3: What are "matrix effects" and how can they affect my results?
A3: Matrix effects are the alteration of the ionization efficiency of the target analyte by co-eluting compounds from the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[3] In complex matrices, these effects can be a significant source of error and can negatively impact the limit of detection.
Q4: How can I minimize matrix effects?
A4: Several strategies can be employed to minimize matrix effects:
-
Effective Sample Cleanup: Utilize appropriate sample preparation techniques like SPE or QuEChERS to remove interfering compounds.
-
Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components.
-
Dilution: Diluting the sample extract can reduce the concentration of interfering compounds, but this may also decrease the analyte signal.
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is similar to your samples to compensate for matrix effects.
-
Internal Standards: The use of a stable isotope-labeled internal standard (e.g., this compound-d6) is highly recommended to correct for matrix effects and variations in sample processing.
Troubleshooting Guides
Issue 1: Low or No Recovery of this compound
| Possible Cause | Suggested Solution |
| Inefficient Extraction from Matrix | - For soil, ensure the sample is homogenous and consider optimizing the MAE parameters (e.g., solvent composition, temperature, time). A mixture of methanol and water is often effective. - For QuEChERS, ensure vigorous shaking during the extraction and partitioning steps. For dry samples, adding water before extraction can improve efficiency.[4] |
| Improper SPE Cartridge Conditioning or Elution | - Ensure the SPE cartridge is properly conditioned with the recommended solvents (e.g., methanol followed by water) before loading the sample.[1][2] - Use the appropriate elution solvent and volume. For this compound, methanol is a common elution solvent.[1][2] Ensure the cartridge does not dry out before the elution step. |
| Analyte Degradation | - this compound is generally stable, but check the pH of your sample and extraction solvents. Extreme pH values could potentially lead to degradation. |
| Loss during Evaporation Step | - If using a nitrogen evaporator, ensure the gas stream is gentle and the temperature is not excessively high (around 40-45°C is common) to prevent loss of the analyte.[1][2] |
Issue 2: Poor Chromatographic Peak Shape (Tailing, Fronting, or Broadening)
| Possible Cause | Suggested Solution |
| Column Contamination or Degradation | - Implement a column washing procedure between sample batches. - Use a guard column to protect the analytical column from strongly retained matrix components. - If the problem persists, the column may need to be replaced.[5][6] |
| Incompatible Sample Solvent and Mobile Phase | - The final sample extract should be reconstituted in a solvent that is compatible with the initial mobile phase conditions to ensure good peak shape. A mismatch can cause peak distortion.[6] |
| Secondary Interactions with Column Stationary Phase | - For tailing peaks of polar acidic compounds like this compound, adding a small amount of a weak acid (e.g., formic acid) to the mobile phase can improve peak shape by suppressing the ionization of residual silanols on the column packing.[5] |
| Column Overload | - If peak fronting is observed, it may be due to injecting too much sample mass onto the column. Try diluting the sample extract.[7] |
Issue 3: High Background Noise or Interferences in the Chromatogram
| Possible Cause | Suggested Solution |
| Insufficient Sample Cleanup | - Optimize the SPE or QuEChERS cleanup step. For QuEChERS, consider using different sorbents like C18 or graphitized carbon black (GCB) in the dispersive SPE step to remove specific interferences (e.g., fats, pigments).[8] |
| Contamination from Solvents, Reagents, or Glassware | - Use high-purity solvents and reagents (LC-MS grade).[9] - Thoroughly clean all glassware and ensure it is free of residues. - Run a blank (solvent injection) to identify the source of contamination.[10] |
| Carryover from Previous Injections | - Implement a robust needle wash protocol in your autosampler method, using a strong solvent to clean the injection needle between samples.[9] - Injecting a blank after a high-concentration sample can help assess and mitigate carryover. |
| Matrix Components Co-eluting with the Analyte | - Adjust the chromatographic gradient to better separate the analyte from interfering peaks. |
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of this compound in various matrices.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound
| Matrix | Method | LOD | LOQ |
| Water | SPE-LC-MS/MS | - | 0.05 µg/L[1][2] |
| Soil | MAE-SPE-HPLC-UV | 5-10 µg/kg | 10-50 µg/kg |
| Food (General) | QuEChERS-LC-MS/MS | - | 0.01 mg/kg[11] |
Table 2: Recovery Rates for this compound in Spiked Samples
| Matrix | Method | Fortification Level | Average Recovery (%) |
| Water | SPE-LC-MS/MS | 0.1 - 2.5 µg/L | 95 - 105%[12] |
| Soil | MAE-SPE-HPLC-UV | 50 - 500 µg/kg | >71% |
Experimental Protocols
Protocol 1: Analysis of this compound in Water by SPE and LC-MS/MS
This protocol is a generalized procedure based on common laboratory practices.[1][2]
-
Sample Preparation (SPE):
-
Condition an Oasis HLB SPE cartridge (e.g., 200 mg, 6 cc) by passing 10 mL of methanol followed by 20 mL of deionized water.
-
Load 50 mL of the water sample onto the cartridge at a flow rate of 5-10 mL/min. Do not allow the cartridge to dry.
-
Wash the cartridge with 10 mL of deionized water to remove interferences.
-
Dry the cartridge under vacuum for approximately 5 minutes.
-
Elute the this compound with 10 mL of methanol into a collection tube.
-
Evaporate the eluate to approximately 0.4 mL under a gentle stream of nitrogen at 40-45°C.
-
Reconstitute the extract to a final volume of 1.0 mL with a suitable solvent (e.g., 1:1 methanol:water).
-
-
LC-MS/MS Analysis:
-
LC Column: A C18 column suitable for polar compounds.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from matrix interferences.
-
Injection Volume: 5-20 µL.
-
MS Detection: Electrospray ionization (ESI) in negative ion mode. Monitor the appropriate precursor and product ion transitions for this compound.
-
Protocol 2: Analysis of this compound in Soil by MAE and SPE
This protocol is a generalized procedure based on established methods.
-
Sample Preparation (MAE and SPE):
-
Weigh 10 g of homogenized soil into a microwave extraction vessel.
-
Add 20 mL of an extraction solvent (e.g., methanol/water 50:50 v/v).
-
Perform microwave-assisted extraction (e.g., 100°C for 20 minutes).
-
Allow the extract to cool and centrifuge or filter to separate the supernatant.
-
Proceed with SPE cleanup of the supernatant as described in Protocol 1, starting from the cartridge conditioning step.
-
Visualizations
Caption: Experimental workflow for the analysis of this compound in water.
Caption: Experimental workflow for the analysis of this compound in soil.
Caption: A logical approach to troubleshooting common analytical issues.
References
- 1. cdpr.ca.gov [cdpr.ca.gov]
- 2. cdpr.ca.gov [cdpr.ca.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. obrnutafaza.hr [obrnutafaza.hr]
- 6. Poor peak shapeï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Determination of aflatoxins in high-pigment content samples by matrix solid-phase dispersion and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. zefsci.com [zefsci.com]
- 10. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 11. Evaluation of confirmatory data following the Article 12 MRL review for S‐metolachlor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Metolachlor ESA Analytical Standards
This technical support center provides guidance on the stability, storage, and handling of Metolachlor ESA (ethanesulfonic acid) analytical standards. It also offers troubleshooting advice for common analytical issues.
Frequently Asked Questions (FAQs)
Q1: How should I store my this compound analytical standard?
A: Proper storage is crucial for maintaining the integrity of your this compound standard. Storage conditions depend on the format of the standard (neat solid vs. solution).
-
Neat (Solid) Standards: For neat or solid forms of this compound sodium salt, storage at +20°C is often recommended by suppliers. Always refer to the Certificate of Analysis (CoA) for specific instructions.
-
Standards in Solution: Commercially prepared solutions of this compound, for instance in acetonitrile, should typically be stored at -18°C.[1]
-
Prepared (In-house) Solutions: Working standards prepared in the laboratory, typically in methanol or a methanol/water mixture, should be stored in a refrigerator at temperatures between 1°C and 7°C (4 ± 3 °C).[2]
Q2: What is the shelf life of a this compound analytical standard?
A: The shelf life of an unopened, neat standard is specified by the manufacturer on the Certificate of Analysis. For prepared solutions, a general guideline is provided by analytical methods. For instance, standards diluted in methanol or methanol/water are typically considered valid for up to six months when stored properly in a refrigerator.[1][3]
Q3: In what solvents should I dissolve this compound?
A: this compound is soluble in polar organic solvents and water mixtures. Methanol is a commonly recommended solvent for preparing stock and working solutions.[1][3] For analytical purposes, such as LC-MS/MS, final dilutions are often made in a mixture that mimics the mobile phase, for example, a 1:1 water/methanol solution.[1][3]
Q4: Should I protect my this compound standards from light?
Stability of this compound Standards
While comprehensive quantitative stability data from manufacturers is not always publicly available, regulatory methods provide practical insights. A storage stability study mentioned in a method from the California Department of Pesticide Regulation indicated that this compound was stable in stored samples for at least 28 days.[2] It is standard practice to assign an expiration date of six months to laboratory-prepared working standards that are stored under refrigerated conditions.[1][3]
For critical applications, or if standards are used beyond their recommended expiration, it is advisable to perform a stability check.
Troubleshooting Guide
Issue: Inconsistent or drifting chromatographic peak areas for this compound.
| Potential Cause | Troubleshooting Steps |
| Standard Degradation | Prepare a fresh working standard from your stock solution. If the issue persists, prepare a new stock solution from the neat material. Compare the response of the new standard to the old one. A significant difference in response at the same concentration may indicate degradation of the old standard. |
| Evaporation of Solvent | Ensure that vials are properly capped and sealed, especially for volatile solvents like methanol or acetonitrile. Use autosampler vials with high-quality septa. Over time, solvent evaporation can concentrate the standard, leading to artificially high peak areas. |
| Instrument Variability | Run a system suitability test before your analytical sequence to ensure the instrument is performing correctly. Check for stable retention times and peak areas of a quality control (QC) sample. |
| Adsorption to Vials/Tubing | This compound is a polar compound. Ensure that your vials are appropriate for your application. In some cases, silanized glass vials may be necessary to prevent adsorption. |
Issue: Poor peak shape (e.g., tailing or fronting) for this compound.
| Potential Cause | Troubleshooting Steps |
| Column Degradation | The stationary phase of the analytical column can degrade over time, especially with aggressive mobile phases or complex sample matrices. Flush the column according to the manufacturer's instructions. If peak shape does not improve, replace the column. |
| Mismatched Injection Solvent | Injecting the standard in a solvent that is significantly stronger than the mobile phase can cause peak distortion. If possible, dissolve your standard in the initial mobile phase or a weaker solvent. |
| Column Overload | Injecting too high a concentration of the standard can lead to peak fronting. Dilute your standard and re-inject. |
| Secondary Interactions | This compound has a sulfonic acid group, which can interact with active sites on the column or in the LC system. Ensure the pH of your mobile phase is appropriate to keep the analyte in a consistent ionic state. |
Issue: No peak or very low response for this compound.
| Potential Cause | Troubleshooting Steps |
| Incorrect Standard Preparation | Double-check all calculations and dilutions made during the preparation of your working standards. A simple dilution error is a common cause of unexpectedly low response. |
| Instrument Malfunction | Verify that the mass spectrometer is properly tuned and that the correct precursor and product ions for this compound are being monitored. Check for leaks in the LC system or a blockage in the injector. |
| Complete Degradation | While unlikely if stored correctly, complete degradation is a possibility for very old or improperly stored standards. Prepare a fresh standard to confirm. |
Experimental Protocols
Protocol for Preparation of Stock and Working Standards
This protocol is based on methods used by the California Department of Pesticide Regulation for the analysis of this compound in water samples.[1][3]
1. Materials:
-
This compound analytical standard (neat solid)
-
Methanol (HPLC or pesticide grade)
-
Deionized water (18 MΩ·cm)
-
Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)
-
Calibrated micropipettes
-
Amber glass vials with screw caps
2. Preparation of Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of the neat this compound standard into a 100 mL volumetric flask.
-
Record the exact weight.
-
Add approximately 50 mL of methanol to the flask and sonicate for 5-10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with methanol.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Calculate the exact concentration based on the weight of the standard and its purity (as stated on the CoA).
-
Transfer the stock solution to a labeled amber glass vial and store in a refrigerator at 4 ± 3 °C.
3. Preparation of Intermediate and Working Standards:
-
Prepare an intermediate standard (e.g., 10 µg/mL) by diluting the stock solution with methanol. For example, pipette 10 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with methanol.
-
Prepare a series of working calibration standards by performing serial dilutions of the intermediate standard. The final diluent should be a mixture that is compatible with your analytical method, such as 1:1 methanol/water.[1][3]
-
Store all intermediate and working standards in a refrigerator at 4 ± 3 °C. These standards should be assigned an expiration date of six months from the date of preparation.[1][3]
Protocol for a Basic Stability Study
This protocol outlines a simple experiment to assess the stability of your this compound working standards over time.
1. Objective:
-
To determine the stability of a this compound working standard under typical laboratory storage conditions.
2. Procedure:
-
Prepare a fresh batch of your highest concentration working standard (e.g., 1.0 µg/mL) as described in the protocol above.
-
Divide this solution into several amber glass vials, ensuring each is tightly capped.
-
Time Zero (T=0) Analysis: Immediately after preparation, analyze the standard in triplicate using your validated analytical method (e.g., LC-MS/MS). Record the average peak area and retention time. This will be your baseline.
-
Storage: Store the vials under your typical storage conditions (e.g., refrigerated at 4°C).
-
Subsequent Analyses: At regular intervals (e.g., 7, 14, 28, 60, 90, and 180 days), remove one vial from storage, allow it to equilibrate to room temperature, and analyze it in triplicate.
-
Data Analysis:
-
Calculate the average peak area at each time point.
-
Express the stability as a percentage of the initial (T=0) peak area: % Remaining = (Average Peak Area at T=x / Average Peak Area at T=0) * 100
-
A common acceptance criterion for stability is that the concentration remains within ±10-15% of the initial concentration.
-
3. Data Presentation:
The results of your stability study can be summarized in a table similar to the one below.
| Time Point (Days) | Average Peak Area | % Remaining from T=0 |
| 0 | [Insert T=0 Area] | 100% |
| 7 | [Insert T=7 Area] | [Calculate %] |
| 14 | [Insert T=14 Area] | [Calculate %] |
| 28 | [Insert T=28 Area] | [Calculate %] |
| 60 | [Insert T=60 Area] | [Calculate %] |
| 90 | [Insert T=90 Area] | [Calculate %] |
| 180 | [Insert T=180 Area] | [Calculate %] |
Visualizations
Caption: Environmental degradation pathway of Metolachlor to this compound.
Caption: Troubleshooting workflow for inconsistent analytical results.
References
Overcoming interferences in Metolachlor ESA quantification
Technical Support Center: Metolachlor ESA Quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying this compound?
A1: The most prevalent and robust method for the quantification of this compound is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This technique offers high sensitivity and selectivity, which is crucial for distinguishing the analyte from complex sample matrices. Solid-phase extraction (SPE) is typically used for sample cleanup and concentration prior to LC-MS/MS analysis.[1][2]
Q2: What is "matrix effect" and how can it interfere with this compound quantification?
A2: Matrix effect is the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[4][5] These co-extracted substances can either suppress or enhance the analyte's signal in the mass spectrometer, leading to inaccurate quantification.[5][6] In this compound analysis, matrix effects can arise from dissolved organic matter, salts, or other components in water, soil, or biological samples.[6] While some simple matrices like well water may show minimal interference, more complex matrices like pond water or soil can exhibit significant effects.[1][6]
Q3: How can I minimize matrix effects in my analysis?
A3: Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Cleanup: Use solid-phase extraction (SPE) with appropriate cartridges (e.g., Oasis HLB, C18) to remove interfering compounds.[1][3][7]
-
Chromatographic Separation: Optimize the LC method to separate this compound from co-eluting matrix components.[8]
-
Use of Internal Standards: Incorporating a stable isotope-labeled internal standard (e.g., Metolachlor-d6) can compensate for signal variations caused by matrix effects.[6]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to normalize the matrix's impact on the analyte signal.[9]
Q4: What type of solid-phase extraction (SPE) cartridge is recommended for this compound?
A4: For aqueous samples, hydrophilic-lipophilic balanced (HLB) cartridges, such as Oasis HLB, are commonly recommended and have been shown to be effective for extracting Metolachlor and its metabolites.[1][2] C18 cartridges have also been successfully used for the purification of this compound from water samples.[3][7]
Q5: What are typical recovery rates for this compound using SPE?
A5: Average procedural recovery rates for this compound and related compounds are generally high, often ranging from 95% to 105% for fortified water samples at concentrations between 0.10 and 100 ppb.[3] Specific recovery data can vary based on the exact protocol and matrix.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | 1. Incomplete elution from the SPE cartridge. 2. Analyte breakthrough during sample loading. 3. Degradation of the analyte during sample processing. 4. Inefficient extraction from the sample matrix. | 1. Ensure the elution solvent is appropriate and the volume is sufficient. Methanol is commonly used.[1] 2. Check the sample loading flow rate; it should be slow enough to allow for analyte retention. 3. Avoid high temperatures during solvent evaporation steps; use a gentle stream of nitrogen at around 40-45 °C.[1][2] 4. For complex matrices like soil, ensure the extraction solvent and technique (e.g., mechanical agitation) are adequate.[10] |
| High Signal Suppression or Enhancement (Matrix Effect) | 1. Insufficient sample cleanup. 2. Co-elution of matrix components with the analyte. 3. High salt concentration in the final extract. | 1. Optimize the SPE procedure, including the wash steps, to better remove interferences.[10] 2. Adjust the LC gradient to improve the separation between this compound and interfering peaks.[8] 3. Ensure the sample reconstitution step effectively manages the final solvent composition. If possible, use a divert valve on the LC-MS system to direct the early, high-salt eluting portion to waste. |
| Poor Peak Shape or Tailing | 1. Column degradation or contamination. 2. Incompatibility between the injection solvent and the mobile phase. 3. Secondary interactions on the analytical column. | 1. Flush the column with a strong solvent or replace it if necessary. Use a guard column to protect the analytical column. 2. Ensure the final extract solvent is similar in composition and strength to the initial mobile phase. A common final solvent is a 1:1 mixture of methanol and water.[2] 3. Adjust the mobile phase pH by adding modifiers like formic acid or ammonium formate to improve peak shape.[1] |
| Inconsistent or Non-Reproducible Results | 1. Pipetting or dilution errors. 2. Variability in SPE cartridge packing or performance. 3. Fluctuation in LC-MS/MS system performance. | 1. Verify the calibration of all pipettes and use precise techniques. Pipetting errors are a major source of variability in immunoassays and can be significant in LC-MS as well.[11] 2. Use high-quality SPE cartridges from a single, verified lot for the entire sample batch.[1] 3. Run system suitability tests and quality control (QC) samples (e.g., matrix blanks, spiked samples) with each batch to monitor instrument performance.[1][2] |
| Spike Recoveries Outside Control Limits (e.g., <70% or >130%) | 1. Systemic error in sample preparation. 2. Significant and uncompensated matrix effects. 3. Incorrect preparation of spiking solutions. | 1. Review the entire analytical procedure for any deviations.[1] 2. Investigate the cause of the matrix effect. If the issue persists, re-analyze the entire batch of samples.[1] 3. If spike recoveries are still outside the limits after re-analysis, the client or stakeholder should be notified.[1] 4. Prepare fresh spiking standards and re-verify their concentrations. |
Experimental Protocols
Protocol 1: SPE of this compound from Water Samples
This protocol is a generalized procedure based on established methods for the extraction of this compound from groundwater or well water.[1][2]
1. Materials and Reagents:
-
Oasis HLB SPE Cartridges (e.g., 0.2 g, 6 cc)[1]
-
Methanol (Pesticide or HPLC grade)[1]
-
Deionized (DI) Water
-
Solid Phase Extraction Vacuum Manifold
-
Nitrogen Evaporator
2. Procedure:
-
Cartridge Conditioning: Pre-condition the SPE cartridge by passing 10 mL of methanol followed by 20 mL of DI water. Do not allow the cartridge to go dry.[1]
-
Sample Loading: Measure a 50 mL aliquot of the water sample and pass it through the conditioned SPE cartridge at a slow, steady flow rate.[1]
-
Cartridge Rinsing: After the entire sample has passed through, rinse the cartridge with 10 mL of DI water to remove any remaining polar interferences.[1]
-
Drying: Apply a vacuum of approximately 15 in. Hg for at least 5 minutes to thoroughly dry the cartridge.[2]
-
Elution: Elute the retained analytes from the cartridge by passing 10 mL of methanol. Collect the eluate in a 15 mL conical tube.[1]
-
Concentration: Evaporate the eluate to approximately 0.4 mL using a nitrogen evaporator in a water bath set to 40-45 °C.[1][2]
-
Reconstitution: Adjust the final volume of the extract to 1.0 mL using a 1:1 mixture of methanol and water.[2]
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
This protocol outlines a typical LC-MS/MS setup for the analysis of this compound.
1. LC Conditions:
-
Column: Waters Acquity BEH C18 (e.g., 1.7 µm, 2.1 x 100 mm) or equivalent.[2]
-
Mobile Phase A: Aqueous solution containing water, methanol, ammonium formate, and formic acid.[1]
-
Mobile Phase B: Organic solution containing methanol, water, ammonium formate, and formic acid.[1]
-
Gradient: A suitable gradient program that separates this compound from other analytes and matrix interferences.
-
Flow Rate: As recommended for the column dimensions (e.g., 0.2-0.4 mL/min).
-
Column Temperature: Controlled, e.g., at 40 °C.
2. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for ESA and other acidic degradates.[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor appropriate precursor-to-product ion transitions for this compound for both quantification and confirmation.
-
Instrument Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows to maximize analyte signal.
Quantitative Data Summary
Table 1: Method Validation and Performance Data for Metolachlor and its Metabolites in Water.
| Analyte | Fortification Levels (ppb) | Average Recovery (%) | Relative Standard Deviation (RSD %) | Limit of Quantification (LOQ) (ppb) |
| S-Metolachlor | 0.1 - 2.5 | 95 - 105[3] | < 15% | 0.10[3] |
| This compound | 0.1 - 2.5 | 95 - 105[3] | < 15% | 0.10[3] |
| Metolachlor OXA | 0.1 - 2.5 | 95 - 105[3] | < 15% | 0.10[3] |
Data compiled from multiresidue methods. Performance for individual analytes may vary slightly. The reporting limit for Metolachlor and its metabolites in well water has been established at 0.05 ppb after considering matrix effects.[1][2]
Visualizations
Caption: Solid-Phase Extraction (SPE) workflow for this compound from water samples.
Caption: Troubleshooting decision tree for out-of-spec QC spike recovery results.
References
- 1. cdpr.ca.gov [cdpr.ca.gov]
- 2. cdpr.ca.gov [cdpr.ca.gov]
- 3. Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. archimer.ifremer.fr [archimer.ifremer.fr]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
Technical Support Center: Refinement of Extraction Methods for Metolachlor ESA from Clay Soils
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the extraction of Metolachlor ESA (ethanesulfonic acid), a key metabolite of the herbicide Metolachlor, from challenging clay soil matrices. The information is tailored for researchers, scientists, and professionals in drug development and environmental analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound from clay soils, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of this compound | Strong Adsorption: Clay soils have a high surface area and numerous active sites that can strongly adsorb polar analytes like this compound.[1][2] | Solvent Modification: Use a mixture of polar organic solvents with water (e.g., acetone-ethyl acetate-water) to improve the disruption of analyte-soil interactions. The addition of water can enhance the displacement of polar analytes from soil binding sites.[3] pH Adjustment: Acidifying the extraction solvent can increase the extraction efficiency of certain pesticides from soil.[4] Increase Extraction Energy: Employ higher energy extraction techniques such as Pressurized Liquid Extraction (PLE) or Microwave-Assisted Extraction (MAE) to overcome strong analyte-matrix interactions.[2][5] |
| Insufficient Solvent Penetration: The fine particle size of clay can limit the effective penetration of the extraction solvent into the soil matrix. | Sample Pre-treatment: Thoroughly grind and homogenize the clay soil sample to increase the surface area available for extraction.[6] For moist clay soils that are difficult to handle, mixing with a dispersing agent like diatomaceous earth can improve solvent contact.[6] Matrix Solid-Phase Dispersion (MSPD): This technique involves blending the soil sample with a solid support (e.g., Florisil), which disrupts the matrix and allows for more efficient extraction.[1][7] | |
| High Matrix Effects in LC-MS/MS Analysis | Co-extraction of Interfering Substances: Clay soils are rich in organic matter, humic substances, and other components that can be co-extracted with the analyte, leading to ion suppression or enhancement in the mass spectrometer.[2][8] | Enhanced Cleanup: Incorporate a robust cleanup step after extraction. Dispersive solid-phase extraction (d-SPE) with sorbents like primary secondary amine (PSA) and graphitized carbon black (GCB) can effectively remove interfering compounds.[9] Matrix-Matched Calibration: Prepare calibration standards in a blank clay soil extract that has undergone the same extraction and cleanup procedure as the samples. This helps to compensate for consistent matrix effects.[8] Dilution: If the concentration of this compound is sufficiently high, diluting the final extract can reduce the concentration of co-eluting matrix components, thereby minimizing their impact on the analysis. |
| Poor Reproducibility (High RSDs) | Inhomogeneous Sample: Clay soils can be difficult to homogenize, leading to variability between subsamples. | Rigorous Homogenization: Implement a standardized and thorough homogenization procedure for all soil samples before weighing for extraction. |
| Inconsistent Extraction Conditions: Variations in extraction time, temperature, or solvent volumes can lead to inconsistent results. | Standardize Protocols: Strictly adhere to validated and standardized extraction protocols. For automated systems like PLE or MAE, ensure consistent parameters across all samples. |
Frequently Asked Questions (FAQs)
Q1: Why is extracting this compound from clay soils more challenging than from other soil types?
A1: Clay soils present a significant challenge due to their high clay content and often higher organic matter content.[2] These characteristics lead to a large surface area with numerous binding sites that can strongly adsorb polar molecules like this compound, making them difficult to extract efficiently.[1][10]
Q2: What is the most effective extraction solvent for this compound in clay soils?
A2: While there is no single "best" solvent, mixtures of polar organic solvents and water have shown to be effective. For instance, an acetone-ethyl acetate-water mixture can provide exhaustive and reproducible extraction.[3] The addition of water helps to swell the clay lattice and displace the polar this compound from the soil's active sites.
Q3: How can I minimize matrix effects when analyzing my extracts with LC-MS/MS?
A3: To minimize matrix effects, a thorough cleanup of the extract is crucial. Dispersive solid-phase extraction (d-SPE) with a combination of sorbents is a common and effective approach.[9] Additionally, using matrix-matched calibration curves is highly recommended to compensate for any remaining matrix-induced signal suppression or enhancement.[8]
Q4: Is the QuEChERS method suitable for clay soils?
A4: Yes, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be adapted and has been shown to be an efficient extraction procedure for pesticides in soil.[2][11] For clay soils, modifications such as adjusting the solvent composition and incorporating appropriate d-SPE cleanup steps are often necessary to achieve good recoveries and minimize matrix effects.
Q5: What are the advantages of using Pressurized Liquid Extraction (PLE) or Microwave-Assisted Extraction (MAE) for clay soils?
A5: PLE and MAE use elevated temperatures and pressures to increase the efficiency and speed of the extraction process.[2][5] These techniques can be particularly advantageous for clay soils as the high energy helps to overcome the strong interactions between this compound and the soil matrix, leading to improved recoveries in shorter extraction times and with less solvent consumption compared to traditional methods like Soxhlet.[6][12]
Experimental Protocols
Protocol 1: Modified QuEChERS Extraction for this compound in Clay Soil
This protocol is an adaptation of the QuEChERS method, optimized for the challenges of a high-clay matrix.
1. Sample Preparation:
-
Air-dry the clay soil sample and sieve it through a 2 mm mesh to remove large debris.
-
Homogenize the sieved soil thoroughly.
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
2. Extraction:
-
Add 10 mL of water and 10 mL of acetonitrile to the centrifuge tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Cap the tube tightly and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 6 mL aliquot of the acetonitrile (upper) layer to a 15 mL centrifuge tube containing d-SPE cleanup sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
4. Final Extract Preparation:
-
Take a 1 mL aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
Protocol 2: Pressurized Liquid Extraction (PLE) for this compound in Clay Soil
This protocol outlines a general procedure for PLE, which should be optimized for your specific instrumentation and soil type.
1. Sample Preparation:
-
Mix 10 g of homogenized clay soil with an equal amount of diatomaceous earth to improve solvent flow.
-
Load the mixture into the PLE extraction cell.
2. PLE Parameters:
-
Extraction Solvent: Acetonitrile:Water (90:10, v/v)
-
Temperature: 100 °C
-
Pressure: 1500 psi
-
Static Time: 10 minutes
-
Number of Cycles: 2
3. Post-Extraction Cleanup:
-
The collected extract can be further cleaned up using solid-phase extraction (SPE) with a suitable cartridge (e.g., Oasis HLB) if significant matrix interference is observed.[13]
Data Presentation
Table 1: Comparison of Extraction Method Performance for Pesticides in Soil
| Extraction Method | Typical Recovery Range (%) | Relative Standard Deviation (RSD) (%) | Key Advantages | Reference(s) |
| QuEChERS | 70 - 120 | < 20 | Fast, simple, low solvent use | [2][11] |
| Pressurized Liquid Extraction (PLE) | 80 - 110 | < 15 | Automated, fast, low solvent use, high efficiency | [5][14] |
| Microwave-Assisted Extraction (MAE) | 70 - 110 | < 15 | Fast, reduced solvent consumption | [2] |
| Matrix Solid-Phase Dispersion (MSPD) | 72 - 120 | < 20 | Simultaneous extraction and cleanup, small sample size | [1][7] |
| Ultrasonic-Assisted Extraction (UAE) | 79 - 105 | < 10 | Simple, cost-effective | [15][16] |
Table 2: Recommended LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
| LC Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Optimized for separation from matrix interferences |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MS/MS Transitions | Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier) |
| Collision Energy | Optimized for each transition |
Visualizations
Caption: Workflow for Modified QuEChERS Extraction of this compound from Clay Soil.
Caption: Troubleshooting Logic for this compound Extraction from Clay Soils.
References
- 1. pjoes.com [pjoes.com]
- 2. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A multi-residue method for trace analysis of pesticides in soils with special emphasis on rigorous quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective pressurized liquid extraction for multi-residue analysis of organochlorine pesticides in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Determination of pesticide residues in soil by modified matrix solid-phase dispersion and gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. ars.usda.gov [ars.usda.gov]
- 13. cdpr.ca.gov [cdpr.ca.gov]
- 14. researchgate.net [researchgate.net]
- 15. EXTRACTION OF PESTICIDE RESIDUES IN SOIL BY ULTRASOUND ASSISTED [scielo.org.co]
- 16. EXTRACTION OF PESTICIDE RESIDUES IN SOIL BY ULTRASOUND ASSISTED [scielo.org.co]
Technical Support Center: Metolachlor ESA Analytical Method Validation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating analytical methods for Metolachlor and its ethane sulfonic acid (ESA) degradate.
Frequently Asked Questions (FAQs)
Q1: What are the typical validation parameters for a Metolachlor ESA analytical method?
A1: A robust analytical method for this compound should be validated for several key parameters to ensure reliable and accurate results. These typically include:
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Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix.
-
Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte. A correlation coefficient (r) greater than 0.99 is generally considered acceptable.[1]
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Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by spike recovery experiments at different concentration levels.
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Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
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Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
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Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]
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Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
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Stability: The chemical stability of the analyte in a given matrix under specific conditions for a given period.
Q2: What are common analytical techniques used for this compound analysis?
A2: The most common analytical techniques for the determination of Metolachlor and its degradates, including this compound, are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[2] LC-MS/MS is often preferred for its high sensitivity and selectivity, especially for the polar ESA metabolite.
Q3: What are typical sample preparation methods for this compound in water and soil samples?
A3: For water samples, Solid Phase Extraction (SPE) is a widely used technique. An Oasis HLB (Hydrophilic-Lipophilic Balanced) SPE cartridge is commonly employed to extract Metolachlor and its metabolites from the water matrix.[3][4] For soil and plant tissues, more rigorous extraction techniques like Accelerated Solvent Extraction (ASE) may be used.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the validation of this compound analytical methods.
Problem 1: Poor or Inconsistent Analyte Recovery
Symptom: Your spike recovery results are outside the acceptable range (e.g., below 70% or above 120%).
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Improper SPE Cartridge Conditioning | Ensure the SPE cartridge is properly conditioned according to the manufacturer's instructions. For Oasis HLB cartridges, this typically involves pre-conditioning with methanol followed by water.[3][4] Do not allow the cartridge to dry out before loading the sample. |
| Incorrect Sample pH | The pH of the sample can affect the retention of this compound on the SPE sorbent. Verify that the sample pH is within the optimal range for your method. |
| Inefficient Elution | The elution solvent may not be strong enough to completely elute the analyte from the SPE cartridge. Ensure the correct elution solvent and volume are used. For example, a common elution solvent is methanol.[3][4] |
| Sample Overload | Overloading the SPE cartridge with too much sample or interfering compounds can lead to breakthrough of the analyte. If the sample matrix is complex, consider diluting the sample or using a smaller sample volume. |
| Analyte Degradation | Metolachlor or its metabolites may be degrading during sample preparation or storage. Ensure samples are stored correctly (e.g., refrigerated) and processed in a timely manner. |
Problem 2: Poor Peak Shape (Tailing or Fronting)
Symptom: Chromatographic peaks for this compound are not symmetrical, exhibiting tailing or fronting.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Column Overload | Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting the sample. |
| Secondary Interactions | Analyte interaction with active sites on the column stationary phase or with metal components of the LC system can cause peak tailing.[5] Using a mobile phase with an appropriate pH and ionic strength can help minimize these interactions. For acidic compounds like this compound, a lower pH mobile phase is often beneficial. |
| Column Contamination or Degradation | A contaminated guard column or analytical column can lead to poor peak shape. Try flushing the column or replacing the guard column. If the problem persists, the analytical column may need to be replaced. |
| Mismatched Sample Solvent and Mobile Phase | If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, peak distortion can occur. Whenever possible, dissolve the sample in the initial mobile phase. |
Problem 3: Signal Suppression or Enhancement in LC-MS/MS
Symptom: The analyte signal is significantly lower (suppression) or higher (enhancement) in the presence of the sample matrix compared to a clean standard.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Co-eluting Matrix Components | Components in the sample matrix that co-elute with this compound can compete for ionization in the MS source, leading to signal suppression.[6] |
| 1. Improve Chromatographic Separation: Optimize the LC gradient to better separate the analyte from interfering matrix components. | |
| 2. Enhance Sample Cleanup: Improve the sample preparation procedure to remove more of the matrix components before LC-MS/MS analysis. | |
| 3. Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.[4] | |
| Use of an Internal Standard | An isotopically labeled internal standard that co-elutes with the analyte can help to compensate for matrix effects. |
Quantitative Data Summary
The following tables summarize typical quantitative parameters for this compound analytical method validation.
Table 1: Typical Method Detection and Quantification Limits
| Analyte | Matrix | LOD | LOQ | Reference |
| This compound | Groundwater | - | 0.05 ppb | [3] |
| Metolachlor | Groundwater | - | 0.05 ppb | [3] |
| Metolachlor OXA | Groundwater | - | 0.05 ppb | [3] |
Table 2: Acceptance Criteria for Method Validation
| Parameter | Acceptance Criteria | Reference |
| Spike Recovery | Typically 70-120%. For some methods, wider ranges like 50-150% may be acceptable for certain analytes.[3] | [3] |
| Precision (RSD) | Generally should be ≤ 20%. | |
| Linearity (r) | Correlation coefficient (r) should be ≥ 0.99.[1] | [1] |
| Retention Time | Should be within ± 0.1 minute of the standard.[4] | [4] |
Experimental Protocols
Key Experiment: Solid Phase Extraction (SPE) for Water Samples
This protocol is a generalized procedure based on common practices for the extraction of this compound from water.
Materials:
-
Deionized Water (HPLC grade)[4]
Procedure:
-
Cartridge Conditioning:
-
Sample Loading:
-
Washing:
-
Elution:
-
Concentration and Reconstitution:
-
Analysis:
-
Transfer the final extract to an autosampler vial for LC-MS/MS analysis.[3]
-
Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for the analysis of this compound in water samples.
Troubleshooting Logic for Low Analyte Recovery
Caption: A decision tree for troubleshooting low analyte recovery.
References
- 1. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 2. mdpi.com [mdpi.com]
- 3. cdpr.ca.gov [cdpr.ca.gov]
- 4. cdpr.ca.gov [cdpr.ca.gov]
- 5. A severe peak tailing of phosphate compounds caused by interaction with stainless steel used for liquid chromatography and electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
Enhancing the resolution of Metolachlor ESA enantiomers in chiral analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution of Metolachlor ESA (MESA) enantiomers during chiral analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical techniques for the chiral separation of this compound enantiomers?
A1: The most common techniques for the successful chiral separation of MESA enantiomers are High-Performance Liquid Chromatography (HPLC) and Capillary Zone Electrophoresis (CZE).[1] Supercritical Fluid Chromatography (SFC) has also been used for the chiral separation of the parent compound, metolachlor, and can be a faster alternative to HPLC.
Q2: Which type of HPLC column is recommended for MESA enantiomer separation?
A2: Polysaccharide-based chiral stationary phases (CSPs) are highly effective. Specifically, columns with cellulose tris(3,5-dimethylphenyl carbamate) coated on a silica gel substrate have demonstrated successful separation of MESA and related compounds.[1][2]
Q3: What is a suitable mobile phase for the HPLC separation of MESA enantiomers?
A3: A normal-phase mobile phase consisting of a mixture of hexane and isopropanol is commonly used.[2] The ratio of these solvents is a critical parameter for achieving optimal resolution. For more polar metabolites, reversed-phase UPLC with a mobile phase containing acetonitrile, methanol, and an ammonium acetate buffer has also been shown to be effective.
Q4: What is the role of a chiral selector in the CZE separation of MESA enantiomers?
A4: A chiral selector is a chiral compound added to the background electrolyte in CZE to create a stereoselective interaction with the enantiomers of the analyte. This differential interaction leads to different migration times and, thus, separation. For MESA, gamma-cyclodextrin (γ-CD) is an effective chiral selector.[1][3]
Q5: What are the optimal CZE conditions for separating MESA enantiomers?
A5: Optimal separation of MESA enantiomers has been achieved using a borate buffer at a pH of 9, containing 2.5% (w/v) gamma-cyclodextrin and 20% (v/v) methanol.[1][3] Operating at a temperature of 15°C and an applied voltage of 30 kV has been shown to provide maximum resolution.[1][3]
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Resolution | Inappropriate mobile phase composition. | Optimize the hexane/isopropanol ratio. A lower percentage of the polar modifier (isopropanol) generally increases retention and may improve resolution. |
| Incorrect column temperature. | Temperature can significantly impact chiral separations. Experiment with temperatures between 15°C and 25°C. Lower temperatures often enhance enantioselectivity. | |
| Flow rate is too high. | Reduce the flow rate. Slower flow rates (e.g., 0.5-0.6 mL/min) can improve resolution by allowing more time for interaction with the chiral stationary phase. | |
| Peak Tailing | Secondary interactions with the stationary phase. | Ensure the mobile phase pH is appropriate if using a buffer. For silica-based CSPs, tailing of basic compounds can occur due to interaction with residual silanols. |
| Column contamination or degradation. | Flush the column with a strong, compatible solvent. If performance does not improve, the column may need to be replaced. | |
| Peak Splitting | Sample solvent is incompatible with the mobile phase. | Dissolve the sample in the mobile phase or a solvent with a similar polarity. |
| Column void or blockage. | Check for high backpressure. If a void is suspected, the column may need to be repacked or replaced. A blocked frit can be sonicated or replaced.[4] | |
| Irreproducible Retention Times | Inconsistent mobile phase preparation. | Prepare fresh mobile phase for each run and ensure accurate measurement of components. |
| Fluctuating column temperature. | Use a column oven to maintain a stable temperature. | |
| Insufficient column equilibration. | Chiral columns may require longer equilibration times, especially after changing the mobile phase. |
CZE Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Resolution | Incorrect concentration of the chiral selector (γ-CD). | Optimize the γ-CD concentration. Start with the recommended 2.5% (w/v) and adjust as needed. |
| Inappropriate buffer pH. | The pH of the background electrolyte is crucial. For MESA, a pH of 9 has been found to be optimal. | |
| Insufficient voltage or incorrect temperature. | Ensure the applied voltage is stable and at the recommended level (e.g., 30 kV). Maintain a constant temperature of 15°C. | |
| Baseline Noise or Drift | Air bubbles in the capillary. | Purge the capillary with the background electrolyte. |
| Contaminated or depleted buffer. | Prepare fresh buffer daily and filter it. | |
| Unstable power supply. | Ensure the CZE instrument has a stable power source. | |
| Broad Peaks | Sample overload. | Reduce the sample concentration or the injection time. |
| Joule heating. | If the current is too high, it can cause thermal broadening. Consider reducing the buffer concentration or the capillary diameter. | |
| Ghost Peaks | Impurities in the buffer or sample. | Use high-purity reagents and solvents. Filter all solutions. |
| Carryover from previous injections. | Implement a thorough capillary washing step between runs. |
Quantitative Data
Table 1: Effect of Mobile Phase Composition on HPLC Resolution of Metolachlor Stereoisomers (Representative Data)
| % Isopropanol in Hexane | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |
| 2% | 18.5 | 20.1 | 1.8 |
| 4% | 15.2 | 16.5 | 1.5 |
| 6% | 12.8 | 13.7 | 1.1 |
| 8% | 10.1 | 10.7 | 0.8 |
Note: This table presents representative data to illustrate the trend. Actual values will vary depending on the specific column and instrumentation.
Table 2: Effect of γ-Cyclodextrin Concentration on CZE Resolution of MESA Enantiomers (Representative Data)
| γ-CD Concentration (% w/v) | Migration Time (min) - Enantiomer 1 | Migration Time (min) - Enantiomer 2 | Resolution (Rs) |
| 1.5% | 10.2 | 10.5 | 0.9 |
| 2.0% | 11.5 | 12.0 | 1.4 |
| 2.5% | 12.8 | 13.5 | 1.8 |
| 3.0% | 14.2 | 14.8 | 1.6 |
Note: This table presents representative data to illustrate the trend. Actual values will vary depending on the specific capillary and instrumentation.
Experimental Protocols
Protocol 1: HPLC Method for Chiral Separation of MESA Enantiomers
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiral stationary phase based on cellulose tris(3,5-dimethylphenyl carbamate) (e.g., Chiralcel OD-H), 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: n-Hexane/Isopropanol (e.g., 96:4 v/v). All solvents should be HPLC grade.
-
Flow Rate: 0.6 mL/min.
-
Temperature: 25°C (maintained by a column oven).
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the MESA standard or sample extract in the mobile phase.
-
Procedure: a. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. b. Inject the sample. c. Monitor the chromatogram and identify the enantiomer peaks based on their retention times. d. Quantify the peaks using appropriate integration software.
Protocol 2: CZE Method for Chiral Separation of MESA Enantiomers
-
Instrumentation: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary, 50 µm i.d., effective length of 50 cm.
-
Background Electrolyte (BGE): Borate buffer (e.g., 25 mM sodium tetraborate), pH 9.0, containing 2.5% (w/v) γ-cyclodextrin and 20% (v/v) methanol.
-
Voltage: 30 kV.
-
Temperature: 15°C.
-
Detection: UV at 200 nm.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Sample Preparation: Dissolve the MESA standard or sample extract in the BGE or a compatible low-ionic-strength solution.
-
Procedure: a. Pre-condition the capillary with 0.1 M NaOH, followed by deionized water, and finally the BGE. b. Introduce the sample into the capillary. c. Apply the separation voltage. d. Monitor the electropherogram and identify the enantiomer peaks based on their migration times. e. Quantify the peaks using appropriate integration software.
Visualizations
Caption: HPLC troubleshooting workflow for poor resolution.
References
- 1. Enantiomeric separation of metolachlor and its metabolites using LC-MS and CZE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enantiomeric separation of metolachlor and its metabolites using LC-MS and CZE [pubs.usgs.gov]
- 4. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
Minimizing ion suppression of Metolachlor ESA in electrospray ionization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression of Metolachlor ESA in electrospray ionization (ESI) mass spectrometry.
Troubleshooting Guide: Minimizing Ion Suppression
Ion suppression is a common matrix effect in LC-MS/MS analysis that can lead to reduced sensitivity, accuracy, and reproducibility.[1][2] It occurs when co-eluting matrix components interfere with the ionization of the target analyte, in this case, this compound.[3] This guide provides a systematic approach to identifying and mitigating ion suppression.
Step 1: Identify the Problem
The first step is to confirm that ion suppression is indeed the cause of poor signal intensity.
-
Symptom: Low or inconsistent signal for this compound, even with sufficient sample concentration.
-
Diagnostic Test: Perform a post-column infusion experiment. Infuse a standard solution of this compound at a constant rate into the LC eluent flow after the analytical column and before the ESI source. Inject a blank matrix sample. A dip in the baseline signal at the retention time of this compound indicates the presence of co-eluting, ion-suppressing components.[4]
Step 2: Isolate the Cause
Once ion suppression is confirmed, the next step is to pinpoint the source of the interference. Common causes include:
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Matrix Components: Endogenous or exogenous compounds from the sample matrix (e.g., salts, lipids, proteins).
-
Sample Preparation: Contaminants introduced during sample processing.[1]
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Chromatography: Co-elution of this compound with other sample components.
Step 3: Implement Solutions
Based on the likely cause, implement the following strategies to minimize ion suppression.
dot
Caption: Workflow for troubleshooting ion suppression of this compound.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for this compound analysis?
Ion suppression is a type of matrix effect where co-eluting compounds in a sample reduce the ionization efficiency of the target analyte (this compound) in the electrospray ionization source.[1] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analytical method.[1]
Q2: What are the common causes of ion suppression in ESI?
Several mechanisms can contribute to ion suppression in ESI:
-
Competition for Charge: At high concentrations of co-eluting compounds, there may be competition for the available charge on the surface of the ESI droplets, leading to reduced ionization of the analyte.[1][5]
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Changes in Droplet Properties: High concentrations of interfering compounds can increase the viscosity and surface tension of the ESI droplets. This hinders solvent evaporation and the release of gas-phase analyte ions.[1][5]
-
Presence of Non-Volatile Materials: Non-volatile substances can co-precipitate with the analyte within the droplet, preventing its ionization.[1]
Q3: How can I modify my sample preparation to reduce ion suppression?
Effective sample preparation is one of the most critical steps to minimize ion suppression by removing interfering matrix components.[6]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and concentrating the analyte. For this compound in water samples, Oasis HLB cartridges are commonly used.[7]
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than some other methods, but may be less effective for highly polar compounds like this compound.[1]
-
Dilution: A simple approach is to dilute the sample, which reduces the concentration of all components, including interfering ones. However, this may compromise the limit of detection.[1][8]
Q4: What chromatographic adjustments can help minimize ion suppression?
The goal of chromatographic optimization is to separate the elution of this compound from any ion-suppressing compounds.[1][4]
-
Modify the Mobile Phase: Adjusting the organic solvent, aqueous phase pH, or additives can alter the retention times of both the analyte and interfering compounds.
-
Change the Analytical Column: Using a column with a different stationary phase can change the selectivity of the separation.
-
Use a Diverter Valve: A diverter valve can be used to direct the flow from the column to waste during the elution of highly interfering, unretained components, preventing them from entering the mass spectrometer.[8]
Q5: Can changing the mass spectrometer settings help?
Yes, optimizing the MS parameters can sometimes mitigate ion suppression.[8]
-
Adjust Source Parameters: Optimization of settings like capillary voltage, gas flow rates, and temperatures can improve ionization efficiency.[9]
-
Consider a Different Ionization Technique: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI and can be a viable alternative for some analytes.[5]
Q6: How do internal standards help with ion suppression?
Using a stable isotope-labeled internal standard (SIL-IS) is a highly recommended strategy.[2][3] A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute. Therefore, it will experience the same degree of ion suppression as this compound. By monitoring the ratio of the analyte to the internal standard, the variability caused by ion suppression can be compensated for, leading to more accurate and precise quantification.[2][10]
Quantitative Data Summary
Table 1: General Strategies to Minimize Ion Suppression
| Strategy | Principle | Advantages | Disadvantages |
| Sample Preparation | |||
| Solid-Phase Extraction (SPE) | Removes matrix components that cause ion suppression. | High cleanup efficiency, can concentrate analyte. | Can be time-consuming and require method development. |
| Liquid-Liquid Extraction (LLE) | Partitions analyte into a cleaner solvent.[1] | Can provide very clean extracts. | May have lower recovery for polar analytes like this compound. |
| Sample Dilution | Reduces the concentration of interfering compounds.[1][8] | Simple and quick to implement. | Lowers analyte concentration, potentially impacting sensitivity. |
| Chromatographic Separation | |||
| Method Optimization | Separates analyte from interfering co-eluents.[1] | Can be highly effective with minimal changes to sample prep. | May require significant method development. |
| Mass Spectrometry | |||
| Use of SIL-IS | Compensates for signal variability.[2][10] | Highly effective for improving accuracy and precision. | Can be expensive. |
| Switch to APCI | Less prone to matrix effects.[5] | Reduces susceptibility to ion suppression. | May not be suitable for all analytes; can be less sensitive than ESI. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound in Water Samples
This protocol is a general guideline based on established methods for the analysis of Metolachlor and its degradates in water.[7][11]
1. Materials:
-
Oasis HLB SPE cartridges
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Nitrogen evaporator
-
Vortex mixer
-
15 mL conical tubes
2. Procedure:
-
Condition the SPE Cartridge: Pass 5 mL of methanol through the Oasis HLB cartridge, followed by 5 mL of HPLC grade water. Do not allow the cartridge to go dry.
-
Load the Sample: Pass a 50 mL aliquot of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the Cartridge: Wash the cartridge with 5 mL of HPLC grade water to remove any remaining polar interferences.
-
Elute the Analytes: Elute the this compound and other retained compounds with 10 mL of methanol into a 15 mL conical tube.
-
Concentrate the Eluate: Evaporate the methanol eluate to approximately 0.5 mL under a gentle stream of nitrogen at 40-45°C.
-
Reconstitute the Sample: Add 0.5 mL of HPLC grade water to the concentrated eluate, vortex to mix, resulting in a final volume of 1.0 mL in 50:50 methanol:water.
-
Analysis: The reconstituted sample is now ready for injection into the LC-MS/MS system.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. cdpr.ca.gov [cdpr.ca.gov]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. archimer.ifremer.fr [archimer.ifremer.fr]
- 11. Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Metolachlor ESA
For researchers, scientists, and professionals in drug development, the accurate quantification of pesticide metabolites is critical. This guide provides a detailed comparison of validated analytical methods for Metolachlor ethanesulfonic acid (ESA), a key metabolite of the widely used herbicide Metolachlor. The information presented here is compiled from established methodologies to assist in the selection and implementation of the most suitable analytical approach.
Quantitative Performance Data
The following table summarizes the performance of a widely accepted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of Metolachlor ESA in water samples. This method demonstrates high sensitivity and reliability.
| Performance Metric | Method 1: LC-MS/MS with Solid Phase Extraction (SPE) |
| Limit of Detection (LOD) | 0.125 ng injected[1] |
| Method Limit of Quantitation (MLOQ) | 0.10 ppb[1] |
| Reporting Limit (RL) | 0.05 ppb[2][3] |
| Fortification Levels | 0.10 - 100 ppb[1] |
| Average Recovery | 95 - 105%[1] |
| Calibration Curve (r) | ≥ 0.995[2][3] |
Experimental Protocols
A detailed experimental protocol for the LC-MS/MS method is provided below. This method is suitable for the determination of this compound in ground and surface water.
Method 1: LC-MS/MS with Solid Phase Extraction (SPE)
1. Sample Preparation (Solid Phase Extraction)
-
A 50 mL water sample is passed through a C-18 or Oasis HLB solid phase extraction (SPE) cartridge.[1][2]
-
The cartridge is then rinsed with water to remove interfering substances.
-
This compound is eluted from the cartridge with a solution of 80/20 methanol/water (v/v) or 10 mL of methanol.[1][2]
-
The eluate is concentrated using a gentle stream of nitrogen at approximately 40-45°C to a volume of less than 1.0 mL.[1][2]
-
The concentrated extract is reconstituted in a solution of 10/90 acetonitrile/water (v/v) or a 1:1 methanol/water mixture to a final volume of 1.0 mL.[1][2]
2. Instrumental Analysis (LC-MS/MS)
-
Chromatography: The separation is performed using a liquid chromatography system equipped with a C18 reversed-phase column.[3]
-
Mass Spectrometry: Detection is achieved with a tandem mass spectrometer operating in negative ion mode for this compound.[1] The system monitors the specific precursor to product ion transitions for the analyte.
-
Calibration: A calibration curve is generated using a minimum of three concentration levels of this compound standards, typically ranging from 0.00125 to 0.1 µg/mL.[2][3] The calibration curve should have a correlation coefficient (r) of 0.995 or greater.[2][3]
Alternative Method: Capillary Zone Electrophoresis (CZE)
For the enantiomeric separation of this compound, Capillary Zone Electrophoresis (CZE) can be employed. This method is particularly useful for stereoselectivity studies in degradation processes.[4]
-
Chiral Selector: Gamma-cyclodextrin (γ-CD) is used as the chiral selector.[4]
-
Electrolyte: The optimal background electrolyte consists of a borate buffer (pH=9) containing 20% methanol (v/v) and 2.5% γ-CD (w/v).[4]
-
Conditions: Maximum resolution is achieved with a capillary temperature of 15°C and an applied voltage of 30 kV.[4]
Workflow and Process Diagrams
The following diagrams illustrate the key workflows in the validation of an analytical method for this compound.
Caption: Analytical workflow for this compound analysis.
Caption: Key parameters in analytical method validation.
References
- 1. Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdpr.ca.gov [cdpr.ca.gov]
- 3. cdpr.ca.gov [cdpr.ca.gov]
- 4. Enantiomeric separation of metolachlor and its metabolites using LC-MS and CZE - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Metolachlor ESA Detection
For Researchers, Scientists, and Drug Development Professionals
Metolachlor ethanesulfonic acid (ESA) is a major degradation product of the widely used herbicide metolachlor.[1] Its presence and concentration in water sources are of significant environmental and public health interest.[1][2] This guide provides a comparative overview of analytical methodologies for the quantification of Metolachlor ESA, offering insights into their performance based on published experimental data. While a formal inter-laboratory comparison study with round-robin data is not publicly available, this document synthesizes information from established analytical methods to aid researchers in selecting appropriate detection strategies.
Comparison of Method Performance
The primary analytical technique for the quantification of this compound in water samples is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), often preceded by Solid Phase Extraction (SPE) for sample concentration and purification.[3][4][5] The performance of various methods is summarized below.
| Parameter | Method A: USGS | Method B: California DPR | Method C: GLP Validated Method |
| Limit of Detection (LOD) | 0.009 - 0.045 µg/L | Not explicitly stated, but reporting limit is 0.05 ppb (µg/L)[4] | 0.125 ng injected[3] |
| Limit of Quantitation (LOQ) | Not explicitly stated | 0.05 ppb (µg/L)[4] | 0.10 ppb (µg/L)[3] |
| Recovery | 75% - 114% | See Appendix II in source[4] | 95% - 105%[3] |
| Matrix | Buffered reagent water, surface water, and groundwater[5] | Well water[4] | Ground and surface water[3] |
| Instrumentation | High-Performance Liquid Chromatography/Mass Spectrometry (HPLC/MS)[5] | Liquid Chromatography Tandem Mass Spectrometry (LC/MS/MS)[4] | Liquid Chromatography/Electrospray Ionization-Mass Spectrometry/Mass Spectrometry (LC/ESI-MS/MS)[3] |
Experimental Protocols
Detailed experimental protocols are crucial for replicating and comparing analytical methods. Below are summaries of the methodologies employed for this compound analysis.
Method B: California Department of Pesticide Regulation (CDPR)
This method outlines the procedure for the analysis of S-metolachlor, this compound, and metolachlor OXA in well water.[4]
-
Sample Preparation : A 50 mL aliquot of well water is passed through an Oasis HLB solid-phase extraction (SPE) cartridge.[4]
-
Elution : The analytes are eluted from the SPE cartridge with methanol.[4]
-
Concentration : The methanol eluate is evaporated at 45°C with a gentle stream of nitrogen.[4]
-
Reconstitution : The extract volume is adjusted with water and methanol to a final volume of 1.0 mL.[4]
-
Analysis : The sample extract is then analyzed by LC/MS/MS.[4]
Method C: Good Laboratory Practices (GLP) Validated Method
This multiresidue analytical method is designed for the determination of several chloroacetanilide herbicides and their degradates, including this compound, in ground and surface water.[3]
-
Sample Preparation : A 50-mL water sample is purified using a C-18 SPE column.[3]
-
Elution : The parent compounds and their degradates are isolated using a solution of 80/20 methanol/water (v/v) for elution.[3]
-
Concentration and Reconstitution : The eluate is reduced to less than 1.0 mL and reconstituted in 10/90 acetonitrile/water (v/v).[3]
-
Analysis : Final analysis is performed using LC/ESI-MS/MS in the negative ion mode for ESA degradates, monitoring appropriate precursor/product ion pairs.[3]
Analytical Workflow and Logic
The general workflow for the analysis of this compound in water samples involves several key stages, from sample collection to data analysis. The logical relationship between these stages is depicted in the following diagram.
References
- 1. health.state.mn.us [health.state.mn.us]
- 2. cdpr.ca.gov [cdpr.ca.gov]
- 3. Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdpr.ca.gov [cdpr.ca.gov]
- 5. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group--Update and additions to the determination of chloroacetanilide herbicide degradation compounds in water using high-performance liquid chromatography/mass spectrometry [pubs.usgs.gov]
Metolachlor's Footprint in Groundwater: A Comparative Analysis of its ESA and OXA Metabolites
A deep dive into the prevalence and chemical characteristics of two key metolachlor breakdown products in groundwater, supported by quantitative data and detailed analytical methodologies.
Metolachlor, a widely used herbicide in agriculture for the control of broadleaf weeds and grasses, undergoes transformation in the environment, leading to the formation of various metabolites.[1] Among these, Metolachlor ethanesulfonic acid (ESA) and Metolachlor oxanilic acid (OXA) are two of the most frequently detected in groundwater systems.[2] Due to their persistence and mobility, these metabolites are of significant interest to researchers, environmental scientists, and regulatory agencies. This guide provides a comparative analysis of Metolachlor ESA and Metolachlor OXA in groundwater, presenting key quantitative data, detailed experimental protocols for their analysis, and visualizations of their formation and analytical workflow.
Occurrence and Concentration in Groundwater: A Quantitative Comparison
Studies have consistently shown that this compound and OXA are often detected more frequently and at higher concentrations than the parent metolachlor compound in groundwater.[2][3] This is attributed to their greater water solubility and lower tendency to adsorb to soil particles compared to metolachlor, leading to increased leaching into groundwater.[2]
A summary of detection frequencies and concentration ranges from various monitoring studies is presented in the table below, offering a comparative overview of the prevalence of these two metabolites.
| Study/Location | Water Source | This compound | Metolachlor OXA | Parent Metolachlor |
| Minnesota (MDA Monitoring) [1] | Monitoring Wells | Detection Frequency: 83% Max Concentration: 16.9 µg/L | Detection Frequency: 39% Max Concentration: 6.73 µg/L | Not specified |
| Minnesota (Community Public Water Supplies) [1] | Source Water | Detections: 68 of 108 samples Max Concentration: 3.69 µg/L | Detections: 36 of 108 samples Max Concentration: 0.996 µg/L | Not specified |
| Central New York (Tile Drains) [3] | Agricultural Fields | Concentration Range: 3.27 - 23.4 µg/L | Concentration Range: 1.14 - 13.5 µg/L | Concentration Range: <0.01 - 0.1 µg/L |
| Suffolk County, NY (Agricultural Areas) [2] | Wells | Detection Frequency: ~70% | Detection Frequency: ~70% | Detection Frequency: >35% |
Environmental Fate: The Transformation of Metolachlor
Metolachlor is transformed in the soil primarily through microbial degradation. The process involves the displacement of the chlorine atom, followed by different enzymatic pathways that lead to the formation of the ESA and OXA metabolites.[2] The simplified degradation pathway is illustrated below.
Caption: Simplified degradation pathway of Metolachlor to its ESA and OXA metabolites in the soil.
Experimental Protocol: Analysis of this compound and OXA in Groundwater
The standard analytical method for the quantification of this compound and OXA in groundwater involves solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC/MS/MS).[4][5][6] This method allows for the sensitive and selective detection of these compounds at low concentrations.
Sample Preparation and Extraction
-
Sample Collection: A representative groundwater sample (typically 50 mL) is collected.[4][5]
-
Solid-Phase Extraction (SPE): The water sample is passed through a C18 or Oasis HLB SPE cartridge.[4][5] The analytes of interest are retained on the sorbent material while unwanted matrix components are washed away.
-
Elution: The retained this compound and OXA are eluted from the SPE cartridge using a small volume of an organic solvent, typically methanol.[4][5]
-
Concentration: The eluate is then concentrated, often using a gentle stream of nitrogen, to a smaller volume to increase the analyte concentration.[4][5]
-
Reconstitution: The concentrated extract is reconstituted in a solvent mixture suitable for LC/MS/MS analysis.[4][5]
Instrumental Analysis
-
Liquid Chromatography (LC): The prepared sample extract is injected into an HPLC system. The different components of the sample are separated as they pass through a chromatographic column.
-
Tandem Mass Spectrometry (MS/MS): Following separation by LC, the analytes enter a tandem mass spectrometer. This instrument identifies and quantifies the compounds based on their specific mass-to-charge ratios and fragmentation patterns, providing high selectivity and sensitivity.[4][5]
The general workflow for the analysis of this compound and OXA in groundwater is depicted in the following diagram.
Caption: Experimental workflow for the analysis of this compound and OXA in groundwater.
Toxicological Significance
While both this compound and OXA are considered less toxic than the parent metolachlor compound, their presence in drinking water sources is a public health concern.[1] Animal studies have indicated that exposure to this compound can cause liver effects, while Metolachlor OXA has been shown to induce changes in blood chemistry.[1] Regulatory bodies continue to monitor the levels of these metabolites in water to ensure they do not exceed established health-based guidance values.[1] The California Department of Pesticide Regulation, for instance, considers the degradates to have equivalent toxicity to the parent compounds and recommends summing their concentrations when detected in the same samples.[7]
References
- 1. health.state.mn.us [health.state.mn.us]
- 2. epa.gov [epa.gov]
- 3. Metolachlor and its metabolites in tile drain and stream runoff in the canajoharie creek watershed [pubs.usgs.gov]
- 4. cdpr.ca.gov [cdpr.ca.gov]
- 5. cdpr.ca.gov [cdpr.ca.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdpr.ca.gov [cdpr.ca.gov]
A Comparative Guide to the Analysis of Metolachlor ESA: LC-MS/MS vs. GC-MS Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of Metolachlor ethanesulfonic acid (ESA), a key metabolite of the widely used herbicide Metolachlor. The choice of analytical technique is critical for accurate and reliable environmental monitoring and toxicological studies. This document outlines the experimental protocols and performance data associated with each method, offering a clear basis for selecting the most appropriate approach for your research needs.
Introduction
Metolachlor is a prevalent herbicide used in agriculture, and its degradation product, Metolachlor ESA, is frequently detected in water resources due to its high polarity and mobility.[1][2] Accurate quantification of this compound is therefore essential for assessing water quality and human exposure. Both LC-MS/MS and GC-MS are powerful analytical techniques, but their applicability to a polar and non-volatile compound like this compound differs significantly.
Quantitative Performance Comparison
The following table summarizes the typical quantitative performance characteristics of LC-MS/MS and a theoretical GC-MS method for the analysis of this compound. Data for the LC-MS/MS method is derived from established analytical protocols.[3][4][5] As direct GC-MS analysis of this compound is not feasible without derivatization, the GC-MS performance data is an estimation based on methods for other derivatized polar analytes.
| Parameter | LC-MS/MS | GC-MS (with Derivatization) |
| Limit of Detection (LOD) | 0.025 - 0.05 µg/L | Estimated: 0.05 - 0.1 µg/L |
| Limit of Quantitation (LOQ) | 0.05 - 0.10 µg/L[1][2] | Estimated: 0.1 - 0.5 µg/L |
| **Linearity (R²) ** | >0.99 | >0.99 |
| Accuracy (% Recovery) | 90-110% | 70-120% (variable with derivatization efficiency) |
| Precision (% RSD) | <15% | <20% |
| Sample Throughput | High | Moderate (derivatization adds time) |
| Derivatization Required? | No | Yes |
Experimental Protocols
LC-MS/MS Method
This method is widely adopted for the analysis of this compound in water samples and involves solid-phase extraction (SPE) for sample clean-up and concentration, followed by direct injection into the LC-MS/MS system.
1. Sample Preparation (Solid-Phase Extraction)
-
A 50 mL water sample is passed through a C18 or Oasis HLB solid-phase extraction cartridge.[3][4]
-
The cartridge is washed with water to remove interfering substances.
-
This compound is eluted from the cartridge with methanol.
-
The eluate is evaporated to near dryness under a gentle stream of nitrogen and reconstituted in a small volume of a water/methanol or water/acetonitrile mixture suitable for injection.[3][4]
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography: A reverse-phase C18 column is typically used for chromatographic separation.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to improve ionization.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is used for detection.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification of this compound.
GC-MS Method (with Derivatization)
Due to the high polarity and low volatility of this compound, direct analysis by GC-MS is not feasible. A derivatization step is necessary to convert the analyte into a more volatile and thermally stable compound.
1. Sample Preparation (Solid-Phase Extraction and Derivatization)
-
Sample extraction is performed as described for the LC-MS/MS method.
-
Derivatization: The dried extract is reconstituted in a suitable solvent, and a derivatizing agent (e.g., a silylating agent like BSTFA or an alkylating agent like diazomethane) is added. The reaction mixture is heated to ensure complete derivatization. This step adds complexity and potential for variability in the analysis.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatography: A capillary column with a non-polar or semi-polar stationary phase is used for separation.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Injection: A split/splitless inlet is commonly used.
-
Mass Spectrometry: A quadrupole mass spectrometer operating in electron ionization (EI) mode is used for detection.
-
Detection: Selected Ion Monitoring (SIM) or full scan mode can be used for quantification.
Analytical Workflow Diagrams
Caption: Comparative workflows for LC-MS/MS and GC-MS analysis of this compound.
Conclusion
For the analysis of the polar metabolite this compound, LC-MS/MS is the superior and recommended method . It offers higher sensitivity, greater accuracy, and a more streamlined workflow by eliminating the need for a derivatization step. The direct analysis of the aqueous sample extract significantly reduces sample preparation time and potential sources of error.
While GC-MS is a robust technique for many environmental contaminants, its application to highly polar compounds like this compound is hampered by the necessity of derivatization. This additional step not only increases the complexity and duration of the analysis but can also introduce variability and impact the overall accuracy and precision of the results. Therefore, for routine monitoring and research applications requiring reliable quantification of this compound, LC-MS/MS is the clear choice.
References
- 1. Determination of alachlor, metolachlor, and their acidic metabolites in soils by microwave-assisted extraction (MAE) combined with solid phase extraction (SPE) coupled with GC-MS and HPLC-UV analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Chromatographic Comparison of Commercially Available Columns for Liquid Chromatography in Polar Pesticide Detection and Quantification Using a Score-Based Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdpr.ca.gov [cdpr.ca.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Certified Reference Materials for Metolachlor ESA Analysis
For researchers, scientists, and professionals in drug development engaged in the analysis of Metolachlor ethanesulfonic acid (ESA), the selection of a suitable certified reference material (CRM) is a critical step to ensure accurate and reproducible results. This guide provides a comparison of commercially available Metolachlor ESA CRMs and a detailed experimental protocol for their use in analytical testing.
Comparison of Certified Reference Materials
| Supplier | Product Name | Product Code | CAS Number | Format | Concentration | Solvent | Accreditation |
| LGC Standards | Metolachlor-ethane sulfonic acid (ESA) sodium | DRE-CA15171100 | 947601-85-6 | Neat | - | - | ISO 17034[1] |
| LGC Standards | Metolachlor-ethane sulfonic acid (ESA) sodium | DRE-A15171100AL-100 | 947601-85-6 | Single Solution | 100 µg/mL | Acetonitrile | - |
| Sigma-Aldrich | This compound sodium salt PESTANAL® | - | 947601-85-6 | Neat | - | - | Analytical Standard |
| Restek | - | - | - | Stock mixes | 0.1 mg/mL | Methanol | ISO 17034 accredited supplier[2][3] |
Note: The information in this table is based on publicly available data from supplier websites. For the most current and detailed specifications, please refer to the respective supplier's product documentation.
Experimental Protocol: Analysis of this compound in Water Samples
The following is a representative experimental protocol for the analysis of this compound in water, based on methods published by the California Department of Pesticide Regulation and other scientific sources.[4][5][6] This method utilizes Solid Phase Extraction (SPE) for sample cleanup and concentration, followed by Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) for detection and quantification.
1. Standard Preparation:
-
Obtain a certified reference material of this compound.
-
Prepare a stock solution by dissolving the neat material or diluting the provided solution in a suitable solvent, such as methanol, to a concentration of 10 µg/mL.[2][3]
-
Perform serial dilutions of the stock solution with a mixture of methanol and water (e.g., 1:1 v/v) to prepare a series of calibration standards. Recommended concentration levels for the calibration curve are 0.00125, 0.0025, 0.005, 0.01, 0.025, 0.05, and 0.1 µg/mL.[2][6]
2. Sample Preparation (Solid Phase Extraction - SPE):
-
Measure a 50 mL aliquot of the water sample.
-
Pass the sample through a C18 SPE cartridge (e.g., 1 g).[6]
-
Rinse the cartridge with water.
-
Elute the analytes with methanol.
-
Evaporate the methanol eluate to approximately 0.4 mL at 45 °C under a gentle stream of nitrogen.
-
Adjust the final volume of the extract to 1.0 mL by adding 0.5 mL of water and 0.5 mL of methanol.[6]
3. LC/MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 column (e.g., 2.1 x 50 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous solution (e.g., water with ammonium formate and formic acid) and an organic solution (e.g., methanol/water with ammonium formate and formic acid).[2][3]
-
Flow Rate: 0.20 mL/min.
-
Injection Volume: 50 µL.[4]
-
-
Mass Spectrometry (MS/MS):
4. Quantification:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
The calibration curve should have a correlation coefficient (r) of 0.995 or greater.[2]
-
Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for this compound analysis using certified reference materials.
This guide provides a foundational understanding for the selection and use of certified reference materials in the analysis of this compound. For specific applications, it is essential to validate the analytical method according to internal laboratory procedures and relevant regulatory guidelines.
References
- 1. Metolachlor-ethane sulfonic acid (ESA) sodium [lgcstandards.com]
- 2. cdpr.ca.gov [cdpr.ca.gov]
- 3. cdpr.ca.gov [cdpr.ca.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdpr.ca.gov [cdpr.ca.gov]
Metolachlor ESA: A Comparative Analysis of its Presence in Surface Water vs. Groundwater
A comprehensive guide for researchers and environmental scientists on the differential concentrations and detection of Metolachlor ethanesulfonic acid (ESA), a primary metabolite of the widely used herbicide Metolachlor, in surface and groundwater sources.
Metolachlor ESA is a significant environmental analyte due to its higher mobility and persistence compared to its parent compound. Understanding its distribution in different water bodies is crucial for assessing its potential impact on ecosystems and human health. This guide provides a comparative overview of this compound levels in surface water and groundwater, supported by quantitative data from various monitoring studies and detailed experimental protocols for its detection.
Quantitative Data Summary
The following table summarizes findings from studies that have quantified this compound concentrations in surface water and groundwater. It is important to note that concentrations can vary significantly based on geographical location, agricultural practices, and hydrogeological factors.
| Water Source | Study Location/Year | Number of Samples | Detection Frequency (%) | Maximum Concentration (µg/L) | Mean/Median Concentration (µg/L) | Reference |
| Surface Water | Minnesota, USA (2016) | Not Specified | 74% | 4.21 | Not Specified | [1] |
| Wisconsin, USA (2021) | Not Specified | 96% | Not Specified | Not Specified | [2] | |
| Groundwater | Minnesota, USA (Monitoring Wells) | Not Specified | 83% | 16.9 | Not Specified | [1] |
| Minnesota, USA (Community Public Water Supply Wells, 2015) | 108 | 63% | 3.69 | Not Specified | [1] | |
| California, USA (2009) | 68 | 49% | 2.84 | Not Specified | [3] | |
| Wisconsin, USA (Private Potable Wells, 2017) | Not Specified | 32% | Not Specified | Not Specified | [2] |
Key Observations:
-
This compound is frequently detected in both surface water and groundwater, often at higher frequencies and concentrations than the parent metolachlor compound.[3][4][5]
-
In some studies, the detection frequency and maximum concentration of this compound were higher in groundwater compared to surface water, suggesting its potential to leach into and persist in aquifers.[1]
-
Conversely, other data indicates a very high detection rate in surface waters, which can be attributed to runoff from agricultural fields and discharge from groundwater.[2] The consistent detection of pesticides like this compound throughout the year in some surface water bodies suggests that groundwater discharge is a significant and steady source.[2]
Experimental Protocols
Accurate quantification of this compound in water samples is critical for comparative studies. The following outlines a common methodology based on solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique widely adopted for its sensitivity and selectivity.[6][7][8]
1. Sample Collection and Preservation:
-
Water samples (typically 50 mL) are collected in clean containers.
-
Samples should be stored at refrigerated temperatures (approximately 4°C) and analyzed as soon as possible to minimize degradation.
2. Solid-Phase Extraction (SPE):
-
A 50 mL aliquot of the water sample is passed through a C18 or Oasis HLB SPE cartridge.[6][7]
-
The cartridge is then rinsed with deionized water to remove any interfering substances.
-
The retained analytes, including this compound, are eluted from the cartridge using a solvent, typically methanol.[7][8]
3. Sample Concentration and Reconstitution:
-
The methanol eluate is concentrated to a small volume (e.g., < 1.0 mL) using a gentle stream of nitrogen and a water bath.[6][8]
-
The concentrated extract is then reconstituted in a solution suitable for LC-MS/MS analysis, often a mixture of acetonitrile and water.[6]
4. LC-MS/MS Analysis:
-
The final extract is analyzed using a liquid chromatograph coupled to a tandem mass spectrometer.
-
The analysis is typically performed in the negative ion mode for the detection of ESA degradates.[6]
-
Specific precursor and product ion pairs are monitored for each analyte to ensure accurate identification and quantification.[6]
-
The method limit of quantification is often around 0.10 ppb (µg/L).[6]
Conceptual Pathways of this compound
The following diagram illustrates the potential pathways of this compound from its initial application as the parent herbicide to its eventual presence in both surface and groundwater.
Caption: Conceptual diagram illustrating the environmental pathways of this compound.
This diagram highlights that this compound can enter surface water directly through runoff from agricultural land. Additionally, it can leach through the soil profile to contaminate groundwater. Subsequently, contaminated groundwater can act as a long-term source of this compound to surface water bodies through baseflow discharge.[4][5] The higher mobility and persistence of this compound compared to its parent compound facilitate these transport processes.[5][9]
References
- 1. health.state.mn.us [health.state.mn.us]
- 2. datcp.wi.gov [datcp.wi.gov]
- 3. cdpr.ca.gov [cdpr.ca.gov]
- 4. Input dynamics and fate in surface water of the herbicide metolachlor and of its highly mobile transformation product metolachlor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdpr.ca.gov [cdpr.ca.gov]
- 8. cdpr.ca.gov [cdpr.ca.gov]
- 9. epa.gov [epa.gov]
Metolachlor ESA: A Superior Indicator for Long-Term Herbicide Contamination in Aqueous Environments
Metolachlor ethanesulfonic acid (ESA), a primary degradation product of the widely used herbicide S-metolachlor, serves as a robust and reliable indicator of long-term herbicide contamination in water resources. Due to its higher detection frequency and concentrations in groundwater compared to its parent compound and other metabolites, Metolachlor ESA provides a more accurate picture of the historical and persistent impact of metolachlor application in agricultural areas. This guide compares the performance of this compound as a contamination indicator against its parent compound, S-metolachlor, and another major metabolite, Metolachlor Oxanilic Acid (OA), supported by experimental data and detailed analytical protocols.
Comparative Performance of Metolachlor Contamination Indicators
This compound consistently outperforms S-metolachlor and Metolachlor OA as an indicator of long-term water contamination. This is attributed to its greater mobility and persistence in the environment. The following tables summarize quantitative data from various studies, highlighting the superior performance of this compound.
Table 1: Comparison of Detection Frequencies in Groundwater
| Compound | Location of Study | Detection Frequency | Source(s) |
| This compound | Iowa, USA | >7 times more frequent than S-metolachlor | [1] |
| Metolachlor OA | Iowa, USA | ~3 times more frequent than S-metolachlor | [1] |
| S-Metolachlor | Iowa, USA | Baseline | [1] |
| This compound | Minnesota, USA | 83% of monitoring well samples | |
| Metolachlor OA | Minnesota, USA | 39% of monitoring well samples |
Table 2: Comparison of Maximum Detected Concentrations in Water
| Compound | Water Source | Location of Study | Maximum Concentration (µg/L) | Source(s) |
| This compound | Groundwater | Minnesota, USA | 16.9 | |
| Metolachlor OA | Groundwater | Minnesota, USA | 6.73 | |
| This compound | Surface Water | Minnesota, USA | 4.21 | |
| Metolachlor OA | Surface Water | Minnesota, USA | 1.55 | |
| This compound | Tile Drains | New York, USA | 23.4 | |
| Metolachlor OA | Tile Drains | New York, USA | 13.5 | |
| S-Metolachlor | Tile Drains | New York, USA | 0.1 |
Table 3: Analytical Performance for Metolachlor and its Metabolites in Water
| Analyte | Method Detection Limit (MDL) (ppb) | Reporting Limit (RL) (ppb) | Average Recovery (%) | Source(s) |
| S-Metolachlor | 0.013 | 0.05 | 95 - 105 | [2][3] |
| This compound | 0.021 | 0.05 | 95 - 105 | [2][3] |
| Metolachlor OXA | 0.021 | 0.05 | 95 - 105 | [2][3] |
Experimental Protocols
The standard method for the analysis of S-metolachlor and its metabolites in water involves solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC/MS/MS).
Protocol for Analysis of S-Metolachlor, this compound, and Metolachlor OXA in Well Water
1. Sample Preparation and Solid-Phase Extraction (SPE)
-
A 50 mL aliquot of the water sample is measured.
-
The sample is passed through an Oasis HLB solid-phase extraction cartridge (0.2 g).
-
The cartridge is then rinsed with deionized water to remove any interfering substances.
-
The analytes (S-metolachlor, this compound, and Metolachlor OXA) are eluted from the cartridge with 10 mL of methanol.[4]
2. Sample Concentration
-
The methanol eluate is evaporated in a water bath at approximately 40-45°C under a gentle stream of nitrogen to a volume of about 0.4 mL.[4]
-
The final extract volume is adjusted to 1.0 mL by adding 0.5 mL of methanol and 0.5 mL of water.[4]
3. LC/MS/MS Analysis
-
The final sample extract is analyzed using a liquid chromatography system coupled with a tandem mass spectrometer (LC/MS/MS).[4]
-
The parent compound (S-metolachlor) is typically analyzed in positive ion mode, while the ESA and OA degradates are analyzed in negative ion mode.[3]
-
Quantification is achieved by comparing the analyte response to a calibration curve generated from standards of known concentrations.
Visualizing Key Processes
To better understand the relationships and workflows discussed, the following diagrams have been generated using the DOT language.
References
- 1. ontariosportsman.com [ontariosportsman.com]
- 2. cdpr.ca.gov [cdpr.ca.gov]
- 3. Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdpr.ca.gov [cdpr.ca.gov]
A Comparative Guide to Solid-Phase Extraction (SPE) Cartridges for the Analysis of Metolachlor ESA
Metolachlor ethanesulfonic acid (Metolachlor ESA) is a major degradation product of the widely used herbicide metolachlor. Its presence in water sources is a key indicator of non-point source pollution from agricultural activities. Accurate quantification of this compound is crucial for environmental monitoring and human health risk assessment. Solid-Phase Extraction (SPE) is the most common technique for the extraction and pre-concentration of this compound from aqueous samples prior to chromatographic analysis. The choice of SPE sorbent is critical for achieving high recovery and reproducibility. This guide provides a comparative evaluation of different SPE cartridges for the analysis of this compound, supported by experimental data from various studies.
Experimental Protocols
The following sections detail the experimental methodologies for this compound extraction using different types of SPE cartridges. These protocols are synthesized from established methods and scientific publications.
1. Polymeric Reversed-Phase (e.g., Oasis HLB, Strata-X)
Polymeric sorbents, such as the hydrophilic-lipophilic balanced (HLB) copolymers, are widely used for the extraction of polar herbicides like this compound.
-
Cartridge Conditioning:
-
Wash the cartridge with 5 mL of methanol.
-
Equilibrate the cartridge with 5 mL of deionized water, ensuring the sorbent does not go dry.[1]
-
-
Sample Loading:
-
Pass the water sample (typically 50-500 mL, pH adjusted if necessary) through the cartridge at a flow rate of 5-10 mL/min.[2]
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
-
Elution:
-
Elute the retained analytes with 5-10 mL of methanol or an appropriate solvent mixture (e.g., 80/20 methanol/water).
-
The eluate is then typically evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.
-
2. Silica-Based Reversed-Phase (e.g., C18)
Traditional C18 cartridges are also employed for the extraction of metolachlor and its metabolites.
-
Cartridge Conditioning:
-
Activate the sorbent by passing 5 mL of methanol through the cartridge.
-
Rinse with 5 mL of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the aqueous sample (typically 50-500 mL) at a controlled flow rate (e.g., 5 mL/min).
-
-
Washing:
-
Wash with 5 mL of deionized water.
-
-
Elution:
-
Elute this compound with a small volume (e.g., 2 x 2.5 mL) of methanol or acetonitrile.
-
3. Molecularly Imprinted Polymer (MIP)
MIPs are highly selective sorbents designed to bind a specific target analyte.
-
Cartridge Conditioning:
-
Condition the MIP cartridge with a solvent appropriate for the polymer, followed by equilibration with water.
-
-
Sample Loading:
-
Load the water sample at a slow flow rate to ensure efficient binding of the target analyte.
-
-
Washing:
-
Wash with a specific solvent or solvent mixture to remove non-specifically bound compounds while retaining the target analyte.
-
-
Elution:
-
Elute the this compound with a solvent that disrupts the specific binding interactions.
-
Data Presentation: Performance of Different SPE Cartridges
The following table summarizes the performance of various SPE cartridges for the extraction of this compound and related compounds from aqueous samples, as reported in different studies.
| SPE Sorbent | Analyte(s) | Sample Matrix | Recovery (%) | RSD (%) | Reference |
| Polymeric Sorbents | |||||
| Oasis HLB | This compound & OA | Well Water | 95 - 105 | < 15 | [3] |
| Strata-X | S-Metolachlor & Metolachlor-OA | Runoff Water | > 70 | < 8 | [2] |
| AttractSPE® Disks - HLB | This compound & OA | Spiked Water (1 L) | > 90 | Not Reported | [4] |
| Silica-Based Sorbents | |||||
| Strata C18-E | S-Metolachlor & Metolachlor-OA | Runoff Water | > 70 | < 8 | [2] |
| C18 | This compound & OA | Ground & Surface Water | 95 - 105 | Not Reported | |
| Environmental C18, tC18 | Metolachlor & metabolites | Soil | > 71 | < 10 | [5] |
| Specialty Sorbents | |||||
| Molecularly Imprinted Polymer | S-Metolachlor | Water Samples | 98 | Not Reported | [6][7] |
Note: Recovery and Relative Standard Deviation (RSD) can vary depending on the specific experimental conditions, including sample volume, analyte concentration, and the presence of matrix interferents. The study on soil matrix provides a reference for sorbent behavior, although performance in water may differ.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates a typical experimental workflow for the solid-phase extraction of this compound from water samples.
Caption: General workflow for Solid-Phase Extraction (SPE) of this compound.
Discussion and Comparison
-
Polymeric Sorbents (Oasis HLB, Strata-X): These cartridges generally demonstrate excellent performance for the extraction of the polar this compound and related metabolites from various water matrices. The hydrophilic-lipophilic balanced nature of the sorbent allows for efficient trapping of these polar compounds.[1][8][9] Oasis HLB, in particular, is widely cited and shows high recoveries and good reproducibility.[3][10]
-
Silica-Based Sorbents (C18): C18 cartridges are also effective for the extraction of this compound, with reported recoveries comparable to polymeric sorbents in some studies. However, polymeric sorbents are sometimes reported to provide better recoveries for a wider range of pesticides, including polar metabolites, especially from complex matrices.[8] A direct comparison in runoff water showed comparable performance between a C18 and a polymeric cartridge for S-metolachlor and its oxanilic acid metabolite.[2]
-
Molecularly Imprinted Polymers (MIPs): MIPs offer the highest selectivity for the target analyte, S-metolachlor in the cited study.[6][7] This can be particularly advantageous when analyzing complex samples where matrix effects are a significant concern. The reported recovery of 98% is excellent, although the applicability to a broader range of metolachlor metabolites would need further investigation.
For routine analysis of this compound in water samples, polymeric reversed-phase cartridges, such as Oasis HLB , appear to be the most robust and widely validated option, providing high and consistent recoveries. C18 cartridges are a viable alternative and may be more cost-effective. For applications requiring the highest selectivity and minimal matrix effects, Molecularly Imprinted Polymer SPE presents a promising, albeit more specialized, approach. The choice of SPE cartridge should be guided by the specific requirements of the analysis, including the sample matrix, required limits of detection, and available instrumentation. Validation of the chosen method in the specific sample matrix is always recommended to ensure data quality.
References
- 1. lcms.cz [lcms.cz]
- 2. cdmf.org.br [cdmf.org.br]
- 3. cdpr.ca.gov [cdpr.ca.gov]
- 4. affinisep.com [affinisep.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and characterization of SPE column with smart green molecularly imprinted polymers materials for selective determination of S-metolachlor herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of the use of performance reference compounds in an Oasis-HLB adsorbent based passive sampler for improving water concentration estimates of polar herbicides in freshwater - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Accuracy and Precision of Analytical Methods for Metolachlor ESA
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of herbicide metabolites like Metolachlor ESA (Ethane Sulfonic Acid) is critical for environmental monitoring and human health risk assessment. This guide provides a detailed comparison of the primary analytical methods used for the detection and quantification of this compound, with a focus on their performance, accuracy, and precision, supported by experimental data.
The two predominant techniques for this compound analysis are Liquid Chromatography coupled with Mass Spectrometry (LC-MS) or tandem Mass Spectrometry (LC-MS/MS), and Immunoassays. While chromatographic methods offer high selectivity and sensitivity, immunoassays provide a rapid and cost-effective screening alternative.
Quantitative Performance Comparison
The following table summarizes the key performance metrics for different analytical methods used for the determination of Metolachlor and its metabolites, including this compound.
| Analytical Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) |
| LC/ESI-MS/MS [1][2] | This compound | Ground and Surface Water | 0.125 ng injected[1][2] | 0.10 ppb[1][2] | 95 - 105[1][2] | Not Reported |
| LC/MS/MS [3][4][5] | This compound | Well Water | 0.009 - 0.045 µg/L[6] | 0.05 ppb[3][4] | 50 - 150 (control limits)[4] | Not Reported |
| Immunoassay [7] | S-Metolachlor | Water | 0.05 ppb[7] | 0.075 ppb[7] | Not Reported | Not Reported |
| GC-MS/MS [8] | S-Metolachlor | Maize and Soybean Straw | 0.07 ng/g[8] | 0.19 - 0.67 ng/g[8] | 81.9 - 103.1[8] | < 5%[8] |
Experimental Methodologies
Solid Phase Extraction (SPE) followed by LC-MS/MS
This is the most common and robust method for the quantification of this compound in water samples.
Principle: A water sample is passed through a solid-phase extraction (SPE) cartridge. The analyte of interest (this compound) is retained on the solid phase material while interferences are washed away. The analyte is then eluted with a small volume of an organic solvent, concentrated, and injected into the LC-MS/MS system for separation and detection.
-
Sample Preparation: A 50 mL water sample is typically used.[1][3][4]
-
SPE Cartridge Conditioning: An Oasis HLB or C-18 SPE cartridge is conditioned with methanol followed by water.[1][3][4]
-
Sample Loading: The water sample is passed through the conditioned SPE cartridge.
-
Washing: The cartridge is washed with water to remove any polar interferences.
-
Elution: this compound is eluted from the cartridge using methanol or a mixture of methanol and water (e.g., 80/20 v/v).[1]
-
Concentration: The eluate is evaporated to near dryness under a gentle stream of nitrogen at approximately 45°C.[3][4]
-
Reconstitution: The residue is reconstituted in a small volume of a solution compatible with the LC mobile phase (e.g., 10/90 acetonitrile/water).[1]
-
LC-MS/MS Analysis: The reconstituted sample is injected into the LC-MS/MS system. Separation is typically achieved on a C18 column. Detection is performed using a tandem mass spectrometer in negative ion mode, monitoring for specific precursor and product ion transitions for this compound.[1]
Immunoassay
Immunoassays offer a rapid screening approach for the detection of Metolachlor and its metabolites.
Principle: This method utilizes the specific binding between an antibody and the target analyte (or a structurally similar molecule). In a competitive immunoassay format, the analyte in the sample competes with a labeled analyte (enzyme conjugate) for a limited number of antibody binding sites. The amount of bound labeled analyte is inversely proportional to the concentration of the analyte in the sample.
Detailed Protocol (for S-Metolachlor): [7]
-
Sample Addition: A 0.50 mL aliquot of the water sample is added to a polystyrene tube coated with S-metolachlor specific antibodies.[7]
-
Competitive Binding: An enzyme-labeled S-metolachlor conjugate is added to the tube. The sample's S-metolachlor and the enzyme conjugate compete for binding to the antibodies.
-
Washing: The tubes are washed to remove any unbound reagents.
-
Color Development: A color reagent is added, which reacts with the enzyme of the bound conjugate to produce a colored product.
-
Reaction Termination: The reaction is stopped by adding an acid.
-
Measurement: The absorbance of the solution is measured spectrophotometrically at 450 nm.[7] The concentration of S-metolachlor in the sample is determined by comparing its absorbance to a standard curve.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the analysis of this compound in an environmental water sample using SPE and LC-MS/MS.
Caption: General workflow for this compound analysis.
Comparison and Recommendations
LC-MS/MS:
-
Accuracy and Precision: Generally considered the "gold standard" method, offering high accuracy and precision due to its high selectivity and sensitivity.[9][10] It can distinguish between structurally similar compounds, reducing the risk of false positives.
-
Limitations: Requires expensive instrumentation and skilled operators. The analysis time per sample is longer compared to immunoassays.[9][10]
Immunoassay:
-
Advantages: Rapid, cost-effective, and suitable for high-throughput screening of a large number of samples.[9][10]
-
Accuracy and Precision: Can be less accurate and precise than LC-MS/MS. Immunoassays are susceptible to cross-reactivity from other structurally related compounds, which can lead to overestimated results.[9][10] Matrix effects can also interfere with the assay's performance.[9][10] One study found that immunoassay methods consistently had significantly higher geometric mean estimates for metolachlor metabolites compared to HPLC-MS/MS.[9]
Recommendations:
For research and regulatory purposes requiring high accuracy and legally defensible data, SPE followed by LC-MS/MS is the recommended method for the quantification of this compound.
Immunoassays are a valuable tool for preliminary screening of large numbers of samples to identify potential contamination hotspots. Positive results from immunoassays should ideally be confirmed by a more selective method like LC-MS/MS. The choice of method will ultimately depend on the specific research question, the required level of data quality, and the available resources.
References
- 1. Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdpr.ca.gov [cdpr.ca.gov]
- 4. cdpr.ca.gov [cdpr.ca.gov]
- 5. cdpr.ca.gov [cdpr.ca.gov]
- 6. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group--Update and additions to the determination of chloroacetanilide herbicide degradation compounds in water using high-performance liquid chromatography/mass spectrometry [pubs.usgs.gov]
- 7. epa.gov [epa.gov]
- 8. mdpi.com [mdpi.com]
- 9. Comparison of immunoassay and HPLC-MS/MS used to measure urinary metabolites of atrazine, metolachlor, and chlorpyrifos from farmers and non-farmers in Iowa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Degradation Rates of Metolachlor and its ESA Metabolite in Soil
A comprehensive guide for researchers and environmental scientists on the comparative degradation kinetics of the herbicide metolachlor and its primary metabolite, metolachlor ethanesulfonic acid (ESA).
This guide provides a detailed comparison of the degradation rates of the widely used herbicide metolachlor and its significant and persistent environmental metabolite, metolachlor ethanesulfonic acid (ESA). Understanding the environmental fate of both the parent compound and its metabolites is crucial for assessing its long-term impact on soil and water quality. This document summarizes key experimental data, outlines common methodologies for degradation studies, and provides visual representations of the degradation pathway and experimental workflows.
Data Presentation: Degradation Half-Life in Soil
The persistence of a chemical in the environment is often quantified by its half-life (DT50), the time it takes for 50% of the initial concentration to degrade. The degradation of metolachlor is influenced by a variety of environmental factors, leading to a wide range of reported half-lives.
Below is a summary of reported degradation half-lives for the parent compound, S-metolachlor, under various soil conditions.
| Compound | Soil Condition | Half-Life (DT50) in Days | Reference |
| S-Metolachlor | Aerobic | 11.1 - 14.7 | [4] |
| S-Metolachlor | Aerobic | 9 - 14 | [2] |
| S-Metolachlor | Aerobic | 23 (average) | [5] |
| Metolachlor | Aerobic | 117 - 154 | [6] |
| Metolachlor | Anaerobic | 65 - 79 | [6] |
| Metolachlor | Saturated Soil | Shorter persistence than unsaturated | [7][8] |
| Metolachlor | Field studies | 17.2 - 28.8 | [9] |
| S-Metolachlor | General range in soil | 2.5 - 289 | [7] |
Experimental Protocols
The determination of herbicide degradation rates in soil typically follows standardized guidelines to ensure reproducibility and comparability of data. The most widely accepted protocol is the OECD Guideline 307 for "Aerobic and Anaerobic Transformation in Soil".
Key Experiment: Aerobic Soil Metabolism Study
This experiment is designed to determine the rate and route of degradation of a test substance in soil under aerobic conditions.
1. Soil Selection and Preparation:
-
Soils with varying physicochemical properties (e.g., pH, organic carbon content, texture) are selected to represent different agricultural environments.
-
Fresh soil samples are sieved (e.g., through a 2 mm sieve) and pre-incubated at the test temperature for a period of time to allow for microbial equilibration.
2. Application of Test Substance:
-
The test substance (e.g., ¹⁴C-labeled metolachlor) is applied to the soil samples at a concentration relevant to its agricultural use.
-
The application is done in a manner that ensures a homogenous distribution within the soil matrix.
3. Incubation:
-
The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C or 25°C) and moisture content (e.g., 40-60% of maximum water holding capacity).
-
A continuous flow of humidified air is passed through the incubation vessels to maintain aerobic conditions.
-
Volatile degradation products, including ¹⁴CO₂, are trapped in appropriate solutions (e.g., ethanolamine or sodium hydroxide).
4. Sampling and Analysis:
-
Soil samples are collected at predetermined intervals over the course of the study.
-
The soil is extracted with appropriate solvents (e.g., acetonitrile, methanol) to separate the parent compound and its metabolites.
-
The extracts are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) to identify and quantify the parent compound and its degradation products.
-
The amount of ¹⁴CO₂ and other volatile metabolites is quantified by Liquid Scintillation Counting (LSC).
-
Non-extractable residues (NERs) remaining in the soil are determined by combustion analysis.
5. Data Analysis:
-
The degradation kinetics of the parent compound are determined by plotting its concentration over time and fitting the data to a suitable model (e.g., first-order kinetics).
-
The half-life (DT50) and the time for 90% degradation (DT90) are calculated from the kinetic model.
-
A mass balance is performed at each sampling point to account for the distribution of the applied radioactivity.
Visualizations
Metolachlor Degradation Pathway
The primary degradation pathway of metolachlor in soil involves the formation of two major metabolites: metolachlor ethanesulfonic acid (ESA) and metolachlor oxanilic acid (OA).
Caption: Simplified degradation pathway of Metolachlor in soil.
Experimental Workflow for a Soil Degradation Study
The following diagram illustrates the typical workflow for conducting a soil degradation study according to OECD Guideline 307.
Caption: Workflow of a typical aerobic soil metabolism study.
References
- 1. researchgate.net [researchgate.net]
- 2. Reduction in metolachlor and degradate concentrations in shallow groundwater through cover crop use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dissipation of S-metolachlor in plant and soil and effect on enzymatic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Advances in Weed Science [awsjournal.org]
- 8. Persistence of S-metolachlor in the soil as affected by moisture content - Advances in Weed Science [awsjournal.org]
- 9. Metolachlor | C15H22ClNO2 | CID 4169 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Metolachlor ESA: A Guide for Laboratory Professionals
Metolachlor ESA (Metolachlor ethanesulfonic acid) is a primary metabolite of the chloroacetanilide herbicide metolachlor.[1] It is a polar and hydrophilic compound known to be toxic to aquatic life with long-lasting effects.[1][2] Therefore, it is imperative that this compound is not disposed of down the drain or in regular waste streams.
Immediate Safety and Handling
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses with side shields or goggles, chemical-resistant gloves (such as butyl rubber), and a lab coat.[3] All handling of this compound should be conducted in a well-ventilated area, such as a chemical fume hood.[3]
Operational Disposal Plan
The proper disposal of this compound involves a multi-step process of waste identification, segregation, storage, and transfer to a licensed disposal facility. For small quantities, in-laboratory treatment may be a viable option to render the waste non-hazardous.
Step 1: Waste Characterization and Segregation
All waste containing this compound must be classified as hazardous waste. This includes pure this compound, solutions containing the compound, and any contaminated materials such as pipette tips, vials, and absorbent paper.
Action:
-
Segregate this compound waste from all other laboratory waste streams.
-
Use a designated, clearly labeled, and chemically compatible waste container. The container should be in good condition with a secure, leak-proof lid.
Step 2: Waste Storage
Proper storage of this compound waste is crucial to prevent accidental release and ensure safety within the laboratory.
Action:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be a secondary containment system, such as a chemical-resistant tray, to contain any potential leaks or spills.
-
The storage area must be away from incompatible materials.
Step 3: Disposal through a Licensed Contractor
The most common and recommended method for the disposal of this compound is through a licensed environmental waste management company.
Action:
-
Contact your institution's Environmental Health and Safety (EHS) office. They will provide guidance on the specific procedures for your facility and will have established relationships with hazardous waste contractors.
-
Properly label the waste container. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "Metolachlor ethanesulfonic acid"
-
The concentration and quantity of the waste
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
-
-
Arrange for a waste pickup through your EHS office or the designated waste contractor.
Experimental Protocol: Potential for In-Laboratory Treatment
For small quantities of this compound waste, chemical detoxification to a less hazardous substance may be possible. Research has shown that thiosulfate salts can be used to detoxify chloroacetanilide herbicides.[4] While a specific protocol for this compound is not detailed, the general principle involves the nucleophilic substitution of the chlorine atom. This procedure should only be performed by trained personnel in a controlled laboratory setting.
Note: This is a suggested experimental procedure and should be validated on a small scale before being implemented as a standard protocol.
Objective: To chemically degrade this compound in an aqueous solution.
Materials:
-
This compound waste solution
-
Sodium thiosulfate (Na₂S₂O₃)
-
Sodium hydroxide (NaOH) for pH adjustment
-
pH meter or pH paper
-
Stir plate and stir bar
-
Appropriate reaction vessel (e.g., beaker or flask)
-
Personal Protective Equipment (PPE)
Procedure:
-
In a well-ventilated fume hood, place the this compound waste solution in the reaction vessel with a stir bar.
-
Adjust the pH of the solution to >12 using a concentrated sodium hydroxide solution. This is to facilitate the reaction.
-
Slowly add a molar excess of sodium thiosulfate to the stirring solution. A 5 to 10-fold molar excess is recommended to ensure complete reaction.
-
Allow the reaction to stir at room temperature for a minimum of 24 hours.
-
After the reaction period, neutralize the solution to a pH between 6 and 8 with a suitable acid (e.g., hydrochloric acid).
-
The resulting solution should be analyzed by a validated analytical method (e.g., HPLC) to confirm the complete degradation of this compound before it can be considered for disposal as non-hazardous aqueous waste, in accordance with local regulations.
Quantitative Data Summary
The following table summarizes key quantitative information relevant to the handling and disposal of Metolachlor and its derivatives.
| Parameter | Value | Reference |
| This compound Molecular Formula | C₁₅H₂₃NO₅S | [2] |
| S-Metolachlor Acute Oral LD50 (Rat) | 1815.6 mg/kg | [5] |
| S-Metolachlor Aquatic Toxicity (Rainbow Trout, 96h LC50) | 3.2 mg/L | [5] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. This compound Sodium Salt | CymitQuimica [cymitquimica.com]
- 2. Metolachlor ethanesulfonic acid | C15H23NO5S | CID 6426849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lgcstandards.com [lgcstandards.com]
- 4. Decontamination of Chloroacetanilide Herbicides with Thiosulfate Salts - UNIVERSITY OF CALIFORNIA, RIVERSIDE [portal.nifa.usda.gov]
- 5. adama.com [adama.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Metolachlor ESA
Essential guidance for the safe handling and disposal of Metolachlor ethanesulfonic acid (ESA) in a laboratory setting, ensuring the protection of researchers and the integrity of experimental outcomes.
Metolachlor ESA, a significant metabolite of the widely used herbicide S-metolachlor, necessitates careful handling to minimize exposure and ensure laboratory safety.[1][2] Adherence to proper personal protective equipment (PPE) protocols, handling procedures, and disposal plans is paramount for drug development professionals, researchers, and scientists.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive selection of PPE is crucial to prevent contact with skin, eyes, and the respiratory system. The following table summarizes the recommended PPE.
| Body Part | Recommended Personal Protective Equipment | Specifications & Best Practices |
| Eyes/Face | Safety glasses with side shields or chemical goggles. | Ensure a snug fit to prevent splashes from entering the eyes.[3][4] |
| Hands | Chemically impervious gloves. | Butyl rubber gloves are a suitable option.[3] Always inspect gloves for tears or holes before use and wash the outside of gloves before removal.[5] |
| Body | Protective clothing, such as a lab coat or overalls. | Clothing should be long-sleeved to minimize skin exposure.[4][6] Contaminated work clothing should not be taken home.[4][7] |
| Respiratory | NIOSH-approved respirator. | Required in cases of insufficient ventilation or when handling the substance as a dust, fume, or spray.[3][4] |
Standard Operating Procedure for Handling this compound
This step-by-step guide outlines the essential procedures for the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[3]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[5]
-
Before handling, confirm that all necessary PPE is available and in good condition.
2. Handling the Compound:
-
Don the appropriate PPE as outlined in the table above.
-
Avoid direct contact with the skin, eyes, and clothing.[3]
-
Do not eat, drink, or smoke in the area where this compound is being handled.[3]
-
After handling, wash hands thoroughly with soap and water.[4]
3. Storage:
-
Keep containers of this compound tightly closed when not in use.[3]
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.[3]
4. Spill Response:
-
In the event of a spill, immediately evacuate unnecessary personnel from the area.
-
Wearing appropriate PPE, contain the spill to prevent it from spreading or entering drains and waterways.[5][6]
-
Use an inert absorbent material, such as sand or vermiculite, to clean up the spill.[5]
-
Collect the absorbed material and place it in a properly labeled, sealed container for disposal.[5][6]
5. Disposal:
-
All waste materials, including empty containers and contaminated absorbents, should be disposed of in accordance with local, state, and federal regulations for chemical waste.
-
Do not dispose of this compound down the drain or in the regular trash.
Visualizing Emergency Response: Spill Cleanup Workflow
The following diagram illustrates the logical steps to take in the event of a this compound spill.
Caption: Workflow for the safe and effective cleanup of a this compound spill.
References
- 1. This compound Sodium Salt | CymitQuimica [cymitquimica.com]
- 2. health.state.mn.us [health.state.mn.us]
- 3. lgcstandards.com [lgcstandards.com]
- 4. tarsis-agrichem.co.il [tarsis-agrichem.co.il]
- 5. redeagleinternational.com [redeagleinternational.com]
- 6. sinochem.com.au [sinochem.com.au]
- 7. epa.gov [epa.gov]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
